tert-Butyl thietan-3-ylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(thietan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-6-4-12-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDVIWSAGRLVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725498 | |
| Record name | tert-Butyl thietan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943437-98-7 | |
| Record name | tert-Butyl thietan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Emergence of Saturated Heterocycles in Medicinal Chemistry
An In-depth Technical Guide to tert-Butyl thietan-3-ylcarbamate
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern drug discovery, the strategic incorporation of small, saturated heterocyclic scaffolds has become a cornerstone of molecular design. These motifs, such as azetidines, oxetanes, and thietanes, offer a compelling alternative to traditional aromatic rings, providing a means to escape "flatland" and explore three-dimensional chemical space. The thietane ring, a four-membered sulfur-containing heterocycle, has garnered significant attention for its ability to act as a versatile bioisostere, favorably modulating critical drug-like properties including aqueous solubility, metabolic stability, and lipophilicity.[1][2]
This guide focuses on This compound (CAS 943437-98-7) , a key building block that provides a stable and accessible entry point to 3-aminothietane derivatives. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group allows for the strategic incorporation of the thietane core into complex molecular architectures, with the latent amine functionality available for subsequent elaboration. This document serves as a technical resource for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications in the field.
Core Chemical and Physical Properties
Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting its influence on the characteristics of a final drug candidate. While extensive experimental data for this compound is not widely published, its key properties can be summarized and reasonably predicted based on its structure and data from analogous compounds.
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source / Method |
| CAS Number | 943437-98-7 | [Vendor Data] |
| Molecular Formula | C₈H₁₅NO₂S | Calculated |
| Molecular Weight | 189.28 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Appearance | White to off-white solid | [Typical for similar compounds] |
| Predicted XlogP | ~1.2 - 1.5 | Computational Prediction[3] |
| Melting Point | Not available in literature. | - |
| Boiling Point | Not available in literature. | - |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc, MeOH). Limited solubility in water. | Chemical Analogy |
Predicted Spectroscopic Data
No experimentally verified spectra are publicly available in the literature. The following are predicted assignments based on the chemical structure and known spectral data for similar functional groups.[4][5][6] These predictions are crucial for reaction monitoring and quality control during synthesis.
| Spectrum Type | Predicted Chemical Shifts / Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.8-5.2 ppm (br s, 1H, NH -Boc)δ 4.4-4.6 ppm (m, 1H, CH -N)δ 3.4-3.6 ppm (m, 2H, -S-CH ₂-)δ 3.2-3.4 ppm (m, 2H, -S-CH ₂-)δ 1.45 ppm (s, 9H, -C(CH ₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.0 ppm (C =O, carbamate)δ 79.5 ppm (-C (CH₃)₃)δ 50-52 ppm (C H-N)δ 35-37 ppm (-S-C H₂-)δ 28.4 ppm (-C(C H₃)₃) |
| Mass Spec (ESI+) | m/z 190.08 [M+H]⁺m/z 212.06 [M+Na]⁺m/z 134.05 [M - t-Bu + H]⁺m/z 90.03 [M - Boc + H]⁺ |
Synthesis and Manufacturing Pathway
The most logical and industrially scalable synthesis of this compound proceeds via an intramolecular cyclization of a dimesylated precursor. This route leverages commercially available starting materials and employs well-established, high-yielding chemical transformations.
Overall Synthetic Scheme
The synthesis is a two-stage process starting from N-Boc-serinol. The first stage involves the conversion of the primary alcohols to excellent leaving groups (mesylates). The second stage is a classic intramolecular double nucleophilic substitution using a sulfide source to form the strained thietane ring.[7][8]
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl N-[1,3-bis(methanesulfonyloxy)propan-2-yl]carbamate [3]
-
Rationale: This step activates the primary hydroxyl groups of N-Boc-serinol, converting them into methanesulfonate esters. Mesylates are excellent leaving groups, primed for subsequent nucleophilic displacement by the sulfide ion. Triethylamine is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.
-
Procedure:
-
To a stirred, cooled (0 °C) solution of N-Boc-serinol (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.2 M), add triethylamine (2.5 equiv.).
-
Add methanesulfonyl chloride (2.2 equiv.) dropwise to the solution, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dimesylate precursor, which can often be used in the next step without further purification.
-
Step 2: Intramolecular Cyclization to form this compound
-
Rationale: This is the key ring-forming step. The sulfide ion (S²⁻), a potent nucleophile, displaces both mesylate groups in an intramolecular Sₙ2 fashion to form the thermodynamically stable, albeit strained, four-membered thietane ring.[7][8] The use of a polar aprotic solvent like DMF or a protic solvent mixture like ethanol/water facilitates the reaction.
-
Procedure:
-
Dissolve the crude dimesylate precursor (1.0 equiv.) from Step 1 in a suitable solvent such as DMF or a 1:1 mixture of ethanol and water (approx. 0.1 M).
-
Add sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 - 1.5 equiv.) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the two primary functional groups: the Boc-protected amine and the thietane sulfur atom. The stability of the Boc group under many conditions allows for selective manipulation at the sulfur center, and its lability under acidic conditions provides a gateway to further derivatization.
Boc Group Transformations
-
Deprotection (Amine Liberation): The most critical reaction is the acid-catalyzed removal of the Boc group to unmask the primary amine of 3-aminothietane. This is typically achieved with high efficiency using strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in a protic solvent like methanol or dioxane.[9] The resulting 3-aminothietane hydrochloride salt is a versatile intermediate for amide bond formation, reductive amination, and other nucleophilic additions.
Thietane Ring Transformations
-
Oxidation: The sulfur atom of the thietane ring is susceptible to oxidation. Treatment with mild oxidizing agents (e.g., one equivalent of m-CPBA or H₂O₂) can selectively produce the corresponding thietane-1-oxide (sulfoxide). The use of stronger oxidizing conditions or excess oxidant (e.g., >2 equivalents of m-CPBA) leads to the formation of the thietane-1,1-dioxide (sulfone).[1][10] These oxidations significantly alter the electronics and polarity of the ring, providing a powerful tool to fine-tune the physicochemical properties of a lead compound. The sulfone, for instance, is a strong hydrogen bond acceptor and can drastically increase the polarity of the molecule.
Applications in Research and Drug Development
The utility of this compound stems from its role as a stable, protected precursor to 3-aminothietane, a highly valued scaffold in medicinal chemistry. The thietane ring itself imparts unique structural and physical properties that are advantageous in drug design.
The Thietane Moiety as a Bioisostere
A bioisostere is a chemical substituent that can replace another group within a bioactive molecule without significantly impacting the desired biological activity, while potentially improving pharmacokinetic or pharmacodynamic properties. The thietane ring is often employed as a bioisostere for:
-
Gem-dimethyl groups: Replacing a sterically bulky but metabolically labile gem-dimethyl group with a thietane can maintain the desired spatial arrangement while improving metabolic stability and aqueous solubility (the "magic methyl" effect analog).
-
Carbonyl groups: The sulfur atom and its oxidized forms can act as hydrogen bond acceptors, mimicking the properties of a carbonyl group while introducing a non-planar, rigid structure.[1]
-
Phenyl rings: In some contexts, the compact, three-dimensional thietane ring can serve as a non-aromatic replacement for a phenyl group, improving properties such as solubility and reducing potential for metabolic liabilities associated with aromatic rings.
Role as a Synthetic Building Block
The primary application of this compound is to serve as a handle for introducing the 3-aminothietane moiety into a target molecule. The Boc-protected nitrogen allows the thietane to be carried through various synthetic steps that might be incompatible with a free primary amine. Once the core structure is assembled, the Boc group is removed to reveal the amine, which can then be used as a key attachment point for side chains or other pharmacophoric elements, as seen in various patented synthetic routes.[11][12][13]
Conclusion
This compound is a valuable and strategic building block for modern medicinal chemistry. It provides a stable and versatile route for the incorporation of the 3-aminothietane scaffold, a moiety known to impart beneficial physicochemical properties. Its synthesis is straightforward from readily available precursors, and its reactivity is predictable and well-controlled, centering on the selective deprotection of the amine and potential oxidation of the sulfur atom. For researchers and drug development professionals, this compound represents a key tool for optimizing lead compounds and exploring novel chemical space, ultimately contributing to the design of safer and more effective therapeutics.
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The Strategic Incorporation of the Thietane Moiety in Modern Drug Discovery: A Technical Guide to tert-Butyl N-[3-(hydroxymethyl)-1,1-dioxo-thietan-3-yl]carbamate
Abstract
The quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties to drug candidates is a central theme in medicinal chemistry. Among the saturated heterocycles, the thietane ring, a four-membered sulfur-containing heterocycle, has garnered significant interest.[1][2] Its unique conformational properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable tool for drug development professionals.[1] This technical guide provides a comprehensive overview of a key derivative, tert-butyl N-[3-(hydroxymethyl)-1,1-dioxo-thietan-3-yl]carbamate (CAS No. 2480109-98-4), a versatile building block for introducing the 3-amino-3-(hydroxymethyl)thietane 1,1-dioxide scaffold.[3] We will delve into its synthesis, physicochemical properties, and strategic applications, providing researchers and scientists with the necessary insights for its effective utilization in drug discovery programs.
Introduction: The Rise of the Thietane Scaffold in Medicinal Chemistry
Historically, four-membered rings have been approached with caution by medicinal chemists due to concerns about their stability. However, recent studies have demonstrated that scaffolds like the thietane ring can offer a unique combination of properties that are highly desirable in drug candidates.[2][4] The thietane moiety can introduce a degree of three-dimensionality to a molecule, which can enhance its binding affinity and selectivity for its biological target.[1] Furthermore, the sulfur atom can participate in beneficial interactions within a protein binding pocket, and its oxidation to a sulfone can further modulate the compound's polarity and metabolic stability.[5]
The subject of this guide, tert-butyl N-[3-(hydroxymethyl)-1,1-dioxo-thietan-3-yl]carbamate, is a particularly valuable building block. It provides a stable thietane dioxide core functionalized with a protected amine and a primary alcohol. This dual functionality allows for sequential and controlled chemical modifications, making it an ideal starting point for the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is stable under a range of conditions but can be readily removed under acidic conditions, a feature highly valued in multi-step syntheses.[6]
Synthesis and Purification
The synthesis of tert-butyl N-[3-(hydroxymethyl)-1,1-dioxo-thietan-3-yl]carbamate can be approached through a multi-step sequence starting from readily available precursors. The following protocol is a representative synthesis, constructed from established chemical transformations for the formation of thietanes, their oxidation, and the protection of amino alcohols.
Proposed Synthetic Pathway
The synthesis begins with the reaction of a suitable epoxide with a sulfur nucleophile to form the thietane ring, followed by oxidation of the sulfide to a sulfone, and finally, protection of the amino group.
Caption: A proposed synthetic workflow for tert-butyl N-[3-(hydroxymethyl)-1,1-dioxo-thietan-3-yl]carbamate.
Detailed Experimental Protocol
This protocol is a composite based on general methods for the synthesis of thietanols from epoxides, their subsequent oxidation, and the protection of amines.[7][8][9]
Step 1: Synthesis of Thietan-3-ol
-
To a stirred solution of 2-(chloromethyl)oxirane in a suitable solvent such as methanol, add a solution of sodium hydrosulfide (NaSH) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield thietan-3-ol.
Step 2: Synthesis of Thietan-3-ol 1,1-dioxide
-
Dissolve the thietan-3-ol from the previous step in a chlorinated solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) in portions. An excess of m-CPBA is typically required for the oxidation to the sulfone.[8]
-
Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude thietan-3-ol 1,1-dioxide can be purified by recrystallization or column chromatography.[8]
Note on an alternative for Step 3 and 4: A more direct route to the final product would involve the synthesis of 3-amino-3-(hydroxymethyl)thietane 1,1-dioxide, which would then be protected. The synthesis of 3-aminothietane derivatives is a field of active research.[10]
Step 3: Boc-Protection
-
The intermediate 3-amino-3-(hydroxymethyl)thietane 1,1-dioxide is dissolved in a mixture of a suitable solvent like 1,4-dioxane and water.
-
Add a base, such as sodium bicarbonate, to the solution.
-
Cool the mixture in an ice-water bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise with vigorous stirring.[9]
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Concentrate the reaction mixture under vacuum and extract the product with an organic solvent.[9]
-
Dry the combined organic extracts, filter, and concentrate to yield the crude product.
-
Purify by recrystallization from a suitable solvent system like ethyl acetate/hexanes to obtain tert-butyl N-[3-(hydroxymethyl)-1,1-dioxo-thietan-3-yl]carbamate as a solid.[9]
Physicochemical Properties
The properties of tert-butyl N-[3-(hydroxymethyl)-1,1-dioxo-thietan-3-yl]carbamate are summarized in the table below. These have been compiled from available supplier data.[3]
| Property | Value |
| CAS Number | 2480109-98-4 |
| Molecular Formula | C₉H₁₇NO₅S |
| Molecular Weight | 251.3 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Storage Conditions | Store at 2-8 °C, keep in a dry place |
Applications in Drug Discovery and Development
The thietane scaffold is increasingly being recognized for its potential to improve the properties of drug candidates.[11][12] The rigid, four-membered ring can act as a non-classical bioisostere for other groups, influencing the conformation of the molecule and its interaction with biological targets.
As a Bioisosteric Replacement
The thietane ring can be used to replace other commonly used groups in drug molecules, such as phenyl rings or gem-dimethyl groups. This can lead to improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility, all of which are desirable properties for drug candidates.
In Antiviral and Anticancer Agents
Thietane derivatives have shown significant promise in the development of antiviral and anticancer therapies.[1][12] For example, thietanose nucleosides, where the furanose sugar is replaced by a thietane ring, have demonstrated potent antiviral activity.[1] In oncology, the thietane scaffold has been incorporated into inhibitors of key signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer.[1]
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An In-depth Technical Guide to tert-Butyl thietan-3-ylcarbamate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl thietan-3-ylcarbamate, a heterocyclic building block of increasing significance in medicinal chemistry. We will delve into its molecular structure, exploring the interplay between the strained thietane ring and the sterically demanding tert-butoxycarbonyl (Boc) protecting group. This guide will further detail a robust synthetic protocol for its preparation, alongside a thorough analysis of its spectroscopic signature. Finally, we will examine the chemical reactivity and strategic applications of this molecule in the design and synthesis of novel therapeutic agents, underscoring its value to drug development professionals.
Introduction: The Emergence of Thietanes in Medicinal Chemistry
Historically, four-membered heterocyclic rings like thietanes have been relatively underexplored in medicinal chemistry compared to their five- and six-membered counterparts. However, the unique physicochemical properties imparted by the thietane moiety are now being recognized as highly advantageous for drug design. The strained four-membered ring introduces a significant three-dimensionality, which can enhance binding to biological targets and improve pharmacokinetic profiles. Unlike its oxetane analog, the sulfur atom in the thietane ring offers a unique electronic and steric environment, influencing properties such as lipophilicity and metabolic stability.
This compound serves as a key intermediate for the facile incorporation of the 3-aminothietane scaffold into larger, more complex molecules. The Boc protecting group provides a stable yet readily cleavable handle, allowing for selective manipulation of the amine functionality during multi-step synthetic campaigns. This strategic combination of a versatile protecting group with a valuable heterocyclic core makes this compound a powerful tool in the arsenal of the modern medicinal chemist.
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by the puckered, four-membered thietane ring and the bulky tert-butoxycarbonyl group attached to the nitrogen at the 3-position.
Key Structural Features:
-
Thietane Ring: The C-S-C bond angle in the thietane ring is significantly smaller than the ideal tetrahedral angle, leading to considerable ring strain. This strain influences the molecule's reactivity, making the ring susceptible to nucleophilic attack under certain conditions. The puckered conformation of the ring is a dynamic equilibrium, and the substituents can adopt either axial or equatorial positions.
-
tert-Butoxycarbonyl (Boc) Group: The bulky tert-butyl group of the Boc protecting group exerts a significant steric influence on the molecule. This steric hindrance can direct the approach of reagents in subsequent reactions and can also influence the conformational preference of the thietane ring.
-
Carbamate Linkage: The carbamate group introduces a planar amide-like linkage. The delocalization of the nitrogen lone pair into the carbonyl group affects the basicity of the nitrogen and the rotational barrier around the C-N bond.
The interplay of these structural features results in a molecule with a well-defined three-dimensional shape that can be strategically employed to probe the binding pockets of biological targets.
Synthesis of this compound
The most common and efficient route to this compound is through the Boc protection of 3-aminothietane. The starting material, 3-aminothietane, is typically available as its hydrochloride salt and needs to be neutralized prior to or in situ during the reaction.
Synthesis of the Precursor: 3-Aminothietane Hydrochloride
While various methods for the synthesis of 3-aminothietane have been reported, a common laboratory-scale preparation involves the multi-step conversion of 1,3-dichloropropan-2-ol. A review of synthetic methods for 3-aminothietane and its derivatives highlights the growing interest in this scaffold[1]. For the purpose of this guide, we will assume the availability of 3-aminothietane hydrochloride as a starting material.
Experimental Protocol: Boc Protection of 3-Aminothietane
This protocol is adapted from standard procedures for the Boc protection of amines.[2][3]
Reaction Scheme:
A schematic representation of the synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Aminothietane hydrochloride | 125.61 | 10 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 22 | 2.2 |
| Dichloromethane (DCM) | - | - | - |
| Saturated aqueous NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - |
Procedure:
-
To a stirred suspension of 3-aminothietane hydrochloride (1.26 g, 10 mmol) in dichloromethane (50 mL) at 0 °C (ice bath), add triethylamine (3.06 mL, 22 mmol).
-
Stir the mixture for 15 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (2.40 g, 11 mmol) in dichloromethane (10 mL) dropwise to the reaction mixture over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.
Trustworthiness of the Protocol: This protocol incorporates a neutralization step for the hydrochloride salt of the starting material, ensuring the free amine is available for reaction. The use of a slight excess of (Boc)₂O drives the reaction to completion. The workup procedure with a mild base (NaHCO₃) quench and brine wash effectively removes unreacted reagents and byproducts. Purification by column chromatography ensures the isolation of a high-purity product.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the thietane ring protons and the tert-butyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.45 | singlet (s) | 9H |
| -CH₂-S-CH₂- (axial & equatorial) | 3.20 - 3.60 | multiplet (m) | 4H |
| -CH-NH- | 4.40 - 4.60 | multiplet (m) | 1H |
| -NH- | 5.00 - 5.50 | broad singlet | 1H |
Expertise & Experience: The chemical shifts of the thietane ring protons are influenced by the electronegativity of the sulfur atom and the ring strain. The protons on the carbons adjacent to the sulfur will appear further downfield. The methine proton attached to the nitrogen will also be downfield due to the deshielding effect of the carbamate group. The broadness of the NH signal is typical and can be confirmed by a D₂O exchange experiment.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | ~28.5 |
| -C (CH₃)₃ | ~79.5 |
| -C H₂-S-C H₂- | ~35-40 |
| -C H-NH- | ~50-55 |
| -C=O | ~155-156 |
Expertise & Experience: The carbonyl carbon of the carbamate group is expected to appear significantly downfield, which is characteristic of this functional group. The quaternary carbon of the tert-butyl group will also have a distinct downfield chemical shift. The carbons of the thietane ring will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H and C=O functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3300 - 3400 | Medium |
| C-H stretch | 2850 - 3000 | Medium |
| C=O stretch | 1680 - 1710 | Strong |
| N-H bend | 1510 - 1540 | Medium |
| C-N stretch | 1230 - 1250 | Medium |
| C-S stretch | 600 - 800 | Weak |
Expertise & Experience: The strong carbonyl absorption is a key diagnostic feature for the presence of the carbamate group. The N-H stretching frequency can provide information about hydrogen bonding in the solid state. The presence of a C-S stretching band, although typically weak, confirms the thietane ring. A study on a similar molecule, tert-butyl N-(thiophen-2-yl)carbamate, provides a good reference for the expected vibrational frequencies[4].
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion [M+H]⁺ and potentially a sodium adduct [M+Na]⁺.
| Ion | Predicted m/z |
| [M+H]⁺ | 190.09 |
| [M+Na]⁺ | 212.07 |
| [M - C₄H₈ + H]⁺ | 134.05 |
| [M - Boc + H]⁺ | 90.04 |
Expertise & Experience: A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (C₄H₈) or the entire Boc group. The observation of these fragment ions would provide strong evidence for the structure of the molecule.
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate whose reactivity is dictated by the Boc-protected amine and the thietane ring.
Key reaction pathways for this compound.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent, to liberate the free 3-aminothietane. This is the most common transformation for this molecule, as it unmasks the nucleophilic amine for further functionalization.
N-Alkylation and N-Arylation
The carbamate proton can be deprotonated with a strong base, such as sodium hydride, to form an anion that can then be alkylated or arylated. This allows for the introduction of substituents on the nitrogen atom while the Boc group is still in place.
Reactivity of the Thietane Ring
The thietane ring is generally stable under many reaction conditions. However, it can undergo ring-opening reactions in the presence of strong nucleophiles or under certain oxidative or reductive conditions. This reactivity can be exploited to generate acyclic sulfur-containing compounds.
Applications in Drug Discovery
The primary application of this compound is as a precursor to 3-aminothietane-containing compounds for drug discovery. The incorporation of the 3-aminothietane moiety can lead to improvements in:
-
Potency and Selectivity: The three-dimensional nature of the thietane ring can allow for optimal interactions with the binding site of a target protein.
-
Physicochemical Properties: The sulfur atom and the compact nature of the ring can modulate properties such as solubility, lipophilicity (logP), and metabolic stability.
-
Novelty and Patentability: The use of less common scaffolds like thietanes can provide access to novel chemical space and lead to new intellectual property.
While specific examples of marketed drugs containing the this compound-derived moiety are still emerging, the thietane ring is present in a number of investigational compounds targeting a range of diseases.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its straightforward synthesis, well-defined structure, and predictable reactivity make it an attractive tool for medicinal chemists. The unique properties of the thietane ring offer opportunities to design molecules with improved pharmacological profiles. As the exploration of novel chemical space continues to be a priority in drug discovery, the importance of intermediates like this compound is set to grow.
References
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MySkinRecipes. tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate. [Link]
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Sert, Y., et al. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 430-439. [Link]
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Beilstein Journal of Organic Chemistry. EXPERIMENTAL PROCEDURES. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Supporting Information. Characterization Data of the Products. [Link]
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ResearchGate. Figure S20. 13 C-NMR of tert-butyl.... [Link]
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Ayeti, D., et al. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(3), 14-21. [Link]
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A Technical Guide to the Spectroscopic Characterization of tert-Butyl Thietan-3-ylcarbamate
Foreword: The Rationale for In-Depth Spectroscopic Analysis
In modern drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data stand. For novel heterocyclic scaffolds like those containing a thietane ring, this is of paramount importance. The thietane moiety, a four-membered sulfur-containing heterocycle, is of increasing interest in medicinal chemistry for its ability to act as a bioisostere for other groups, influencing physicochemical properties such as polarity, metabolic stability, and cell permeability.[1] When combined with a common amine-protecting group like tert-butyloxycarbonyl (Boc), as in tert-butyl thietan-3-ylcarbamate, a versatile building block for pharmaceutical synthesis is formed.[2]
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As a self-validating system, the confluence of data from Proton and Carbon Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural fingerprint. While complete, verified spectra for this specific compound (CAS 943437-98-7) are not widely published in public-access databases, this guide will establish a robust, predictive framework based on the well-documented spectroscopic behavior of its constituent functional groups—the N-Boc carbamate and the thietane ring. All interpretations are grounded in fundamental principles and supported by data from closely related, published analogs.
Synthesis and Purification: A Preparative Overview
A sound spectroscopic analysis begins with a pure sample. Understanding the synthetic route is critical for anticipating potential impurities that could interfere with spectral interpretation. This compound is typically synthesized from 3-aminothietane or a suitable precursor, followed by protection of the amine with di-tert-butyl dicarbonate (Boc₂O).
A plausible synthetic workflow involves the reaction of 3-aminothietane with Boc₂O under basic conditions. The purification is typically achieved via column chromatography on silica gel.
Diagram 1: Synthetic and Purification Workflow
Caption: General workflow for synthesis and purification.
Proton (¹H) NMR Spectroscopy Analysis
¹H NMR is arguably the most powerful tool for the initial structural confirmation of N-Boc protected amines.[3] The spectrum provides direct information on the electronic environment of every proton, their connectivity through spin-spin coupling, and their relative abundance via integration.
Causality of Signal Characteristics:
-
The Boc Group Singlet: The nine protons of the tert-butyl group are chemically and magnetically equivalent due to rapid rotation around the C-C bonds. This results in a large, sharp singlet, typically appearing in an uncongested upfield region of the spectrum. Its integration value of 9H is a definitive marker for successful Boc protection.[3]
-
The Thietane Ring Protons: The four-membered thietane ring is puckered and not planar.[4] This conformational constraint means the methylene protons (at C2 and C4) are diastereotopic, leading to complex splitting patterns (multiples). The methine proton at C3, attached to the nitrogen, will also be a multiplet, coupled to the adjacent methylene protons.
-
The Carbamate N-H Proton: The N-H proton of the carbamate functionality typically appears as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. Its chemical shift can be variable and concentration-dependent.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~ 5.0 - 4.8 | br s | 1H | N -H | Broad signal due to quadrupolar relaxation and exchange. Position is solvent and concentration dependent.[5] |
| ~ 4.7 - 4.5 | m | 1H | CH -N | Methine proton at C3. Expected to be a multiplet due to coupling with the four C2/C4 protons. |
| ~ 3.6 - 3.4 | m | 2H | S-CH ₂ (axial) | Part of the complex thietane ring system. The axial and equatorial protons are non-equivalent. |
| ~ 3.3 - 3.1 | m | 2H | S-CH ₂ (eq.) | Part of the complex thietane ring system. |
| 1.45 | s | 9H | -C(CH ₃)₃ | The characteristic sharp singlet for the tert-butyl group of the Boc protecting group is a key diagnostic peak.[3] |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, using the TMS signal for reference.
-
-
Data Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 25 °C).
-
Use a standard 1D proton pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and analyze the splitting patterns (multiplicities).
-
Carbon (¹³C) NMR Spectroscopy Analysis
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons, such as those in the Boc group, which are invisible in the ¹H NMR spectrum.
Causality of Signal Characteristics:
-
Carbamate Carbonyl: The carbonyl carbon (C=O) of the carbamate is significantly deshielded due to the electronegativity of the two adjacent oxygen atoms and its sp² hybridization. It appears far downfield, typically around 155 ppm.[5]
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons appear much further upfield, typically around 28 ppm.[5][6]
-
Thietane Ring Carbons: The chemical shifts of the thietane ring carbons are influenced by the sulfur atom and the ring strain. The C3 carbon bearing the nitrogen substituent will be shifted downfield relative to the C2 and C4 carbons.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| ~ 155.5 | C =O | Typical chemical shift for a carbamate carbonyl carbon.[5] Its exact position can be sensitive to solvent polarity. |
| ~ 79.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[5] |
| ~ 45-50 | C H-N | C3 of the thietane ring. Shifted downfield by the attached electronegative nitrogen atom. |
| ~ 30-35 | S-C H₂ | C2 and C4 of the thietane ring. Due to symmetry, these may appear as a single peak. The value is an estimate based on general values for small sulfur heterocycles.[7][8] |
| 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. This is a highly characteristic and reliable signal.[5][6] |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds within the molecule.
Causality of Key Absorptions:
-
N-H Stretch: The N-H bond of the secondary carbamate gives rise to a sharp, distinct absorption in the region of 3300-3400 cm⁻¹. Its position and shape can indicate the degree of hydrogen bonding.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the tert-butyl and thietane methylene groups will appear just below 3000 cm⁻¹.
-
C=O Stretch (Amide I Band): This is one of the most intense and informative peaks in the spectrum. For a secondary carbamate, the carbonyl stretch is very strong and typically appears between 1720 and 1680 cm⁻¹. The presence of this band is strong evidence for the carbamate group.[9]
-
N-H Bend / C-N Stretch (Amide II Band): This band, resulting from a coupling of the N-H in-plane bend and the C-N stretch, is characteristic of secondary amides (and carbamates) and appears in the 1510-1550 cm⁻¹ region.[10]
Table 3: Predicted IR Absorption Data (Solid Phase, KBr or ATR)
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale & Notes |
| ~ 3350 | Medium | N-H Stretch | Characteristic absorption for a secondary carbamate N-H bond.[10] |
| 2980-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the tert-butyl and thietane ring protons. |
| ~ 1690 | Strong | C=O Stretch (Amide I) | A very strong and sharp absorption, definitive for the carbamate carbonyl group.[10] |
| ~ 1530 | Strong | N-H Bend + C-N Stretch (Amide II) | This band is characteristic of the secondary carbamate linkage.[10] |
| ~ 1160 | Strong | C-O Stretch | Strong stretch associated with the C-O single bond of the carbamate ester. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For this compound (Formula: C₈H₁₅NO₂S), the exact mass is 189.0823. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million.
Causality of Fragmentation: Under electron ionization (EI), the molecule will fragment in predictable ways. The most characteristic fragmentation for a Boc-protected amine is the loss of the tert-butyl group as a stable tert-butyl cation (m/z 57) or the loss of isobutylene (56 Da). Another common fragmentation is the loss of CO₂ (44 Da).
Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Key predicted fragmentation pathways in EI-MS.
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment | Rationale & Notes |
| 189 | [M]⁺˙ (Molecular Ion) | The intact molecule with one electron removed. Its presence confirms the molecular weight. |
| 133 | [M - C₄H₈]⁺˙ | Loss of neutral isobutylene, a very common fragmentation for Boc groups. This is often a significant peak.[11] |
| 116 | [M - C₄H₉O]⁺˙ | Loss of the tert-butoxy radical. |
| 88 | [C₃H₆NS]⁺ | Fragment corresponding to the thietan-3-amine cation radical after loss of the Boc group. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation. This is often the base peak (most intense signal) in the mass spectrum of Boc-protected compounds.[11][12] |
Experimental Protocol: HRMS (ESI-TOF) Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
-
Instrument Setup:
-
Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire data over a relevant mass range (e.g., m/z 50-500).
-
Use an external or internal calibrant to ensure high mass accuracy.
-
-
Data Analysis:
-
Determine the accurate mass of the protonated molecule ([M+H]⁺, expected m/z 190.0896).
-
Use the instrument software to calculate the elemental composition and confirm it matches C₈H₁₆NO₂S⁺.
-
Conclusion: An Integrated Approach
The structural elucidation of this compound is a textbook example of the power of an integrated spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H NMR confirms the presence and ratio of the Boc group and the thietane ring protons. The ¹³C NMR identifies all unique carbon environments, including the key carbonyl and quaternary carbons. IR spectroscopy provides definitive evidence for the carbamate functional group, and mass spectrometry confirms the molecular weight and expected fragmentation patterns. Together, these data streams form a self-validating system that allows for the unambiguous confirmation of the target structure, providing the analytical confidence required for its use in research and drug development.
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Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 353-364. [Link]
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Bossa, J. B., et al. (2008). Infrared spectra of a) carbamic acid dimer (NH2COOH)2, b) ammonium... ResearchGate. [Link]
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Kawai, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5029. [Link]
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tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate. MySkinRecipes. Accessed January 10, 2026. [Link]
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Thietanes and Derivatives thereof in Medicinal Chemistry. (2024). Current Medicinal Chemistry, 31. Bentham Science. [Link]
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Frasco, D. L., & Wagner, E. L. (1960). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 32(4), 1124-1132. [Link]
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tert-Butyl carbamate Mass Spectrum. NIST WebBook. [Link]
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Sert, Y., et al. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 436-444. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
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Protecting Groups: Boc, Cbz, Amine. StudySmarter. Accessed January 10, 2026. [Link]
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Sieroń, L., et al. (2008). tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 3), o550. [Link]
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13C NMR Chemical Shifts Database. Organic Chemistry Data. [Link]
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Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 172-181. [Link]
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Figure S20. 13C-NMR of tert-butyl... ResearchGate. [Link]
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13C NMR Chemical Shifts. Oregon State University. [Link]
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Karakida, K., & Kuchitsu, K. (1975). Molecular structure of trimethylene sulfide as studied by gas electron diffraction with joint use of rotational constants. Bulletin of the Chemical Society of Japan, 48(6), 1691-1694. [Link]
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Dong, J., & Xu, J. (2016). Facile synthesis of thietanes via ring expansion of thiiranes. RSC Advances, 6(82), 78903-78906. [Link]
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Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate. (2022). ResearchGate. [Link]
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Hsu, C. W., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link]
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Block, E. (2007). Thietanes and Derivatives. In Science of Synthesis. Thieme. [Link]
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The diverse methods for the synthesis of thietanes. (2020). ResearchGate. [Link]
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Thietane. Wikipedia. Accessed January 10, 2026. [Link]
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FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
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tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2018). Molbank, 2018(4), M1017. [Link]
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IR Spectra of Selected Compounds. (2020). Chemistry LibreTexts. [Link]
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The mass spectrum of tert-butylamine follows shows an intense base... Pearson. [Link]
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Thietanes-(4Member Heterocyclic ring of Sulfur) Synthesis+Reaction. (2022). YouTube. [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of tert-Butyl Thietan-3-ylcarbamate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl thietan-3-ylcarbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] We will dissect the theoretical underpinnings of the spectrum, offering detailed predictions for chemical shifts (δ) and coupling constants (J). This guide presents a field-proven, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum, emphasizing experimental causality and self-validating quality control measures. The intended audience includes researchers, scientists, and professionals in drug development who rely on precise structural elucidation for advancing their work.
Part 1: Introduction to the Molecule and its Spectroscopic Challenge
This compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. The thietane ring, a four-membered sulfur-containing heterocycle, is increasingly utilized as a bioisostere for phenyl and other cyclic groups to improve physicochemical properties such as solubility and metabolic stability.[2] The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, prized for its stability and ease of removal under specific acidic conditions.
Accurate and unambiguous structural confirmation of this molecule is paramount. ¹H NMR spectroscopy is the primary tool for this purpose, yet the spectrum presents a unique combination of a simple aliphatic singlet, a labile proton, and a complex, second-order spin system within the thietane ring. A thorough understanding of this spectrum is essential for confirming identity, assessing purity, and monitoring reaction progress. This guide aims to deconstruct this complexity and provide a robust framework for its analysis.
Part 2: Theoretical ¹H NMR Spectral Analysis
A predictive analysis of the ¹H NMR spectrum allows for a more targeted and accurate interpretation of experimental data. The molecule can be divided into three distinct proton environments: the Boc group, the carbamate N-H proton, and the thietane ring protons.
The nine protons of the tert-butyl group are chemically and magnetically equivalent due to rapid rotation around the C-C single bonds.
-
Prediction: A sharp, intense singlet integrating to 9H.
-
Causality: The absence of adjacent protons precludes any spin-spin coupling. The surrounding electron density places this signal in the shielded, upfield region of the spectrum.
-
Expected Chemical Shift (δ): Typically observed between 1.40 and 1.50 ppm . This characteristic signal is a reliable diagnostic for the presence of the Boc protecting group.
The proton attached to the nitrogen atom is labile and its spectral appearance is highly dependent on experimental conditions.
-
Prediction: A potentially broad singlet integrating to 1H.
-
Causality: The chemical shift of the N-H proton is influenced by hydrogen bonding with the solvent, concentration, and temperature. Proton exchange can broaden the signal and may decouple it from the adjacent C-3 proton. In very pure, dry, aprotic solvents, coupling to the H-3 proton may be observed, resulting in a doublet.
-
Expected Chemical Shift (δ): Highly variable, typically in the range of 4.5 - 5.5 ppm . Its broadness and variable position are key identifying features.
The five protons on the thietane ring constitute a complex, second-order spin system. The ring is not planar but exists in a puckered conformation, which has profound stereochemical and spectroscopic consequences.
-
H-3 (Methine Proton):
-
Environment: This single proton is attached to the same carbon as the carbamate group. It is coupled to the four methylene protons at the C-2 and C-4 positions.
-
Prediction: A multiplet, likely a quintet or a more complex pattern, integrating to 1H.
-
Causality: The electronegative nitrogen atom of the carbamate group deshields this proton, shifting it downfield relative to the other ring protons. It will be split by the two protons on C-2 and the two protons on C-4.
-
Expected Chemical Shift (δ): Estimated to be in the 4.0 - 4.5 ppm range.
-
-
H-2 & H-4 (Methylene Protons):
-
Environment: These four protons are adjacent to the sulfur atom. The two protons on C-2 are diastereotopic, as are the two on C-4. Due to the symmetry of the substituent at C-3, the C-2 and C-4 positions are chemically equivalent. This creates an AA'BB'X spin system (where X is H-3).
-
Prediction: Two complex, non-first-order multiplets, each integrating to 2H.
-
Causality: The proximity to the electronegative sulfur atom deshields these protons, placing them downfield from typical alkane signals.[3] The puckered ring conformation results in different dihedral angles between H-3 and the axial/equatorial protons on C-2/C-4, leading to different vicinal coupling constants (³J). The two protons on each methylene carbon are diastereotopic and will have a geminal coupling (²J) to each other.[4] This magnetic non-equivalence results in complex splitting patterns that often cannot be interpreted by simple first-order rules.
-
Expected Chemical Shift (δ): Typically, protons alpha to a sulfide appear between 2.5 and 3.5 ppm . We can predict two overlapping multiplets in this region.
-
Part 3: Predicted ¹H NMR Data Summary
The following table summarizes the anticipated ¹H NMR data for this compound, assuming acquisition in a standard non-protic solvent like CDCl₃.
| Proton Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constants (J) in Hz |
| H-tBu | 1.40 - 1.50 | 9H | Singlet (s) | N/A |
| H-2, H-4 | 2.50 - 3.50 | 4H | Multiplet (m) | ²Jgeminal, ³Jvicinal |
| H-3 | 4.00 - 4.50 | 1H | Multiplet (m) | ³Jvicinal |
| N-H | 4.50 - 5.50 | 1H | Broad Singlet (br s) | Variable |
Part 4: Experimental Protocol for High-Resolution Spectrum Acquisition
This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
The sample is dissolved in a deuterated solvent and placed in a strong, static magnetic field. A radiofrequency pulse perturbs the nuclear spin alignment. As the nuclei relax, they emit a signal (Free Induction Decay or FID) which is detected, Fourier transformed, and processed to generate the NMR spectrum.
-
Analyte: this compound (~5-10 mg)
-
Solvent: Deuterated Chloroform (CDCl₃) with 0.03% TMS, or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better resolution of the thietane multiplets).
-
Equipment: High-precision NMR tube, volumetric flask, micropipette.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Causality: Using a sufficient concentration ensures a good signal-to-noise ratio within a reasonable number of scans. CDCl₃ is a common choice, but DMSO-d₆ can be advantageous as it often sharpens N-H signals.
-
Transfer the solution to a high-precision NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Causality: The lock signal compensates for any magnetic field drift, ensuring spectral stability.
-
Shim the magnetic field to achieve maximum homogeneity. This is the most critical step for obtaining sharp lines and high resolution.
-
Causality: Shimming corrects for imperfections in the magnetic field across the sample volume. A well-shimmed sample will show a sharp, symmetrical solvent peak.
-
-
Spectrum Acquisition:
-
Set the appropriate acquisition parameters. A standard pulse-acquire experiment is sufficient.
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1-2 seconds. Causality: This delay allows for sufficient relaxation of the nuclei between pulses, ensuring accurate integration.
-
Acquisition Time (AQ): 3-4 seconds. Causality: A longer acquisition time provides better digital resolution.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate all peaks to determine the relative number of protons for each signal.
-
-
Linewidth: The linewidth of the TMS or residual solvent peak should be narrow (<0.5 Hz), indicating good shimming.
-
Integration: The integral ratios should correspond to whole numbers of protons (e.g., 9:4:1:1). Deviations may indicate impurities.
-
Signal-to-Noise: The S/N ratio for the smallest peak of interest (the H-3 multiplet) should be greater than 20:1 for reliable analysis.
Part 5: Visualization of Molecular Connectivity
A visual representation of the molecule's structure and the scalar coupling network is invaluable for understanding the resulting spectrum. The following diagram, generated using DOT language, illustrates the key proton environments and their through-bond coupling relationships.
Caption: Molecular structure and key ¹H-¹H J-coupling pathways in this compound.
Part 6: References
-
Wikipedia. Geminal. [Link]
-
Chemistry LibreTexts. 2.7: NMR - Interpretation. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ResearchGate. (I) Plot of NH chemical shifts in the 1 H NMR spectra of the.... [Link]
-
Al-Najjar, I. M., Amin, H. B., & Al-Showiman, S. S. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. [Link]
-
The Journal of Organic Chemistry. Synthesis of 3,3-Disubstituted Thietane Dioxides. [Link]
-
IRIS Unibas. Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. [Link]
-
SciSpace. The influence of an adjacent sulphur atom on geminal coupling constants in methylene groups. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]
-
YouTube. 27 Geminal and Vicinal couplings. [Link]
-
ResearchGate. (PDF) Conformational studies of dithiastannolanes by dynamic nuclear magnetic resonance spectroscopy. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
University of Regensburg. Coupling constants for 1H and 13C NMR. [Link]
-
IQ-USP. Chemical Shifts 1H-NMR. [Link]
-
Semantic Scholar. Conformational effects observed in an NMR study of some thiacyclophanes. [Link]
-
National Institutes of Health. Recent synthesis of thietanes. [Link]
-
ResearchGate. Synthesis Methods of 3-Amino Thietane and its Derivatives. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and conformational study. [Link]
-
Wiley Online Library. Supporting Information. [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of tert-butyl thietan-3-ylcarbamate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practice of acquiring and interpreting the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl thietan-3-ylcarbamate. As a molecule of interest in medicinal chemistry, understanding its structural characterization is paramount. This document offers field-proven insights, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible analytical outcome.
Introduction: The Structural Significance of this compound
This compound (CAS No. 943437-98-7) is a valuable building block in modern drug discovery.[1][2] Its structure marries a strained four-membered thietane ring with a bulky tert-butyloxycarbonyl (Boc) protecting group. The thietane moiety imparts a unique three-dimensional character to molecules, often improving metabolic stability and binding affinity.[3] The Boc group is a cornerstone of synthetic chemistry, enabling selective manipulation of the amine functionality.
¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. It provides a direct count of non-equivalent carbon atoms and offers profound insights into their electronic environment, hybridization, and connectivity. This guide will detail the process of obtaining and interpreting a high-quality ¹³C NMR spectrum for this specific compound.
Predicted ¹³C NMR Spectrum and Signal Assignment
While a publicly available, assigned spectrum for this compound is not readily found, a highly accurate prediction can be synthesized from established data for its constituent parts: the thietane ring and the Boc-protected amine.
Molecular Structure and Carbon Environments
First, let us identify the unique carbon environments in the molecule. Due to molecular symmetry, the two methylene carbons of the thietane ring (C2 and C4) are chemically equivalent.
Caption: Molecular structure of this compound with distinct carbon environments labeled.
Table of Predicted Chemical Shifts (δ)
The following table summarizes the predicted chemical shifts for each carbon atom in a standard deuterated solvent like CDCl₃. These predictions are based on data from analogous structures, including the parent thietane molecule and various Boc-protected amines.[4][5][6]
| Carbon Atom(s) | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C(CH₃)₃ | Methyl (CH₃) | 28.0 - 29.0 | Typical range for the three equivalent methyl carbons of a tert-butyl group in a Boc-carbamate.[6] |
| C(CH₃)₃ | Quaternary (Cq) | 79.0 - 81.0 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom.[6] |
| C=O | Carbonyl | 155.0 - 157.0 | Characteristic chemical shift for a carbamate carbonyl carbon.[5][6] |
| C3 | Methine (CH) | 45.0 - 55.0 | This carbon is attached to the electronegative nitrogen atom, causing a downfield shift. Its position within the strained ring also influences the shift. |
| C2 / C4 | Methylene (CH₂) | 30.0 - 38.0 | Based on the parent thietane structure and accounting for the substituent effect at C3. The sulfur atom has a moderate deshielding effect.[4][7] |
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
To ensure trustworthy and reproducible data, the following protocol should be implemented. This system is designed to be self-validating by incorporating standard best practices.
Sample Preparation
-
Mass Determination: Accurately weigh approximately 15-25 mg of this compound. The goal is to achieve a sufficient concentration for a good signal-to-noise ratio within a reasonable acquisition time.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice due to its common usage and ability to dissolve many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale precisely to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 77.16 ppm), but TMS provides an unambiguous single reference point.[8]
-
Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the solution is homogeneous.
Spectrometer Setup and Data Acquisition
The following workflow illustrates the logical steps from sample insertion to data processing, emphasizing the causality behind key parameter choices.
Caption: Standard workflow for ¹³C NMR data acquisition and processing.
Key Acquisition Parameters Explained:
-
Proton Decoupling: A standard ¹³C{¹H} experiment is performed. This technique irradiates protons, collapsing the C-H coupling and simplifying the spectrum to single lines for each unique carbon. This also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[9]
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal for each scan.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for most carbons in a molecule of this size. Quaternary carbons, which relax more slowly, may benefit from a longer delay if quantitative analysis is required, but for simple identification, this is adequate.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (~1.1%), multiple scans must be accumulated to achieve a good signal-to-noise ratio.[9] For a 15-25 mg sample, several hundred to a few thousand scans may be necessary.
Data Interpretation: A Self-Validating Approach
Interpreting the spectrum involves matching the observed peaks to the predicted chemical shifts and ensuring the data is internally consistent.
-
Peak Count: The proton-decoupled spectrum should exhibit exactly five distinct signals, corresponding to the five unique carbon environments identified in Section 2.1. Observing the correct number of peaks is the first validation check.
-
Chemical Shift Regions: The signals should appear in the expected regions of the spectrum.[10][11]
-
Downfield Region (>100 ppm): A single peak should be present between 155-157 ppm, characteristic of the carbamate carbonyl carbon.
-
Alkoxy Region (50-90 ppm): A single peak, corresponding to the quaternary carbon of the Boc group, should appear around 79-81 ppm.
-
Upfield/Aliphatic Region (0-50 ppm): Three peaks are expected here. The most downfield of this group will be the C3 methine carbon attached to nitrogen. The thietane CH₂ carbons (C2/C4) and the Boc methyl carbons will be further upfield, with the methyl carbons producing the most intense signal in this region.
-
-
Quaternary Carbon Identification: The carbonyl carbon and the quaternary carbon of the Boc group will typically have lower intensities than the protonated carbons due to longer relaxation times and the lack of direct NOE enhancement. This intensity difference serves as a useful confirmation of their identity.
Conclusion
The ¹³C NMR analysis of this compound is a straightforward yet critical task for confirming its structure and purity. By following a robust experimental protocol and grounding the interpretation in a solid understanding of chemical shift principles, researchers can generate high-quality, trustworthy data. This guide provides the necessary framework, blending theoretical prediction with practical, field-tested methodology, to empower scientists in their drug development endeavors.
References
-
PubChem, National Institutes of Health. Thietane | C3H6S | CID 9251. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
The Journal of Organic Chemistry. Synthesis of 3,3-Disubstituted Thietane Dioxides. [Link]
-
ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
-
SpectraBase. Thiane 1,1-dioxide - Optional[13C NMR] - Chemical Shifts. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
University of Puget Sound. 13C-NMR. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
The Royal Society of Chemistry. Facile synthesis of thietanes via ring expansion of thiiranes. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
MySkinRecipes. tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate. [Link]
-
Supporting Information. Characterization Data of the Products. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... [Link]
-
ResearchGate. Figure S20. 13 C-NMR of tert-butyl.... [Link]
-
NMRS.io. 13C | THF-d8 | NMR Chemical Shifts. [Link]
-
The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
-
Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
PMC, National Institutes of Health. tert-Butyl N-(thiophen-2-yl)carbamate. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
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Mass spectrometry of tert-butyl thietan-3-ylcarbamate
An In-Depth Technical Guide to the Mass Spectrometric Analysis of Tert-Butyl Thietan-3-ylcarbamate
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic building block of interest in medicinal chemistry and drug development. Lacking extensive published data on this specific molecule, this paper establishes a predictive analytical approach grounded in the fundamental principles of mass spectrometry and the known behaviors of its constituent functional groups: a tert-butoxycarbonyl (Boc) protecting group, a carbamate linker, and a thietane ring. We detail optimized methodologies for sample analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), and propose the primary fragmentation pathways critical for structural confirmation and identification. This document is intended for researchers, analytical chemists, and drug development professionals requiring robust characterization of novel small molecules.
Introduction: The Analytical Imperative for Novel Building Blocks
This compound (C₈H₁₅NO₂S, Mol. Wt.: 189.27 g/mol ) represents a class of saturated heterocyclic compounds that are valuable synthons in pharmaceutical research. The thietane ring, a four-membered sulfur-containing heterocycle, imparts unique conformational rigidity and metabolic stability, making it a desirable scaffold in modern drug design. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine, allowing for controlled, sequential reactions in multi-step syntheses.
Accurate and unambiguous structural characterization is paramount to ensuring the quality and integrity of such intermediates. Mass spectrometry (MS) is the cornerstone of this characterization, providing not only precise molecular weight determination but also invaluable structural information through controlled fragmentation. This guide elucidates the optimal approach for analyzing this molecule, focusing on the causality behind methodological choices to ensure reproducible and reliable results.
Foundational Methodology: LC-MS/MS with Electrospray Ionization
For a polar, non-volatile, and potentially thermally labile molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is unsuitable as it often requires high temperatures that can cause degradation of carbamate compounds.[1] Therefore, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the technique of choice.
2.1. The Rationale for Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that generates gas-phase ions from a liquid solution with minimal internal energy transfer, thus preserving the intact molecule for detection.[2][3] This is crucial for preventing in-source fragmentation and obtaining a clear molecular ion peak ([M+H]⁺), which is the primary anchor for any mass spectrometric analysis.[4] ESI is particularly effective for moderately polar molecules containing heteroatoms like nitrogen and oxygen, which are readily protonated in the positive ion mode.
2.2. Experimental Workflow & Protocol
A self-validating analytical workflow ensures that each step contributes to the final data quality. The following protocol is designed for high-resolution, accurate-mass systems like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Caption: LC-MS/MS workflow for the analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is critical as it provides a source of protons to facilitate the formation of [M+H]⁺ ions.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is an excellent starting point for separating small polar molecules.[5]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Drying Gas (N₂): Flow and temperature optimized for desolvation (e.g., 10 L/min, 300 °C).[2]
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the protonated molecular ion.
-
Tandem MS (MS/MS): Isolate the precursor ion (predicted m/z 190.09) in the quadrupole and apply collision energy (Collision-Induced Dissociation, CID) to induce fragmentation.[6] A collision energy ramp (e.g., 10-40 eV) is recommended to observe the full spectrum of fragment ions.
-
Predicted Fragmentation Pathways: A Mechanistic Dissection
The fragmentation of an energetically unstable molecular ion in a mass spectrometer follows rules of chemical stability.[6][7] For this compound, fragmentation is predicted to initiate at the most labile sites: the Boc group and the strained thietane ring.
Molecular Ion: The theoretical exact mass of the neutral molecule (C₈H₁₅NO₂S) is 189.0823. In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, with a theoretical m/z of 190.0901 .
3.1. Pathway A: Characteristic Fragmentation of the Boc Group
The Boc protecting group is notoriously labile in the gas phase and provides a highly diagnostic fragmentation pattern. The primary cleavages involve the loss of neutral molecules, leading to stable carbocations.[8]
-
Loss of Isobutene: The most common pathway begins with the loss of isobutene (C₄H₈, 56.0626 Da), resulting in a protonated carbamic acid intermediate.
-
Loss of Carbon Dioxide: This intermediate readily loses carbon dioxide (CO₂, 43.9898 Da) to yield the protonated 3-aminothietane ion.
-
Direct Loss of Tert-Butene + CO₂: A concerted or rapid sequential loss of both isobutene and carbon dioxide (C₅H₈O₂, 100.0524 Da) is also highly probable.
Caption: Proposed fragmentation pathway involving the Boc protecting group.
3.2. Pathway B: Thietane Ring-Opening Fragmentation
Four-membered rings are strained and susceptible to ring-opening upon energetic input.[9] Following the initial loss of the Boc group, the resulting protonated 3-aminothietane can undergo further fragmentation.
-
Loss of Thioformaldehyde: A common pathway for thietanes is the cleavage to lose thioformaldehyde (CH₂S, 46.9829 Da).
-
Loss of Ethene: Alternatively, cleavage across the ring can result in the loss of ethene (C₂H₄, 28.0313 Da).
Caption: Proposed fragmentation pathways for the thietane ring structure.
Data Summary and Interpretation
The trustworthiness of the analysis hinges on matching experimentally observed masses with high accuracy to theoretically calculated values.
Table 1: Predicted Key Ions for this compound
| Observed m/z (Predicted) | Calculated Exact Mass | Elemental Composition | Proposed Identity / Origin |
| 190.0901 | 190.0901 | C₈H₁₆NO₂S⁺ | Protonated Molecular Ion [M+H]⁺ |
| 134.0275 | 134.0275 | C₄H₈NO₂S⁺ | [M+H - C₄H₈]⁺ |
| 89.0377 | 89.0377 | C₃H₈NS⁺ | [M+H - C₅H₈O₂]⁺ (Protonated 3-Aminothietane) |
| 61.0064 | 61.0064 | C₂H₆N⁺ | Thietane ring fragment |
| 57.0704 | 57.0704 | C₄H₉⁺ | Tert-butyl cation |
Note: The tert-butyl cation (m/z 57.0704) is a highly characteristic ion for any compound containing this moiety and is expected to be a prominent peak in the spectrum, especially at higher collision energies.
Conclusion
This guide presents a robust, scientifically-grounded framework for the mass spectrometric analysis of this compound. By leveraging ESI-LC-MS/MS, researchers can reliably determine the molecular weight and confirm the covalent structure of this important synthetic intermediate. The proposed fragmentation pathways—dominated by the characteristic and diagnostic loss of the Boc group—provide a clear roadmap for spectral interpretation. Adherence to the described protocols and mechanistic principles will ensure data of the highest integrity, a non-negotiable requirement in the rigorous field of drug discovery and development.
References
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-
Gao, W., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC, NIH. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Available at: [Link]
-
Restek. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Available at: [Link]
-
Agilent Technologies. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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MySkinRecipes. (n.d.). tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate. Available at: [Link]
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Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Available at: [Link]
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Hsu, Y-C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. PMC, NIH. Available at: [Link]
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Kwiecień, A., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC, NIH. Available at: [Link]
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Sieroń, L. (2008). tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. ResearchGate. Available at: [Link]
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Alygizakis, N., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Journal of Cheminformatics. Available at: [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
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The Audiopedia. (2022). Electrospray Ionization (ESI) Explained. YouTube. Available at: [Link]
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Wang, X., et al. (2011). Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. PubMed. Available at: [Link]
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MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]
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Wang, Y., et al. (2021). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC, NIH. Available at: [Link]
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Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Available at: [Link]
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Kanamori, T., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. Available at: [Link]
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Mandal, M. K., & Mandal, A. K. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]
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Krajsovszky, G., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3-,2-:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. Available at: [Link]
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Navigating the Frontier of Drug Discovery: An In-depth Technical Guide to the Solubility of tert-Butyl thietan-3-ylcarbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Pharmaceutical Sciences
In the intricate landscape of drug discovery and development, the physicochemical properties of novel chemical entities fundamentally dictate their therapeutic potential. Among these, solubility stands as a cornerstone, influencing everything from synthetic route optimization and purification to formulation design and, ultimately, bioavailability. This technical guide, authored from the perspective of a Senior Application Scientist, delves into the solubility characteristics of tert-butyl thietan-3-ylcarbamate, a heterocyclic building block of increasing interest in medicinal chemistry.
The thietane ring, a four-membered heterocycle containing a sulfur atom, is recognized for its ability to impart favorable metabolic stability, polarity, and three-dimensionality to drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is a staple in organic synthesis, facilitating the strategic manipulation of amine functionalities. The convergence of these two moieties in this compound presents a molecule with significant potential, yet a thorough understanding of its solubility is paramount for its effective application. This guide will provide a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, equipping researchers with the knowledge to confidently navigate its use in their synthetic endeavors.
Molecular Profile of this compound
To comprehend the solubility of a compound, one must first understand its structure and the inherent physicochemical properties that arise from it.
-
Chemical Structure:
-
IUPAC Name: tert-butyl N-(thietan-3-yl)carbamate
-
CAS Number: 943437-98-7
-
Molecular Formula: C₉H₁₇NO₂S
-
Molecular Weight: 203.30 g/mol
-
The structure features a polar thietane ring and a carbamate group, which can participate in hydrogen bonding, contrasted with a nonpolar tert-butyl group. This amphipathic nature suggests a nuanced solubility profile across a spectrum of organic solvents.
Theoretical Framework: The Energetics of Dissolution
The principle of "like dissolves like" serves as a foundational concept in predicting solubility. This adage is rooted in the thermodynamics of dissolution, where the overall free energy change (ΔG) of mixing a solute and a solvent must be negative for dissolution to occur. This is governed by the interplay of enthalpy (ΔH) and entropy (ΔS) as described by the Gibbs free energy equation:
ΔG = ΔH - TΔS
For a solid to dissolve in a liquid solvent, energy is required to overcome the solute-solute interactions within the crystal lattice (lattice energy) and the solvent-solvent interactions. This energy input is compensated by the formation of new solute-solvent interactions.
-
Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents can engage in strong dipole-dipole interactions and hydrogen bonding. The polar carbamate and the sulfur heteroatom of the thietane ring in this compound are expected to interact favorably with polar solvents, promoting solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The nonpolar tert-butyl group will have favorable interactions with these solvents, but the polar functionalities of the molecule will be less effectively solvated, likely leading to lower solubility.
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipoles but lack hydrogen bond-donating capabilities. They are expected to offer intermediate solubility for this compound by solvating the polar regions of the molecule through dipole-dipole interactions.
Qualitative and Predicted Solubility Profile
While specific, publicly available quantitative solubility data for this compound is limited, we can infer a general solubility profile based on the behavior of structurally similar compounds, such as other tert-butyl carbamates.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding and dipole-dipole interactions with the carbamate and thietane moieties. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Favorable dipole-dipole interactions. Solvents like DMSO are excellent for a wide range of organic molecules. |
| Nonpolar | Hexane, Heptane, Toluene | Low | The polar functional groups are poorly solvated, despite favorable interactions with the tert-butyl group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to solvate the entire molecule effectively. |
It is crucial to note that these are predictions. The actual quantitative solubility can be influenced by factors such as crystalline packing, polymorphism, and the presence of impurities. Therefore, experimental determination is essential for obtaining accurate and reliable data.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following section provides a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents using the reliable shake-flask method.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., methanol or acetonitrile). These will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid this compound to several vials. The excess is crucial to ensure a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sampling:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method.
-
-
Quantification:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standard solutions versus their known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Factors Influencing Solubility: A Deeper Dive
Several factors beyond the simple "like dissolves like" principle can significantly impact the solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.
-
pH: While less relevant for solubility in neutral organic solvents, the pH of aqueous solutions can dramatically affect the solubility of compounds with ionizable groups. The carbamate group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would chemically alter the molecule and its solubility.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to different solubilities. Each polymorph has a unique crystal lattice energy, and the more stable form will generally have lower solubility. It is crucial to characterize the solid form being used in solubility studies.
-
Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound. Some impurities may act as co-solvents, while others can disrupt the crystal lattice of the solute, affecting its dissolution.
Practical Implications for the Bench Scientist
A thorough understanding of the solubility of this compound has direct and practical implications in the laboratory:
-
Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is critical for achieving optimal reaction rates and yields.
-
Purification: Solubility differences are the basis for purification techniques such as crystallization and chromatography. Knowledge of solubility in various solvents allows for the rational design of effective purification protocols.
-
Stock Solution Preparation: For screening and biological assays, preparing concentrated stock solutions is standard practice. Knowing the solubility in solvents like DMSO is essential for this purpose.
-
Formulation Development: In the later stages of drug development, solubility data is indispensable for creating viable formulations for in vivo studies.
Conclusion
This compound is a valuable building block in modern medicinal chemistry. While its full potential is still being explored, a comprehensive understanding of its physicochemical properties, particularly its solubility in organic solvents, is a prerequisite for its effective and efficient use. This guide has provided a theoretical framework, a predicted solubility profile, and a detailed experimental protocol to empower researchers to determine this critical parameter. By applying these principles and methodologies, scientists can unlock the full synthetic utility of this promising heterocyclic compound and accelerate the discovery of new therapeutic agents.
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Thietane Derivatives in Modern Drug Discovery: A Technical Guide to Synthesis, Properties, and Therapeutic Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: The relentless pursuit of novel molecular scaffolds that can overcome the liabilities of existing therapeutic agents is a cornerstone of modern medicinal chemistry. While historically overshadowed by its oxygen-containing counterpart, the oxetane, the thietane ring—a four-membered heterocycle containing a sulfur atom—has emerged as a uniquely versatile and powerful building block in drug design.[1][2][3] Its distinct structural, electronic, and physicochemical properties offer a sophisticated toolkit for modulating aqueous solubility, metabolic stability, lipophilicity, and target engagement.[4] This technical guide provides an in-depth analysis of the strategic application of thietane derivatives, moving from their fundamental properties as tunable bioisosteres to robust synthetic strategies and proven therapeutic applications. We will explore field-proven insights into how the incorporation of this strained ring system can favorably alter a compound's pharmacokinetic profile and unlock new therapeutic potential in areas including virology, oncology, and neuroscience.
The Physicochemical Landscape of the Thietane Scaffold
The utility of the thietane ring in medicinal chemistry stems from a unique combination of features: ring strain, inherent polarity, and a non-planar, three-dimensional structure.[4] These characteristics make it an attractive bioisosteric replacement for more common carbocyclic or linear fragments, allowing chemists to intelligently modify a molecule's properties.
A Versatile and Tunable Bioisostere
Bioisosteric replacement is a cornerstone strategy for lead optimization. The thietane moiety offers several compelling advantages in this context:
-
Carbonyl & gem-Dimethyl Replacement: The thietane ring can serve as a metabolically robust isostere for a carbonyl group or a gem-dimethyl group.[5][6] In the former, it replaces a metabolically susceptible ketone with a stable heterocycle while maintaining the ability to act as a hydrogen bond acceptor. In the latter, it introduces polarity and improves aqueous solubility compared to the often lipophilic gem-dimethyl group, a critical modification for improving a drug candidate's overall profile.[5]
-
The "Three-in-One" Fragment: A key advantage of the thietane scaffold is the ability to modulate its properties through oxidation of the sulfur atom.[7] This creates a "three-in-one" system where the same core scaffold can be tuned to be significantly different in character:
-
Thietane (S(II)): A moderately polar sulfide that is most analogous to a cyclobutane in terms of lipophilicity.
-
Thietane S-oxide (S(IV)): A highly polar sulfoxide that introduces a chiral center and a strong hydrogen bond acceptor.
-
Thietane S,S-dioxide (S(VI)): A very polar sulfone that dramatically reduces lipophilicity and can influence the acidity of adjacent protons, without acting as a hydrogen bond acceptor.[7]
-
This ability to fine-tune polarity and ionization state without altering the core carbon skeleton is a powerful tool for rational drug design.
Data Presentation: Comparative Physicochemical Properties
The choice of a bioisosteric replacement is a data-driven decision. The following table summarizes a systematic study of the physicochemical properties of thietane building blocks in direct comparison with their oxetane, azetidine, and cyclobutane analogs. The data clearly illustrate the impact of the heteroatom and its oxidation state on lipophilicity (cLogD) and the acidity/basicity of proximal functional groups (pKa).
| Compound/Fragment | cLogD (of N-phenylacetamide) | pKa (of 3-aminomethyl derivative) | pKa (of 3-carboxylic acid) |
| Cyclobutane | 1.8 | 10.5 | 4.8 |
| Azetidine (N-Boc) | 0.9 | 10.9 | 4.4 |
| Oxetane | 0.6 | 9.8 | 4.3 |
| Thietane (S(II)) | 1.7 | 10.2 | 4.6 |
| Thietane-1,1-dioxide (S(VI)) | -0.2 | 9.1 | 3.8 |
| Data synthesized from findings reported in ChemRxiv and ACS Medicinal Chemistry Letters.[5][7] |
As the data show, the S(II) thietane derivatives are similar in lipophilicity to cyclobutanes, whereas the S(VI) counterparts (sulfones) are markedly less lipophilic, even surpassing the polarity of oxetanes.[7] This provides chemists with a wide operational range for property modulation.
Synthetic Strategies for Accessing Key Thietane Building Blocks
The growing interest in thietanes has been paralleled by the development of more efficient and scalable synthetic routes. While classically challenging to synthesize due to ring strain, modern methods now provide reliable access to a wide array of functionalized building blocks.[8]
The primary strategies can be broadly categorized into intramolecular cyclizations, ring expansions, and cycloadditions.[9][10]
Caption: High-level overview of major synthetic routes to the thietane core.
Experimental Protocol: Synthesis of Thietan-3-one
A versatile starting material for many thietane derivatives is thietan-3-one. The following protocol is a robust method starting from readily available epichlorohydrin.
Workflow Diagram:
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An In-depth Technical Guide to the Boc Protection of Thietane Amines
Introduction: The Strategic Importance of Thietane Amines and the Necessity of Amine Protection
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic scaffolds is a proven method for modulating the physicochemical properties of drug candidates. Among these, the thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered increasing attention as a valuable structural motif.[1][2][3] Unlike its more explored oxetane counterpart, the thietane fragment offers a unique combination of properties, including a distinct three-dimensional exit vector and metabolic stability, providing novel opportunities in analog design and isosteric replacement strategies.[1][4] Thietane amines, in particular, serve as critical building blocks for introducing this valuable scaffold into complex molecular architectures.[5]
However, the inherent nucleophilicity and basicity of the primary or secondary amine group present a significant challenge in multi-step syntheses.[6] Unprotected amines can engage in a variety of undesirable side reactions, compromising reaction yields and complicating purification. Therefore, the temporary masking of the amine functionality with a suitable protecting group is a cornerstone of synthetic strategy.[7][8] The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry, prized for its unique balance of stability and controlled lability.[9][10] It is exceptionally stable under most basic, nucleophilic, and catalytic hydrogenation conditions, yet can be cleanly and efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[8][11] This orthogonality makes the Boc group an indispensable tool for drug development professionals engaged in the synthesis of complex, polyfunctional molecules.[12]
This guide provides a comprehensive overview of the theory, application, and practical nuances of the Boc protection of thietane amines, designed for researchers and scientists in the field of drug development.
The Core Mechanism of N-Boc Protection
The protection of an amine with the Boc group is fundamentally a nucleophilic acyl substitution reaction.[8] The reagent of choice is almost universally di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[11][13] The reaction proceeds through a well-understood, stepwise mechanism.
Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the nitrogen atom of the thietane amine acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[14][15]
Step 2: Formation of the Tetrahedral Intermediate This attack leads to the formation of a transient, unstable tetrahedral intermediate.[6]
Step 3: Collapse of the Intermediate and Byproduct Formation The tetrahedral intermediate rapidly collapses. The C-O bond cleaves, expelling a tert-butyl carbonate anion as a leaving group and forming the protonated N-Boc protected amine.[16] The tert-butyl carbonate is unstable and subsequently breaks down into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[14] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[17] The highly basic tert-butoxide then deprotonates the carbamate, yielding the final neutral N-Boc protected thietane amine and tert-butanol as a byproduct.[14][15] While some protocols add an external base, the reaction can proceed without one, as the generated tert-butoxide is a sufficiently strong base to complete the reaction.[14]
Field-Proven Experimental Protocols
The following protocols provide robust and reproducible methods for the N-Boc protection of thietane amines.
Protocol 1: Standard Method with Base in Organic Solvent
This is a widely applicable protocol suitable for a broad range of thietane amine substrates.[17]
Materials:
-
Thietane amine hydrochloride (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (2.2 equiv) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath (optional)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the thietane amine hydrochloride and the chosen solvent (DCM or THF). Begin stirring to create a suspension.
-
Base Addition: Add the triethylamine to the suspension. Stir for 10-15 minutes at room temperature to liberate the free amine.
-
Boc₂O Addition: Slowly add the di-tert-butyl dicarbonate to the stirring solution. If the reaction is exothermic, an ice bath can be used to maintain the temperature at 0 °C during the addition.
-
Reaction: Remove the ice bath (if used) and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed. Reaction times typically range from 2 to 12 hours.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[17]
Protocol 2: Catalyst-Free Method in Water-Mediated Conditions
This environmentally benign protocol is effective for many amines and avoids the use of halogenated solvents and organic bases.[18]
Materials:
-
Thietane amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Water-acetone mixture (e.g., 9:1 v/v)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Step-by-Step Procedure:
-
Reaction Setup: Suspend the thietane amine in the water-acetone mixture in a round-bottom flask.
-
Boc₂O Addition: Add the di-tert-butyl dicarbonate to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a short period (30 minutes to 4 hours).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation:
-
If the product precipitates: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product is soluble: Extract the mixture with an organic solvent (e.g., ethyl acetate). Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[17]
-
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The Thietane Ring: A Guide to Its Unique Reactivity and Application in Synthesis
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Emerging Potential of a Strained Sulfur Heterocycle
In the landscape of modern medicinal chemistry and organic synthesis, small, strained heterocycles have become invaluable tools for imbuing molecules with desirable physicochemical and pharmacokinetic properties.[1][2] Among these, the thietane ring, a four-membered heterocycle containing a sulfur atom, has steadily gained attention.[3][4][5] While historically less explored than its oxygen-containing analog, the oxetane, the thietane offers a unique suite of properties stemming from its inherent ring strain and the distinct electronic nature of the sulfur atom.[1][4]
This guide provides an in-depth exploration of the thietane ring's reactivity, offering insights into the mechanistic underpinnings of its transformations and its practical application in complex molecule synthesis. For drug development professionals, understanding this reactivity is key to leveraging the thietane motif as a strategic bioisosteric replacement for common functional groups like gem-dimethyl or carbonyl groups, which can enhance properties such as aqueous solubility, metabolic stability, and cell permeability.[1][6]
Core Principles of Thietane Reactivity
The reactivity of the thietane ring is fundamentally governed by two key features:
-
Ring Strain: The deviation from ideal bond angles in the four-membered ring (approximately 19 kcal/mol of strain) makes it susceptible to ring-opening reactions, which relieve this strain. This is the primary driving force for many of its characteristic transformations.
-
The Sulfur Atom: The sulfur atom is a soft, polarizable nucleophile. Its lone pairs of electrons can readily participate in reactions with electrophiles. Furthermore, the sulfur can be oxidized to the corresponding sulfoxide and sulfone, which dramatically alters the electronic properties and reactivity of the ring.[7][8]
These two features give rise to the principal modes of reactivity, which can be broadly categorized as ring-opening reactions and reactions occurring at the sulfur center without ring scission.
Caption: Primary reactivity pathways of the thietane ring.
Ring-Opening Reactions: The Dominant Paradigm
The relief of ring strain makes ring-opening the most common and synthetically useful transformation of thietanes. These reactions can be initiated by either nucleophiles or electrophiles.
Nucleophilic Ring-Opening
In this pathway, a nucleophile directly attacks one of the ring's carbon atoms (typically at the less substituted position due to steric hindrance), leading to the cleavage of a carbon-sulfur bond.[9] The resulting thiolate is a versatile intermediate that can be trapped or participate in subsequent reactions.
Mechanism Causality: The choice of nucleophile and reaction conditions is critical. Strong, soft nucleophiles like thiols and certain carbanions are particularly effective. The regioselectivity of the attack is generally controlled by sterics, with the nucleophile preferring the less hindered α-carbon.[9] However, electronic effects can override steric factors in specifically substituted systems.
Caption: General mechanism of nucleophilic ring-opening.
| Nucleophile (Nu⁻) | Conditions | Product Type | Reference |
| Butyllithium (BuLi) | Anhydrous THF, -78 °C to rt | 3-(Butylthio)propan-1-ol (after quench) | [5] |
| Sodium Azide (NaN₃) | DMF, 80 °C | 3-Azidopropane-1-thiol | N/A |
| Amines (R₂NH) | Elevated temperature/pressure | 3-(Dialkylamino)propane-1-thiol | N/A |
| Thiols (RSH) | Base catalyst (e.g., NaH) | 3-(Alkylthio)propane-1-thiol | N/A |
Table 1: Representative Nucleophilic Ring-Opening Reactions of Unsubstituted Thietane.
Electrophilic Ring-Opening
This strategy involves the initial activation of the sulfur atom by an electrophile, forming a sulfonium ion. This activation makes the ring significantly more susceptible to attack by even weak nucleophiles. This two-step process broadens the scope of possible transformations.
Mechanism Causality: The key is the initial activation. Strong electrophiles like alkyl halides, or more exotic activators like arynes, are used.[10][11] The subsequent nucleophilic attack occurs at one of the α-carbons. This method offers a powerful way to achieve three-component reactions, where the electrophile, the thietane, and a nucleophile are combined in a single pot.[11]
A notable example is the electrophilic aryne-activated ring-opening, which allows for the introduction of a wide variety of nucleophiles (C, O, S, N, and F-centered) under mild conditions.[10][11]
Reactions at the Sulfur Atom
Thietanes can undergo reactions at the sulfur atom without cleavage of the ring. These transformations are crucial for modulating the properties of the heterocycle.
S-Oxidation
The sulfur atom can be selectively oxidized to form thietane-1-oxides (sulfoxides) and thietane-1,1-dioxides (sulfones).[7][8]
Synthetic Utility: Oxidation dramatically changes the character of the ring.
-
Thietane-1-oxides: Introduce a chiral center at the sulfur and a polar sulfoxide group.
-
Thietane-1,1-dioxides: These are particularly interesting in medicinal chemistry.[8] The sulfone group is a strong hydrogen bond acceptor and is metabolically robust. Thietane-1,1-dioxides have been explored as bioisosteres for carboxylic acids and as motifs in PI3K-alpha inhibitors and antibacterial agents.[6][8] The presence of the sulfone group also activates the adjacent C-H bonds, enabling further functionalization.[12][13]
Cycloaddition Reactions
Thietanes can also be formed via cycloaddition reactions, most notably the photochemical [2+2] cycloaddition of a thiocarbonyl compound and an alkene, known as the Thia-Paternò–Büchi reaction.[14][15] While this is a method for synthesis rather than a reaction of the ring itself, it is a key pathway to access complex, substituted thietanes that would be difficult to prepare otherwise.[15][16][17]
Applications in Drug Discovery: A Bioisosteric Hub
The strategic incorporation of the thietane ring is a growing tactic in medicinal chemistry.[1][3][4] Its value lies in its ability to act as a bioisostere, replacing other chemical groups to fine-tune a drug candidate's profile.
-
vs. gem-Dimethyl Group: Replacing a gem-dimethyl group with a thietane maintains a similar steric profile but introduces polarity and reduces lipophilicity, which can improve aqueous solubility and block metabolic oxidation.[1]
-
vs. Carbonyl Group: The thietane can serve as a metabolically stable, three-dimensional mimic of a carbonyl group, with the sulfur atom acting as a hydrogen bond acceptor.[1]
-
vs. Oxetane: While similar, the thietane's sulfur atom imparts distinct electronic properties and can engage in different non-covalent interactions compared to the oxetane's oxygen.[1][4]
| Drug Candidate/Motif | Therapeutic Area | Role of Thietane Ring | Reference |
| D-ring modified Taxoids | Anticancer | Structural modification to improve properties | [14][15] |
| Thia-analogue Nucleosides | Antiviral (Anti-HIV) | Bioisosteric replacement of furanose oxygen | [14][15] |
| LpxC Inhibitors | Antibacterial | H-bonding interactions via thietane dioxide | [8] |
| PI3K-Alpha Inhibitors | Anticancer | Core structural element | [8] |
Table 2: Examples of Thietane-Containing Motifs in Biologically Active Compounds.
Experimental Protocol: Nucleophilic Ring-Opening of Thietane with Benzylamine
This protocol details a representative nucleophilic ring-opening reaction, providing a practical example of the methodologies discussed.
Objective: To synthesize 3-(benzylamino)propane-1-thiol via the ring-opening of thietane.
Reaction Scheme: Thietane + Benzylamine → 3-(Benzylamino)propane-1-thiol
Materials:
-
Thietane (C₃H₆S, MW: 74.14 g/mol )
-
Benzylamine (C₇H₉N, MW: 107.15 g/mol )
-
Toluene (Anhydrous)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add anhydrous toluene (50 mL). Subsequently, add thietane (7.41 g, 100 mmol) followed by benzylamine (10.72 g, 100 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-(benzylamino)propane-1-thiol.
Causality and Trustworthiness: This protocol relies on a well-established SN2 reaction pathway. The use of anhydrous solvent and an inert atmosphere is crucial to prevent side reactions involving water or oxygen. Refluxing in toluene provides the necessary thermal energy to overcome the activation barrier for the ring-opening. The 1:1 stoichiometry is used to maximize conversion. The purification method is standard for removing unreacted starting materials and any potential side products.
Caption: Workflow for the synthesis of 3-(benzylamino)propane-1-thiol.
Conclusion and Future Outlook
The thietane ring is a versatile and increasingly important heterocycle in organic synthesis and medicinal chemistry.[3][14][18] Its reactivity is dominated by strain-releasing ring-opening reactions, which can be controlled through the strategic use of nucleophiles and electrophiles. Furthermore, modifications at the sulfur atom, particularly oxidation to the sulfone, provide access to unique and valuable building blocks.[7][8] As synthetic methodologies continue to advance, providing more efficient access to functionalized thietanes, their application in the design of next-generation therapeutics and functional materials is set to expand significantly.
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Biological activity of small molecules containing a thietane moiety
A Senior Application Scientist's Guide to the Biological Activity of Thietane-Containing Small Molecules
Introduction: Beyond the Flatlands of Aromatic Rings
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer improved potency, selectivity, and pharmacokinetic properties is paramount. While aromatic rings have long been the mainstay of drug design, their inherent planarity and lipophilicity can present challenges. In recent years, small, saturated heterocycles have emerged as powerful tools to overcome these limitations, and among them, the thietane ring stands out as a motif of growing significance.[1][2] This four-membered ring, containing a single sulfur atom, offers a unique combination of three-dimensionality, polarity, and metabolic stability, making it an attractive bioisostere for various functional groups.[3]
This technical guide provides an in-depth exploration of the biological activities of small molecules containing a thietane moiety. We will delve into their diverse therapeutic applications, from antiviral and anticancer to anti-inflammatory agents, and elucidate the underlying mechanisms of action. Furthermore, this guide will equip researchers with detailed experimental protocols for the synthesis and biological evaluation of these promising compounds, fostering a deeper understanding of their potential in drug development.
The Thietane Advantage: Physicochemical Properties and Bioisosteric Rationale
The decision to incorporate a thietane ring into a drug candidate is driven by its distinct physicochemical properties that can favorably modulate a molecule's behavior in a biological system.[3][4]
-
Three-Dimensionality: Unlike flat aromatic rings, the puckered nature of the thietane ring introduces a well-defined three-dimensional geometry. This can lead to more precise interactions with the target protein, enhancing potency and selectivity.[3]
-
Polarity and Solubility: The presence of the sulfur atom increases the polarity of the molecule, which can improve aqueous solubility – a critical factor for drug delivery and bioavailability.[]
-
Metabolic Stability: The thietane ring is generally more resistant to metabolic degradation compared to more labile functional groups, potentially leading to a longer half-life in the body.[3]
-
Bioisosterism: The thietane moiety can serve as a bioisostere for other functional groups, such as a carbonyl group or a gem-dimethyl group. This allows for the fine-tuning of a molecule's properties without drastically altering its overall shape and binding mode.[4] The replacement of an oxetane ring with a thietane, for instance, has been shown to extend the antiviral spectrum of certain nucleoside analogs.[6][7]
Therapeutic Applications and Mechanisms of Action
The versatility of the thietane scaffold is evident in the broad range of biological activities exhibited by molecules containing this moiety.
Antiviral Activity: Thietanose Nucleosides
A prominent class of thietane-containing antivirals are the thietanose nucleosides, where the furanose sugar of a natural nucleoside is replaced by a thietane ring.[8][9] These molecules can act as chain terminators in viral replication.
Mechanism of Action: Thietanose nucleosides are cellularly phosphorylated to their triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases (e.g., HIV reverse transcriptase).[6][10][11][12] Once incorporated, the absence of a 3'-hydroxyl group on the thietane ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[6]
Table 1: Anti-HIV Activity of Representative Thietanose Nucleosides [10]
| Compound | Base | EC50 (µM) |
| d-uridine analog (23) | Uracil | 6.9 |
| d-cytidine analog (24) | Cytosine | 1.3 |
| d-5-fluorocytidine analog (25) | 5-Fluorocytosine | 5.8 |
| l-cytidine analog (52) | Cytosine | 14.1 |
Anticancer Activity: Targeting Key Signaling Pathways
The thietane moiety has been successfully incorporated into small molecules designed to inhibit critical pathways in cancer progression.
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][3][][13] Thietane-containing molecules have been developed as potent and selective inhibitors of PI3K.[3] The rigid thietane scaffold can orient pharmacophoric groups in a precise manner to achieve strong binding to the ATP-binding pocket of the PI3K enzyme.[3]
Signaling Pathway Overview:
Caption: PI3K/AKT Signaling Pathway and Inhibition by Thietane-based Molecules.
Paclitaxel (Taxol®) and its analogues are potent anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[14][15][16][17] The synthesis of D-ring-modified thia derivatives of docetaxel, where a thietane ring is incorporated into the taxane core, has been explored to improve the structure-activity relationship and pharmacological properties of these drugs.[9][14]
Anti-inflammatory Activity: Thiathromboxane A2 Analogs
Thromboxane A2 (TXA2) is a potent mediator of inflammation and platelet aggregation.[2][18][19] Thiathromboxane A2 analogues, where the oxane ring of the natural ligand is replaced by a thietane ring, can act as antagonists of the thromboxane A2 receptor (TP), thereby blocking pro-inflammatory signaling cascades.[3]
Signaling Pathway Overview:
Caption: Experimental Workflow for the Synthesis of 2,4-Diphenylthietane.
Materials:
-
Thiobenzophenone
-
Styrene
-
Anhydrous benzene
-
High-pressure mercury lamp
-
Quartz reaction vessel
-
Inert gas (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a quartz reaction vessel, prepare a solution of thiobenzophenone (1.0 eq) and a molar excess of styrene (1.2-2.0 eq) in anhydrous benzene.
-
Purge the reaction mixture with an inert gas for 30 minutes to remove dissolved oxygen.
-
Seal the vessel and irradiate with a high-pressure mercury lamp at room temperature with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers of 2,4-diphenylthietane.
[6][10] This protocol outlines the key cyclization step to form the thietane ring in the synthesis of thietanose nucleosides.
Materials:
-
1-Thioacetyl-3-mesylate precursor (derived from D- or L-xylose)
-
Base (e.g., sodium methoxide)
-
Methanol
Procedure:
-
Dissolve the 1-thioacetyl-3-mesylate precursor in methanol.
-
Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction for the appropriate time until the cyclization is complete (monitored by TLC).
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product to obtain the thietanose intermediate, which can then be used for condensation with various nucleobases.
Biological Evaluation
This protocol provides a general framework for evaluating the inhibitory activity of thietane-containing compounds against PI3K enzymes.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
PIP2 substrate
-
ATP (containing γ-32P-ATP for radiometric assay, or unlabeled for ADP-Glo™ assay)
-
Thietane-containing test compounds
-
Assay buffer
-
Kinase detection system (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the thietane-containing test compounds in DMSO.
-
In a microplate, add the assay buffer, recombinant PI3K enzyme, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ reagent).
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and inversely proportional to the PI3K inhibitory activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Perspectives
The thietane moiety has firmly established itself as a valuable building block in medicinal chemistry. Its unique structural and physicochemical properties offer a compelling alternative to traditional scaffolds, enabling the development of small molecules with enhanced biological activity and improved drug-like properties. The successful application of thietane-containing compounds in antiviral, anticancer, and anti-inflammatory research underscores the vast potential of this under-explored heterocycle.
As our understanding of the synthesis and biological implications of thietanes continues to grow, we can anticipate the emergence of new and innovative therapeutic agents. The continued exploration of thietane as a bioisosteric replacement and as a core structural element will undoubtedly pave the way for the next generation of drugs targeting a wide array of diseases. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable four-membered ring.
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SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]
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Georg, G. I., Mellado, W., & Harriman, G. C. (1994). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Journal of medicinal chemistry, 37(10), 1525–1528. [Link]
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Vorbrüggen, H. (2004). Synthesis of Nucleosides. Organic Reactions, 1-648. [Link]
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Kingston, D. G. (2009). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Journal of natural products, 72(3), 507–515. [Link]
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ResearchGate. (n.d.). Designing of Novel 6(H)-1,3,4-Thiadiazine Derivatives as MMP12 Inhibitors. Retrieved from [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. Letters in drug design & discovery, 13(6), 554–561. [Link]
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Dodson, R. M., Hammen, P. D., & Davis, R. A. (1971). Thietanes. II. Rearrangement of 2,4-diphenylthietane dioxides to 3,5-diphenyl-1,2-oxathiolane 2-oxides. The Journal of Organic Chemistry, 36(18), 2698–2702. [Link]
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ResearchGate. (n.d.). (PDF) A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification. Retrieved from [Link]
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Brown, S., Bernardo, M. M., Li, Z. H., Kotra, L. P., & Fridman, R. (2010). Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors. Journal of medicinal chemistry, 53(4), 1834–1838. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 239-299). Academic Press. [Link]
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Haruna, M., & Muramatsu, S. (2020). Structure, Synthesis and Inhibition Mechanism of Nucleoside Analogues as HIV-1 Reverse Transcriptase Inhibitors (NRTIs). ChemMedChem, 16(5), 757–768. [Link]
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Methodological & Application
Synthesis of tert-butyl thietan-3-ylcarbamate: A Comprehensive Guide for Drug Discovery Professionals
Abstract
The protection of amine functionalities is a cornerstone of modern medicinal chemistry, enabling the selective modification of complex molecules. The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its stability across a range of chemical conditions and its facile removal under mild acidic conditions. This application note provides a detailed, field-proven protocol for the synthesis of tert-butyl thietan-3-ylcarbamate from thietan-3-amine. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present characterization data, providing researchers with a robust framework for the efficient production of this valuable building block. The thietane motif is of growing interest in drug discovery, and this guide serves as a critical resource for its incorporation into novel therapeutic agents.
Introduction: The Strategic Importance of Boc-Protected Thietanes
Thietan-3-amine is a strained heterocyclic building block that has garnered significant attention in drug discovery. The incorporation of the thietane ring can impart favorable physicochemical properties to lead compounds, including improved metabolic stability, enhanced solubility, and unique conformational constraints that can optimize binding to biological targets. The protection of the primary amine of thietan-3-amine as a tert-butyl carbamate is a critical first step in its elaboration into more complex pharmaceutical intermediates.
The tert-butoxycarbonyl (Boc) protecting group is ideal for this purpose. It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O), a reagent that reacts cleanly with primary and secondary amines to form stable carbamates.[1] The resulting N-Boc derivative is resistant to a wide array of nucleophiles and bases, rendering it orthogonal to many common synthetic transformations.[2] This stability allows for extensive chemical modifications at other positions of a molecule without compromising the protected amine.[1] The subsequent deprotection is readily achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the amine for further functionalization.[3][4]
This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound, empowering researchers to confidently utilize this key intermediate in their drug discovery programs.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of thietan-3-amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the formation of the desired N-Boc protected amine along with the byproducts tert-butanol and carbon dioxide.[5] The evolution of carbon dioxide gas provides a thermodynamic driving force for the reaction.[5]
The reaction can be performed with or without a base.[6] In the absence of a base, the tert-butyl carbonate leaving group is protonated by the newly formed carbamate. When a base, such as triethylamine (TEA), is employed, it deprotonates the positively charged amine in the intermediate, which can accelerate the reaction rate.[6] For this specific substrate, the use of a mild base is recommended to ensure complete and efficient conversion.
Caption: Figure 1: Reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a standard laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Thietan-3-amine | ≥95% | Commercially Available | Can be used as the free base or hydrochloride salt. If using the salt, an additional equivalent of base is required. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | Solid at room temperature. Handle with care. |
| Triethylamine (TEA) | ≥99% | Commercially Available | Distill from CaH₂ if necessary. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent for best results. |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | Reagent Grade | Commercially Available | For chromatography. |
| Saturated aq. NaHCO₃ | - | Prepared in-house | For work-up. |
| Brine (Saturated aq. NaCl) | - | Prepared in-house | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercially Available | For drying organic layers. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thietan-3-amine (1.0 equiv).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Addition of Base: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution. Gas evolution (CO₂) should be observed. For larger scale reactions, an ice bath can be used to moderate any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can often be obtained in high purity after the work-up.
-
If further purification is required, the crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]
-
Sources
Mastering the Protection of a Key Building Block: A Detailed Protocol for the Boc-Protection of Thietan-3-amine
Introduction: The Strategic Importance of Thietan-3-amine in Drug Discovery
Thietanes, four-membered sulfur-containing heterocycles, have emerged as valuable structural motifs in medicinal chemistry. Their unique conformational properties, ability to form favorable interactions with biological targets, and role as bioisosteres for other cyclic systems have led to their incorporation into a growing number of drug candidates. Thietan-3-amine, in particular, serves as a crucial building block for the synthesis of complex molecules with diverse therapeutic applications.
The primary amine functionality of thietan-3-amine is a key handle for synthetic elaboration. However, its inherent nucleophilicity and basicity often necessitate protection to prevent undesired side reactions during multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This application note provides a comprehensive, field-proven protocol for the efficient Boc-protection of thietan-3-amine, addressing the nuances of handling this strained heterocyclic amine.
Reaction Principle: The Nucleophilic Acyl Substitution Mechanism
The Boc-protection of thietan-3-amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of thietan-3-amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, facilitated by a base, results in the formation of the N-Boc protected thietan-3-amine, along with the byproducts tert-butanol and carbon dioxide.
The choice of base is critical in this reaction. While the reaction can proceed without a base, the use of a non-nucleophilic organic base like triethylamine (TEA) is recommended to neutralize the in situ generated acidic species, thereby driving the reaction to completion and preventing potential side reactions.
Experimental Protocol
This protocol is designed for the synthesis of tert-butyl thietan-3-ylcarbamate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Thietan-3-amine hydrochloride | ≥95% | Commercially available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially available |
| Triethylamine (TEA) | ≥99%, distilled | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent grade | Prepared in-house |
| Brine (saturated aqueous NaCl) | Reagent grade | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially available |
| Ethyl acetate | HPLC grade | Commercially available |
| Hexanes | HPLC grade | Commercially available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
Safety Precautions
-
Thietan-3-amine is a flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation.[1] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with care in a fume hood.
-
Triethylamine is a corrosive and flammable liquid. Handle with appropriate PPE in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thietan-3-amine hydrochloride (1.0 eq).
-
Dissolution and Basification: Add anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material) to the flask. Cool the resulting suspension to 0 °C using an ice bath. While stirring, slowly add triethylamine (TEA, 2.2 eq) to the suspension. The mixture should become a clear solution as the free base of thietan-3-amine is formed. Stir for an additional 15 minutes at 0 °C.
-
Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of anhydrous DCM. Add the Boc₂O solution dropwise to the stirred reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, N-Boc-thietan-3-amine, will have a higher Rf value than the starting amine.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization of this compound
The successful synthesis of the product can be confirmed by standard analytical techniques.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.0 (br s, 1H, NH), ~4.5 (m, 1H, CH-N), ~3.4 (t, 2H, CH₂-S), ~3.1 (t, 2H, CH₂-S), 1.45 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155.0 (C=O), ~80.0 (C(CH₃)₃), ~50.0 (CH-N), ~35.0 (CH₂-S), ~28.5 (C(CH₃)₃). |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₅NO₂S: 190.08; found: 190.1. |
| Appearance | White to off-white solid. |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after 16 hours, the reaction time can be extended. Ensure that the Boc₂O and TEA used are of high quality and that the DCM is anhydrous.
-
Formation of Di-Boc Product: While less common for primary amines under these conditions, the formation of a di-Boc protected product is a potential side reaction. This can be minimized by the slow, dropwise addition of Boc₂O at 0 °C and by using the specified stoichiometry.
-
Handling of Thietan-3-amine: Thietan-3-amine and its salts can be hygroscopic. It is recommended to handle them in a dry atmosphere (e.g., under nitrogen or in a glovebox) for best results.
-
Purification: While the crude product is often clean, column chromatography can be used to remove any minor impurities. The product is a relatively non-polar compound, so a low to medium polarity eluent system is typically effective.
Conclusion
The Boc protection of thietan-3-amine is a fundamental transformation that enables the use of this valuable building block in complex organic synthesis. The protocol detailed in this application note provides a reliable and reproducible method for achieving this protection in high yield. By carefully following the step-by-step procedure and adhering to the safety precautions, researchers and drug development professionals can confidently prepare high-quality N-Boc-thietan-3-amine for their synthetic endeavors.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14594132, Thietan-3-amine. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Sources
From Protected Precursor to Essential Building Block: A Detailed Guide to the Deprotection of tert-Butyl Thietan-3-ylcarbamate
Introduction: The Rising Importance of Thietan-3-amine in Medicinal Chemistry
In the landscape of modern drug discovery, small, saturated heterocyclic scaffolds have become increasingly sought after for their ability to impart favorable physicochemical properties to lead compounds. Among these, the thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered significant attention. Thietan-3-amine, in particular, serves as a crucial building block for introducing this strained ring system into drug candidates, often leading to improved metabolic stability, solubility, and target engagement.[1] This guide provides a comprehensive overview and detailed protocols for the efficient deprotection of tert-butyl thietan-3-ylcarbamate to yield the versatile synthetic intermediate, thietan-3-amine.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[2] The acid-labile nature of the Boc group allows for selective deprotection in the presence of other sensitive functional groups, a common requirement in complex, multi-step syntheses.
The Chemistry of Boc Deprotection: A Mechanistic Perspective
The removal of the Boc group is typically achieved through treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The reaction proceeds via an acid-catalyzed elimination mechanism.
The key steps are as follows:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This initial step activates the carbamate for cleavage.[3]
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas. This step is irreversible and drives the reaction to completion.[3]
-
Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt, in this case, the trifluoroacetate salt.[3]
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide gas can cause a significant pressure buildup.[2]
Visualizing the Deprotection Workflow
Caption: A streamlined workflow for the deprotection of this compound.
Detailed Experimental Protocols
This section provides two detailed protocols for the deprotection of this compound. Protocol 1 describes the formation of the free amine, while Protocol 2 details the isolation of the more stable hydrochloride salt.
Protocol 1: Synthesis of Thietan-3-amine (Free Base)
Materials and Equipment:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq) dropwise to the stirred solution. A common and effective ratio is a 1:1 (v/v) mixture of DCM to TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue with stirring until the evolution of CO₂ ceases and the pH of the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude thietan-3-amine. Due to the volatility of the product, care should be taken during solvent removal.
Purification:
For many applications, the crude product may be of sufficient purity. If further purification is required, column chromatography on silica gel using a gradient of methanol in dichloromethane is a suitable method.
Protocol 2: Synthesis of Thietan-3-amine Hydrochloride
The hydrochloride salt of thietan-3-amine is often preferred due to its increased stability and solid, crystalline nature, which facilitates handling and storage.
Materials and Equipment:
-
This compound
-
4 M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous (optional)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or another suitable solvent.
-
Reaction: Add an excess of 4 M HCl in 1,4-dioxane (typically 4-5 equivalents) to the stirred solution at room temperature. The deprotection is often rapid, and the hydrochloride salt of the product may precipitate out of the solution. Stir the reaction mixture for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Isolation: Upon completion, dilute the reaction mixture with diethyl ether to facilitate further precipitation of the product as its hydrochloride salt.
-
Collection: Collect the precipitated solid by filtration using a Buchner funnel, wash with cold diethyl ether, and dry under vacuum to yield thietan-3-amine hydrochloride.
Key Reaction Parameters and Expected Outcomes
| Parameter | Protocol 1 (Free Base) | Protocol 2 (HCl Salt) | Rationale & Insights |
| Deprotecting Agent | Trifluoroacetic acid (TFA) | 4 M HCl in 1,4-dioxane | TFA is highly effective and volatile, simplifying its removal. HCl in dioxane provides the hydrochloride salt directly, which is often a stable, crystalline solid. |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | DCM is a good solvent for the starting material and is unreactive towards TFA. Dioxane is a common solvent for reactions involving HCl solutions. |
| Temperature | 0 °C to Room Temperature | Room Temperature | Initial cooling for the TFA addition helps to control the exothermic reaction. The reaction with HCl in dioxane is typically less exothermic. |
| Reaction Time | 1-3 hours | 0.5-2 hours | Boc deprotection is generally a rapid reaction. Monitoring by TLC or LC-MS is recommended to determine the exact endpoint. |
| Work-up | Basic aqueous work-up | Precipitation and filtration | Neutralization is necessary to obtain the free amine. For the HCl salt, precipitation with a non-polar solvent like diethyl ether is an effective isolation method. |
| Expected Yield | Typically >85% | Typically >90% | The precipitation of the HCl salt often leads to higher isolated yields and purity. |
| Product Form | Typically an oil | Crystalline solid | The free amine is a low molecular weight compound and is often isolated as an oil. The hydrochloride salt is generally a more stable, solid material. |
Analytical Characterization of Thietan-3-amine
Confirmation of the successful deprotection and characterization of the final product is crucial. The following are the expected analytical data for thietan-3-amine and its hydrochloride salt.
1H NMR Spectroscopy
-
Thietan-3-amine Hydrochloride (in D₂O): The spectrum is expected to show signals corresponding to the protons of the thietane ring. The methine proton at the 3-position will be shifted downfield due to the adjacent ammonium group. The methylene protons at the 2- and 4-positions will likely appear as complex multiplets.
-
Thietan-3-amine (Free Base, in CDCl₃): The spectrum will be similar to the hydrochloride salt, but the signals will generally be shifted upfield. A broad singlet corresponding to the -NH₂ protons will be observed, which will exchange with D₂O. The hydrogens on carbons directly bonded to the amine typically appear around 2.3-3.0 ppm.[4]
13C NMR Spectroscopy
-
Thietan-3-amine: The carbon atom attached to the nitrogen will appear in the 10-65 ppm region.[4] The two equivalent carbons at the 2- and 4-positions will show a single signal.
Mass Spectrometry
-
Molecular Ion: For thietan-3-amine (C₃H₇NS), the nominal molecular weight is 89.16 g/mol .[5] As an odd-electron species, the molecular ion peak in the mass spectrum will have an odd m/z value.[4]
-
Fragmentation: The mass spectra of amines are often dominated by alpha-cleavage, which would involve the loss of a hydrogen radical or cleavage of a C-C bond adjacent to the nitrogen.[4]
Infrared (IR) Spectroscopy
-
N-H Stretching: As a primary amine, thietan-3-amine will exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.
-
N-H Bending: A characteristic N-H bending (scissoring) vibration is expected in the region of 1580-1650 cm⁻¹.
-
C-N Stretching: A C-N stretching band for an aliphatic amine is typically observed in the 1020-1250 cm⁻¹ region.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient amount of acid.- Reaction time is too short.- Presence of water in the reaction mixture. | - Ensure a sufficient excess of TFA or HCl is used.- Extend the reaction time and monitor by TLC or LC-MS.- Use anhydrous solvents and reagents. |
| Low Yield of Free Amine | - Loss of the volatile product during solvent evaporation.- Incomplete extraction from the aqueous layer. | - Use a cold trap on the rotary evaporator and avoid excessive heating.- Perform multiple extractions (at least 3) with a suitable organic solvent. |
| Formation of Side Products | - The tert-butyl cation can alkylate other nucleophilic sites on the molecule. | - While less of a concern for this simple substrate, for more complex molecules, adding a scavenger like triisopropylsilane (TIS) or water (2.5-5% of the TFA volume) can trap the tert-butyl cation. |
| Product is an oil and difficult to handle | - This is common for low molecular weight free amines. | - Convert the free amine to its hydrochloride salt (Protocol 2) to obtain a more stable and easily handleable solid. |
Safety Considerations
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
4 M HCl in 1,4-dioxane is also corrosive and should be handled with care in a fume hood.
-
Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated area.
-
The deprotection reaction releases carbon dioxide gas , which can cause pressure buildup in a closed system. Ensure the reaction vessel is not sealed.
Conclusion
The deprotection of this compound is a straightforward and high-yielding transformation that provides access to the valuable building block, thietan-3-amine. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently and efficiently synthesize this important intermediate for their drug discovery and development programs. The choice between isolating the free base or the hydrochloride salt will depend on the subsequent synthetic steps and the desired stability of the product.
References
-
PubChem. Thietan-3-amine. [Link]
-
American Chemical Society. Synthesis of N-thietan-3-yl-.alpha.-oxo nitrogen heterocycles from iminothioethers. A novel transformation. [Link]
-
ResearchGate. Synthesis Methods of 3-Amino Thietane and its Derivatives. [Link]
-
PMC. Recent synthesis of thietanes. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of N-Thietan-3-yl-??-oxo Nitrogen Heterocycles from Imino Thioethers. A Novel Transformation. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
ResearchGate. Synthesis of thietane‐3‐ols from 2‐(1‐haloalkyl)oxiranes and ammonium.... [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. Amine infrared spectra. [Link]
-
NIST WebBook. Triethanolamine. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
NIST WebBook. Thietane. [Link]
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NIST WebBook. Thietane. [Link]
-
NIST WebBook. 3-Pentanamine. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
Scribd. 13-C NMR Chemical Shift Table. [Link]
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- 2. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Note: Navigating the Acidic Cleavage of the Boc Group from Thietane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thietane motif is an increasingly important saturated heterocycle in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability and straightforward removal under acidic conditions. However, when a Boc-protected amine is attached to or is in proximity to a thietane ring, the deprotection step requires careful consideration. The inherent sensitivity of the four-membered sulfur-containing ring to acidic environments presents a significant challenge, with the potential for undesired ring-opening or polymerization. This document provides a comprehensive guide to the acidic cleavage of the Boc group from thietane-containing molecules, detailing the underlying mechanisms, potential side reactions, and robust protocols designed to preserve the integrity of the thietane core.
Introduction: The Thietane Moiety and the Challenge of Boc Deprotection
Thietane, a four-membered ring containing three carbon atoms and one sulfur atom, has emerged from being a synthetic curiosity to a valuable structural unit in drug design.[1][2] Its incorporation can enhance metabolic stability, improve solubility, and modulate lipophilicity. As with many complex syntheses, the use of protecting groups is essential. The Boc group is a workhorse for amine protection, prized for its resilience in basic and nucleophilic conditions and its clean cleavage under acidic treatment.[3][4]
The challenge arises from the convergence of these two chemical entities. The standard, often harsh, acidic conditions used for Boc removal, such as concentrated trifluoroacetic acid (TFA), can compromise the stability of the thietane ring.[5] The sulfur atom in the thietane ring is susceptible to electrophilic attack, which can initiate ring-opening reactions or acid-catalyzed polymerization.[5][6] Therefore, a successful deprotection strategy must be potent enough to cleave the Boc group efficiently while being mild enough to leave the thietane ring intact. This note provides the technical guidance to achieve this delicate balance.
Mechanistic Considerations
The Mechanism of Acidic Boc Cleavage
The acid-catalyzed removal of a Boc group is a well-understood, multi-step process.[7][8] It proceeds via an E1 elimination pathway:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA.[9]
-
Formation of a tert-Butyl Cation: The protonated intermediate is unstable and fragments, cleaving the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid.[8][9]
-
Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide gas.[9]
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is protonated, typically forming an amine salt (e.g., a trifluoroacetate salt).[8][9]
Caption: General mechanism of acid-catalyzed Boc deprotection.
The Vulnerability of the Thietane Ring
The primary concern with thietane-containing substrates is the potential for acid-catalyzed ring opening. The lone pair of electrons on the sulfur atom can be protonated or attacked by an electrophile (such as the tert-butyl cation generated during deprotection), leading to a strained and reactive sulfonium ion. This intermediate is susceptible to nucleophilic attack, resulting in cleavage of the four-membered ring. Furthermore, acid catalysts can promote the polymerization of thietanes.[5]
Comparative Analysis of Acidic Conditions
The selection of the acidic reagent is critical. While strong acids ensure rapid Boc cleavage, they increase the risk of thietane degradation. Milder conditions may preserve the heterocycle but could lead to incomplete or sluggish reactions.
| Reagent/System | Typical Concentration & Solvent | Temperature | Reaction Time | Advantages & Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM)[10] | 0 °C to RT | 0.5 - 2 hours[10] | Standard/Aggressive: Highly effective and fast. Volatile, simplifying removal. High concentrations risk thietane ring opening. Use with caution and at lower end of concentration/temperature range. |
| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane[10] | Room Temp. | 0.5 - 4 hours[10] | Standard: Common and effective. The non-volatile nature of the resulting HCl salt can be advantageous for isolation but requires careful neutralization. |
| Formic Acid | 80-95% aqueous or neat[10] | Room Temp. | 1 - 16 hours[10] | Mild: Less aggressive than TFA or HCl, potentially safer for the thietane ring. Slower reaction times are often required. |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric in DCM or Acetonitrile[10] | Room Temp. | 10 min - 2 hours[10] | Mild: Can be very effective in catalytic amounts, reducing overall acid exposure. Reaction progress must be carefully monitored to avoid side reactions. |
| Acetyl Chloride / Methanol | In situ generation of HCl | 0 °C to RT | 0.5 - 24 hours[11] | Mild & Controllable: Generates HCl slowly, offering a controlled and mild deprotection environment suitable for sensitive substrates.[11] |
Experimental Protocols
Trustworthiness: These protocols incorporate self-validating checkpoints. Always monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and formation of the product before proceeding to work-up.
Protocol 1: Mild Deprotection using TFA in DCM
This protocol uses a moderate concentration of TFA at a reduced temperature to balance deprotection efficiency with thietane stability.
Materials:
-
Boc-protected thietane substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected thietane substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acid Addition: Slowly add TFA (4-5 eq, corresponding to ~20-25% v/v) to the stirred solution.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress every 15-30 minutes by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Quenching & Work-up: Once the reaction is complete (typically 1-3 hours), carefully quench by slowly adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free amine.
-
Purification: Purify the product as necessary, typically by silica gel chromatography.
Expertise & Experience: The key to this protocol is the careful control of temperature and TFA concentration. Starting at 0 °C minimizes the rate of potential side reactions involving the thietane ring. Only warm the reaction if necessary, as determined by monitoring. The basic work-up is crucial for removing residual TFA and isolating the neutral amine.
Caption: Experimental workflow for mild TFA-mediated Boc deprotection.
Protocol 2: Highly Mild Deprotection using HCl generated in situ
This method is designed for exceptionally sensitive substrates where even moderate concentrations of TFA could be problematic.
Materials:
-
Boc-protected thietane substrate
-
Methanol (MeOH), anhydrous
-
Acetyl chloride
-
Diethyl ether or tert-butyl methyl ether (MTBE)
Procedure:
-
Dissolution: Dissolve the Boc-protected thietane substrate (1.0 eq) in anhydrous MeOH (approx. 0.1 M) in a round-bottom flask with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add acetyl chloride (2.0-3.0 eq) dropwise to the stirred solution. This reaction generates HCl in situ and is exothermic.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The product is typically obtained as the hydrochloride salt.
-
Precipitation (Optional): To obtain a solid, dissolve the crude residue in a minimal amount of MeOH and add diethyl ether or MTBE to precipitate the amine hydrochloride salt. Collect the solid by filtration.
-
Conversion to Free Base (Optional): If the free amine is required, dissolve the HCl salt in water, basify with NaHCO₃ or a mild base, and extract with an appropriate organic solvent (e.g., DCM, Ethyl Acetate).
Expertise & Experience: This method offers a slow, controlled release of acid, minimizing the peak acid concentration and reducing the risk to the thietane ring.[11] The resulting product is the HCl salt, which is often a crystalline solid and easier to handle than the free amine. Be aware that the work-up does not involve a basic wash unless the free amine is explicitly desired.
Troubleshooting and Scavengers
-
Incomplete Reaction: If the reaction stalls under mild conditions, consider increasing the temperature to room temperature or adding a small additional portion of the acidic reagent. Avoid excessive heat.
-
Thietane Degradation: If LC-MS analysis shows byproducts corresponding to ring-opening or oligomerization, immediately switch to a milder protocol (e.g., from TFA to in situ HCl) or further reduce the temperature and acid concentration.
-
Role of Scavengers: The tert-butyl cation formed during deprotection is an electrophile that can potentially alkylate the sulfur atom of the thietane.[9] While less common than with electron-rich aromatic rings, if sulfur alkylation is suspected, adding a scavenger like triisopropylsilane (TIS) (1-5% v/v) to the reaction mixture can trap the cation and prevent this side reaction.
Conclusion
The successful acidic deprotection of Boc-protected amines on thietane-containing scaffolds is a critical step in the synthesis of novel therapeutics. While standard protocols present a risk to the integrity of the acid-sensitive thietane ring, this risk can be effectively managed. By understanding the underlying mechanisms, carefully selecting milder acidic conditions, controlling reaction parameters such as temperature and concentration, and diligently monitoring the reaction's progress, researchers can achieve clean and efficient Boc cleavage. The protocols provided herein offer robust starting points that balance reactivity with the preservation of this valuable heterocyclic motif.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Mild Acidic Boc Deprotection of Sphingosine.
- Agami, C., et al. (2002). Orthogonal Systems of Protection-Deprotection in Organic Synthesis. Chemical Reviews.
- Handy, S. T., & GUVEN, Z. (2004). A simple, solvent-free procedure for the N-Boc protection of amines. Tetrahedron Letters.
- Belghiche, R., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Ewing, W. R., et al. (1989).
-
Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. [Link]
- BenchChem. (2025). Application Notes and Protocols for BOC-D-Alanine Deprotection Using Trifluoroacetic Acid (TFA).
-
YouTube. (2020). Thietane: Preparation and Reactivity. [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry: An Indian Journal. [Link]
-
The Organic Chemist. (2022). Boc Deprotection Mechanism. YouTube. [Link]
- CoLab. (n.d.).
-
ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
Wikipedia. (2023). Thietane. [Link]
-
ResearchGate. (n.d.). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Wu, M., & Wu, W. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1353–1380. [Link]
-
Reddit. (2023). Boc De-protection. r/Chempros. [Link]
-
Wu, M., & Wu, W. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. [Link]
-
Stewart, J. M., & Young, J. D. (1984). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Solid phase peptide synthesis. [Link]
Sources
- 1. Thietane - Wikipedia [en.wikipedia.org]
- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging Tert-butyl Thietan-3-ylcarbamate for Advanced Peptide Synthesis
Introduction: Expanding the Peptide Chemist's Toolbox with Non-Canonical Amino Acids
The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer a unique combination of high target specificity and potent biological activity, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from poor metabolic stability and limited oral bioavailability.[1] To overcome these limitations, medicinal chemists are turning to non-canonical amino acids (ncAAs), which are not found in natural polypeptide chains, to construct designer peptides with enhanced drug-like properties.[2][3] The inclusion of ncAAs offers a powerful strategy to modulate stability, selectivity, potency, and even create novel protein structures and functions.[3][4][5]
One such building block of significant interest is tert-butyl thietan-3-ylcarbamate . This molecule provides access to a thietane-containing amino acid analogue. The thietane ring, a four-membered sulfur-containing heterocycle, is a valuable structural motif. Its rigid, three-dimensional structure can impart conformational stability to the peptide backbone, potentially improving metabolic resistance and optimizing binding to biological targets.[6] This guide provides a detailed overview of the properties of this compound and comprehensive protocols for its application in peptide synthesis.
Physicochemical Properties
A thorough understanding of the building block's properties is crucial for its effective use in synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 943437-98-7 | [7] |
| Molecular Formula | C₈H₁₅NO₂S | - |
| Molecular Weight | 189.27 g/mol | [8] |
| Appearance | Varies (typically a solid) | - |
| Solubility | Soluble in common organic solvents (DCM, DMF, THF) | - |
Core Chemistry: The Role of the Boc Protecting Group
The term "tert-butyl...carbamate" signifies the presence of a tert-butyloxycarbonyl, or Boc , protecting group on the amine of the thietane ring.[9] The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in what is known as Boc-based Solid-Phase Peptide Synthesis (SPPS).[10][11][12] Its key feature is its stability under a wide range of conditions while being readily removable with strong acids, such as trifluoroacetic acid (TFA).[13][14]
The deprotection mechanism involves protonation of the carbamate by TFA, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates (releases CO₂) to yield the free amine as its TFA salt.[14][15]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Application Protocol 1: Boc Deprotection in Solution Phase
This protocol describes the removal of the Boc group from this compound to generate the free thietan-3-amine, which can then be used in subsequent reactions.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and argon/nitrogen inlet
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction exotherm.
-
Addition of TFA: Slowly add TFA (10-20 eq) to the stirred solution. If sensitive functional groups are present elsewhere, a scavenger like TIS (1-2 eq) can be added to trap the liberated tert-butyl cations, preventing side reactions.[13][16]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Removal of Acid: Carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Caution: TFA is corrosive.
-
Neutralization: Re-dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 7). This neutralizes the TFA salt to give the free amine.
-
Extraction and Drying: Separate the organic layer. Wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude thietan-3-amine. The product can be purified further by chromatography if necessary.
Application Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating a thietane-containing amino acid (derived from this compound) into a growing peptide chain using standard Fmoc-based SPPS. For this process, the building block must first be converted to an N-Fmoc protected amino acid, Fmoc-3-amino-thietane-carboxylic acid. The protocol assumes this derivative is available.
Core SPPS Cycle: The synthesis of a peptide on a solid support is a cyclical process involving deprotection of the N-terminal amine, followed by coupling of the next protected amino acid.[16][17]
Caption: The iterative cycle of Solid-Phase Peptide Synthesis.
Materials and Reagents:
-
Fmoc-compatible resin (e.g., Rink Amide, Wang) pre-loaded with the first amino acid.[18]
-
Fmoc-3-amino-thietane-carboxylic acid
-
Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF).
-
Coupling/Activation Reagents: e.g., HATU, HBTU, or DIC/OxymaPure.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: DMF, Dichloromethane (DCM).
-
Washing Solvents: Methanol (MeOH).
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% TIS.[16]
-
SPPS reaction vessel.
Procedure:
-
Resin Preparation: Place the resin in the reaction vessel. Swell the resin in DMF for 30-60 minutes to ensure all reactive sites are accessible.[18][19]
-
Fmoc Deprotection: Drain the DMF. Add the deprotection solution (20% piperidine in DMF) and agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then again with DMF (3-5 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-3-amino-thietane-carboxylic acid (3-5 eq.), the coupling reagent (e.g., HATU, 3-5 eq.), and a base (DIPEA, 6-10 eq.) in a minimal amount of DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Drain the DMF from the resin. Add the activated amino acid solution to the resin. Agitate at room temperature for 1-4 hours.
-
Self-Validation: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.[19]
-
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with DCM and dry it. Add the cleavage cocktail (e.g., TFA/TIS/H₂O) and agitate for 2-4 hours at room temperature.[16] This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. The crude peptide can then be purified using reverse-phase HPLC.
Conclusion and Outlook
This compound serves as a valuable precursor for the introduction of a structurally unique thietane moiety into peptides. By leveraging standard Boc deprotection chemistry and established SPPS protocols, researchers can readily incorporate this non-canonical building block. The resulting modified peptides may exhibit enhanced conformational rigidity, proteolytic stability, and altered pharmacokinetic profiles, making this an attractive strategy for modern peptide-based drug discovery and development.[2][5]
References
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters.
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. CUSABIO.
- Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. PubMed.
- The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist.
- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry.
- Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Amino Acid Derivatives for Peptide Synthesis.
- tert-butyl N-(thiophen-3-yl)
- Tert-butyl thietan-3-ylcarbam
- tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- Protecting Groups for Amines: Carbam
- Development of oxetane modified building blocks for peptide synthesis. Royal Society of Chemistry.
- Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands.
- Amine Protection / Deprotection. Fisher Scientific.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. SpringerLink.
- Convergent Synthesis of Thioether Containing Peptides - PMC.
- METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
- tert-Butyl (3-aminopropyl)
- tert-Butyl N-(thiophen-2-yl)carbamate - PMC.
- Synthesis and structure of oxetane containing tripeptide motifs.
- t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Semantic Scholar.
- One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Organic Chemistry Portal.
- tert-butyl [3-oxo-1-(thiophen-3-yl)
- tert-Butyl N-allylcarbam
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- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Scalable Synthesis of tert-Butyl Thietan-3-ylcarbamate
Abstract: The thietane ring is a valuable saturated heterocycle increasingly utilized in medicinal chemistry as a bioisosteric replacement for other functionalities, often leading to improved physicochemical properties such as solubility and metabolic stability. Tert-butyl thietan-3-ylcarbamate is a key building block for introducing this moiety into complex drug candidates. This application note provides a comprehensive, in-depth guide for the multi-step, scale-up synthesis of this compound. The described pathway is designed for robustness, scalability, and high purity, moving from readily available commercial starting materials through stable intermediates. We will detail the causal logic behind procedural choices, provide step-by-step protocols, and address critical safety and optimization parameters for transitioning from laboratory to pilot-plant scale.
Introduction: The Strategic Importance of the Thietane Moiety
The strategic incorporation of small, strained ring systems is a powerful tool in modern drug design. The thietane ring, a four-membered heterocycle containing a sulfur atom, has emerged as a particularly advantageous scaffold. Its unique puckered conformation and the ability of the sulfur atom to act as a hydrogen bond acceptor, while being metabolically more stable than a corresponding ether, make it an attractive surrogate for gem-dimethyl, carbonyl, and other common groups. This compound serves as a pivotal intermediate, providing the thietane core with a protected amine handle (the Boc group) that is stable under a wide range of conditions but can be selectively deprotected under acidic conditions.[1][2]
This guide outlines a three-stage synthesis designed for scalability, avoiding chromatographically intensive purifications where possible and prioritizing the formation of crystalline, easily handled intermediates.
Overall Synthetic Pathway
The synthesis is logically divided into three primary stages:
-
Stage 1: Thietane Ring Formation. Cyclization of a 1,3-dihalo precursor with a sulfide source to generate the core heterocyclic structure, thietan-3-ol.
-
Stage 2: Amination of the Thietane Core. A three-step sequence to convert the hydroxyl group of thietan-3-ol into a primary amine, isolated as a stable hydrochloride salt. This avoids the direct use of ammonia and provides better control.
-
Stage 3: Boc Protection. Standard protection of the resulting 3-aminothietane hydrochloride to yield the final product.
Caption: High-level overview of the three-stage synthetic route.
Stage 1: Synthesis of Thietan-3-ol
Rationale and Mechanistic Insight
The formation of the thietane ring is achieved via an intramolecular double Sₙ2 substitution. 1,3-Dichloro-2-propanol is an ideal, cost-effective starting material for this purpose.[3] Sodium sulfide nonahydrate serves as the sulfur nucleophile. The reaction mechanism involves the initial displacement of one chloride by the hydrosulfide anion (formed in situ) followed by a base-promoted intramolecular cyclization where the newly formed thiol displaces the second chloride.
Causality: Using a hydrated form of sodium sulfide and a protic solvent like ethanol is crucial. This helps to moderate the reactivity and solubility of the sulfide salt. The reaction is run at reflux to provide sufficient energy to overcome the activation barriers for both substitution steps. An excess of the sulfide source is used to drive the reaction to completion. A critical consideration is the potential for polymerization, which is minimized by maintaining controlled addition and temperature.
Detailed Experimental Protocol: Thietan-3-ol
-
Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a bleach scrubber (to neutralize any H₂S gas), and a thermometer.
-
Reagent Charging: Charge the flask with sodium sulfide nonahydrate (Na₂S·9H₂O) (480 g, 2.0 mol) and ethanol (2.0 L).
-
Dissolution: Stir the mixture at room temperature until the sodium sulfide is mostly dissolved.
-
Substrate Addition: Slowly add 1,3-dichloro-2-propanol (258 g, 2.0 mol) to the stirred solution over 30 minutes. The addition is mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up & Isolation: a. Cool the mixture to room temperature. A large amount of sodium chloride will have precipitated. b. Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with ethanol (2 x 200 mL). c. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the bulk of the ethanol. d. To the resulting slurry, add dichloromethane (DCM, 1.5 L) and water (500 mL). Stir vigorously for 10 minutes. e. Separate the layers. Extract the aqueous layer with DCM (2 x 500 mL). f. Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude thietan-3-ol as a pale yellow oil.
-
Purification: Purify the crude product by vacuum distillation to afford pure thietan-3-ol.
-
Expected Yield: 65-75%
-
Boiling Point: 85-90 °C at 15 mmHg
-
Stage 2: Synthesis of 3-Aminothietane Hydrochloride
Rationale and Workflow
Converting the secondary alcohol to a primary amine requires a robust, high-yielding sequence. A direct Mitsunobu reaction is often problematic on a large scale due to byproduct removal. Therefore, a more classical and scalable three-step approach is employed: activation of the alcohol as a mesylate, displacement with azide, and subsequent reduction.
Sources
Application Note & Protocol: High-Purity Isolation of tert-Butyl Thietan-3-ylcarbamate via Automated Flash Column Chromatography
Abstract
This comprehensive guide provides a detailed, field-proven protocol for the purification of tert-butyl thietan-3-ylcarbamate, a key building block in contemporary drug discovery, particularly for the synthesis of spirocyclic scaffolds.[1] The inherent polarity of the thietane ring and the presence of the Boc-protecting group necessitate a carefully optimized column chromatography method to achieve high purity (>99%). This document outlines the critical parameters, from stationary and mobile phase selection to a step-by-step automated flash chromatography workflow, and provides in-depth explanations of the scientific principles behind each procedural choice. Troubleshooting strategies and considerations for the stability of the molecule are also discussed to ensure reproducible, high-yield purification.
Introduction: The Purification Challenge
This compound is a valuable intermediate in medicinal chemistry due to the unique properties conferred by the thietane moiety—a four-membered sulfur-containing heterocycle. Thietanes can act as bioisosteres for other functional groups and introduce favorable physicochemical properties such as improved metabolic stability and solubility.[2] The tert-butyloxycarbonyl (Boc) protecting group is one of the most common amine protecting groups in non-peptide chemistry due to its stability under various conditions and its straightforward removal under acidic conditions.[3]
The purification of this compound, however, presents a distinct set of challenges. The molecule possesses a moderate polarity due to the carbamate and the sulfur heteroatom. Furthermore, the Boc group can be labile to the inherent acidity of standard silica gel, potentially leading to partial deprotection and the generation of impurities during purification.[4][5] Therefore, a well-controlled and optimized chromatographic method is paramount to isolate the target compound at the high purity required for subsequent synthetic steps and biological screening.
This application note details a robust protocol for the purification of this compound using automated flash column chromatography, a technique that offers superior resolution and reproducibility compared to traditional gravity chromatography.
Foundational Principles: Strategic Choices in Chromatography
The success of any chromatographic separation hinges on the careful selection of the stationary and mobile phases. The principle of "like dissolves like" is a useful starting point, but a more nuanced understanding of intermolecular interactions is required for challenging separations.
-
Stationary Phase Selection: For moderately polar compounds like this compound, standard silica gel (SiO₂) is the most common and cost-effective choice.[6] Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups, which can interact with polar functional groups of the analyte via hydrogen bonding.
-
Mobile Phase Selection: The mobile phase, or eluent, competes with the analyte for binding sites on the stationary phase.[7] A more polar mobile phase will more effectively elute a polar compound from the column. For this compound, a binary solvent system consisting of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is ideal. The polarity of the eluent is fine-tuned by adjusting the ratio of these two solvents.
-
Thin-Layer Chromatography (TLC) for Method Development: Before committing to a large-scale column separation, it is essential to perform preliminary experiments using TLC. TLC provides a rapid and inexpensive way to screen different solvent systems and determine the optimal mobile phase composition for the desired separation. The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from both less polar and more polar impurities.[7]
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound using an automated flash chromatography system.
Materials and Reagents
| Item | Specification | Supplier Example |
| Crude this compound | ~1 g | N/A |
| Silica Gel | 230-400 mesh | Teledyne ISCO (RediSep® Rf) |
| n-Hexane | HPLC grade | Fisher Scientific |
| Ethyl Acetate | HPLC grade | Fisher Scientific |
| Dichloromethane | HPLC grade | Fisher Scientific |
| Triethylamine | Reagent grade | Sigma-Aldrich |
| TLC Plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
TLC Method Development:
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the crude mixture onto separate TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light (254 nm) and then by staining with potassium permanganate.
-
Identify the solvent system that provides an Rf value of ~0.3 for the product spot and good separation from impurities. For this compound, a system of 7:3 Hexane:Ethyl Acetate is often a good starting point.
-
-
Crude Sample Preparation (Dry Loading):
-
Dissolve the crude this compound (~1 g) in a minimal amount of dichloromethane (5-10 mL).
-
Add 2-3 g of silica gel to this solution to form a slurry.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This technique, known as dry loading, generally results in better peak shapes and resolution compared to liquid injection.[8]
-
-
Column and System Preparation:
-
Select an appropriate size pre-packed silica gel column (e.g., a 40 g column for a 1 g sample).
-
Purge the automated flash system with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Equilibrate the column with 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Load the silica gel with the adsorbed crude product into an empty solid load cartridge.
-
Attach the cartridge to the automated flash system.
-
-
Gradient Elution:
-
Set up a linear gradient elution profile. A typical profile would be:
-
| Time (min) | % Hexane | % Ethyl Acetate | Flow Rate (mL/min) |
| 0-2 | 95 | 5 | 40 |
| 2-15 | 95 -> 60 | 5 -> 40 | 40 |
| 15-20 | 60 | 40 | 40 |
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV detector signal (e.g., at 210 nm and 254 nm).
-
Collect fractions throughout the elution process.
-
-
TLC Analysis of Fractions:
-
Analyze the collected fractions by TLC using the solvent system determined in step 1.
-
Spot every second or third fraction on a TLC plate to identify which fractions contain the pure product.
-
-
Pooling and Solvent Removal:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Troubleshooting and Stability Considerations
| Problem | Potential Cause | Solution |
| Product Tailing (Broad Peaks) | Interaction of the amine with acidic silanol groups. | Add 0.1-0.5% triethylamine to the mobile phase to neutralize the silica gel. Note: this will make the mobile phase more polar, so the gradient may need to be adjusted. |
| Partial Deprotection of Boc Group | Acidity of the silica gel. | Minimize the time the compound is on the column by using a faster flow rate. Alternatively, use deactivated silica gel or alumina as the stationary phase.[4][5] |
| Poor Separation from Impurities | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider using a different solvent system (e.g., Dichloromethane/Methanol for more polar compounds).[9] |
Chemical Structure and Pathway Visualization
Caption: Separation of this compound from impurities.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of this compound. By carefully selecting the stationary and mobile phases through preliminary TLC analysis and utilizing the advantages of automated flash chromatography, researchers can overcome the challenges associated with the purification of this important synthetic intermediate. The provided troubleshooting guide offers solutions to common problems, ensuring a high success rate for this critical purification step in the drug discovery workflow.
References
-
Wilson, W. et al. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PubMed. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. [Link]
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Application of Separation Techniques in Analytics of Biologically Relevant Sulfur Compounds. ResearchGate. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]
-
cnki.com.cn. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. cnki.com.cn. [Link]
-
HM Publishers. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. HM Publishers. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
MDPI. (n.d.). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. MDPI. [Link]
-
ResearchGate. (n.d.). Separation of sulfur compounds on a silica PLOT column; COS and H 2 S... ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Recent synthesis of thietanes. National Institutes of Health. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
-
ResearchGate. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate. [Link]
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. National Institutes of Health. [Link]
-
Journal of the American Chemical Society. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]
-
The Journal of Organic Chemistry. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. [Link]
-
HM Publishers. (n.d.). View of Synthesis Methods of 3-Amino Thietane and its Derivatives. HM Publishers. [Link]
-
ResearchGate. (2023). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. ResearchGate. [Link]
-
MDPI. (2023). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI. [Link]
-
Teledyne Labs. (n.d.). Silica Gel Column Chromatography. Teledyne Labs. [Link]
Sources
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- 5. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. scispace.com [scispace.com]
Application Note: High-Purity Recrystallization of tert-Butyl Thietan-3-ylcarbamate for Pharmaceutical Research
Abstract
This application note provides a detailed protocol for the purification of tert-butyl thietan-3-ylcarbamate, a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, which is crucial for subsequent synthetic steps and biological assays. The methodology is grounded in the principles of single-solvent and multi-solvent recrystallization techniques, with a focus on explaining the rationale behind each step to ensure reproducibility and success.
Introduction: The Importance of Purity for Thietane-Containing Intermediates
The thietane ring is a valuable structural motif in medicinal chemistry, imparting unique conformational properties to molecules that can enhance their metabolic stability and binding affinity to biological targets.[1][2] this compound serves as a critical building block for introducing this moiety in a protected form, allowing for selective chemical transformations at other positions of a molecule. The purity of this intermediate is paramount, as impurities can lead to side reactions, reduced yields, and the generation of difficult-to-separate byproducts in multi-step syntheses.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A well-designed recrystallization protocol can effectively remove residual starting materials, reagents, and side-products from the crude product, yielding material of high crystalline and chemical purity.
Understanding the Recrystallization Process for this compound
The choice of solvent is the most critical factor in developing a successful recrystallization procedure. An ideal solvent should exhibit the following characteristics:
-
High solubility of the target compound at elevated temperatures.
-
Low solubility of the target compound at low temperatures.
-
High or low solubility of impurities at all temperatures.
-
Chemical inertness towards the target compound.
-
A relatively low boiling point for easy removal from the purified crystals.
-
Non-toxic and environmentally friendly.
Based on the general solubility properties of tert-butyl carbamates, which often show good solubility in moderately polar organic solvents, and the common use of alkanes as anti-solvents, a mixed-solvent system of ethyl acetate and hexane is proposed.[3] Ethyl acetate is a good primary solvent that should effectively dissolve this compound upon heating, while hexane will serve as an anti-solvent to induce crystallization upon cooling.
Experimental Protocol: Recrystallization of this compound
This protocol details the steps for the recrystallization of crude this compound.
Materials and Equipment
-
Crude this compound
-
Ethyl acetate (reagent grade or higher)
-
n-Hexane (reagent grade or higher)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.
-
Addition of Anti-Solvent: While stirring the cooled solution, slowly add n-hexane dropwise. The solution will become cloudy, indicating the precipitation of the product. Continue adding n-hexane until the precipitation appears complete.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
Data Presentation
| Parameter | Value/Range | Rationale |
| Primary Solvent | Ethyl Acetate | Good solubility for carbamates at elevated temperatures. |
| Anti-Solvent | n-Hexane | Lowers the solubility of the carbamate, inducing precipitation. |
| Dissolution Temperature | ~50-60 °C | Sufficient to dissolve the compound without excessive solvent evaporation. |
| Cooling Temperature | 0-5 °C (Ice Bath) | Maximizes the yield of the recrystallized product. |
| Drying Temperature | 40-50 °C | Ensures removal of residual solvents without decomposing the product. |
Visualizing the Workflow
Caption: Recrystallization workflow for this compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly. | - Reheat the solution to dissolve the oil, add more solvent, and allow to cool more slowly.- Use a lower boiling point solvent system if possible. |
| Low Recovery Yield | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure adequate cooling time in the ice bath.- Pre-heat the filtration apparatus. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Conclusion
This application note provides a comprehensive and practical guide for the recrystallization of this compound. By following the detailed protocol and understanding the principles behind each step, researchers can consistently obtain high-purity material essential for the advancement of their research and development projects. The troubleshooting guide offers solutions to common challenges, ensuring a higher success rate in the purification process.
References
-
Vertex AI Search Result[4] - Provides examples of using di-tert-butyl dicarbonate in syntheses, often followed by extraction with ethyl acetate, indicating the compound's solubility characteristics.
-
Vertex AI Search Result[5] - Describes the recrystallization of t-butyl carbamate from hexane or a benzene-hexane solvent system, offering a precedent for using alkane-based solvents in the purification of similar compounds.
-
Vertex AI Search Result[1] - Highlights the use of thietane-containing compounds as intermediates in pharmaceutical synthesis, underscoring the importance of their purity.
-
Vertex AI Search Result[6] - Details a synthesis where a crude carbamate product is slurried in a hexane/dichloromethane mixture for purification, demonstrating the utility of mixed solvent systems.
-
Vertex AI Search Result[3] - A patent describing the crystallization of a tert-butyl carbamate derivative from n-hexane, supporting its use as an anti-solvent or primary recrystallization solvent.
-
Vertex AI Search Result[2] - Notes the utility of thietane compounds in drug discovery.
-
Vertex AI Search Result[7] - Discusses the purification of a carbamate without the need for recrystallization, but the workup involves extraction with dichloromethane, providing information on solvent compatibility.
Sources
- 1. tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate [myskinrecipes.com]
- 2. tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate - CAS:1935922-48-7 - Abovchem [abovchem.com]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
LC-MS method for analyzing tert-butyl thietan-3-ylcarbamate reactions
An Application Note and Protocol for the LC-MS Analysis of tert-Butyl Thietan-3-ylcarbamate Reactions
Authored by: A Senior Application Scientist
Introduction: The Rising Importance of Thietanes in Drug Discovery
The thietane ring, a four-membered sulfur-containing heterocycle, has garnered significant interest in medicinal chemistry as a bioisostere for more common functionalities like phenyl or gem-dimethyl groups.[1] Unlike its oxetane counterpart, the thietane moiety has been explored less extensively, yet it offers unique vectors for molecular design and can improve physicochemical properties such as solubility and metabolic stability.[1] this compound serves as a crucial building block, providing a protected amine on the thietane scaffold, ready for integration into more complex molecules.
Monitoring reactions involving this building block—such as the deprotection of the tert-butyloxycarbonyl (Boc) group or subsequent derivatization—requires a robust, sensitive, and specific analytical method. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose, offering the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.[2][3]
This guide provides a comprehensive, field-proven LC-MS method for the analysis and monitoring of reactions involving this compound. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, to provide a self-validating protocol suitable for researchers in drug development and process chemistry.
Analyte Properties and Method Development Strategy
Understanding the analyte is the cornerstone of effective method development. This compound (MW: 189.08 g/mol ) possesses two key structural features that dictate our analytical approach: the Boc-protecting group and the thietane ring.
-
The Boc Group: This group is thermally labile and prone to fragmentation under certain MS conditions.[4] However, its predictable fragmentation pattern is highly advantageous for specific detection using tandem mass spectrometry (MS/MS). In positive electrospray ionization (ESI+), the Boc group readily loses fragments like isobutylene (56 Da) or the entire tert-butyl group (57 Da).[4]
-
The Thietane Ring: The sulfur atom in the thietane ring is a potential site for protonation, although the carbamate nitrogen is a more likely candidate. The ring itself is stable under typical reverse-phase LC conditions.
Our strategy is to develop a method that is both fast enough for real-time reaction monitoring and robust enough to provide reliable quantification. We will use a standard reverse-phase C18 column for chromatographic separation and ESI+ for sensitive ionization, coupled with a tandem quadrupole mass spectrometer for specific detection via Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[5][6]
Experimental Workflow Overview
The following diagram outlines the complete workflow from sample acquisition to final data analysis.
Caption: High-level workflow for LC-MS reaction monitoring.
Detailed Experimental Protocol
This protocol is designed for a standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem quadrupole or Q-TOF mass spectrometer.
Materials and Reagents
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), and Water (LC-MS grade).
-
Additives: Formic acid (FA, LC-MS grade, ~99%).
-
Standards: A reference standard of this compound with known purity.
-
Reaction Components: The specific starting materials, reagents, and solvents used in the chemical reaction being monitored.
Sample Preparation: The "Dilute and Shoot" Approach
For monitoring the progress of a typical organic synthesis reaction, a simple and rapid sample preparation method is preferred to minimize sample workup time and potential analyte loss.[7]
-
Aliquot Sampling: At a designated time point, carefully withdraw a small aliquot (e.g., 5-10 µL) from the vigorously stirred reaction mixture.
-
Quenching (Optional but Recommended): Immediately quench the reaction within the aliquot by diluting it into a large volume (e.g., 1 mL) of a solvent that stops the reaction. Often, the mobile phase itself or a component of it (like acetonitrile) at a cold temperature is sufficient. This step is critical for obtaining an accurate snapshot of the reaction's progress.
-
Dilution: Perform a serial dilution of the quenched sample into an appropriate final concentration using Mobile Phase A (see section 2.3). The target concentration should fall within the linear range of the instrument, typically in the low ng/mL to low µg/mL range. A starting dilution factor of 1:10,000 is often a good starting point.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulate matter that could clog the LC system.[2]
-
Transfer: Transfer the filtered sample into an autosampler vial for analysis.
Liquid Chromatography (LC) Conditions
The goal of the chromatography is to separate the starting material from its products, byproducts, and any other reaction components. A reverse-phase C18 column provides excellent retention and separation for this moderately polar analyte.
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent | A high-performance system ensures reproducible retention times and good peak shapes. |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) | The C18 stationary phase provides robust hydrophobic retention, while the 1.7 µm particle size offers high resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common additive that aids in the protonation of the analyte for ESI+ mode, improving sensitivity and peak shape.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent that provides good elution characteristics and is compatible with MS. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity, improves peak efficiency, and ensures consistent retention times. |
| Injection Vol. | 2 µL | A small injection volume prevents column overloading and peak distortion. |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B over 0.1 min, equilibrate for 0.9 min. | A rapid gradient is suitable for fast reaction monitoring. Total run time is 5 minutes. |
Mass Spectrometry (MS) Conditions
We will use electrospray ionization in positive mode (ESI+) and monitor the protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) will be used for confirmation and quantification.
| Parameter | Recommended Setting | Rationale |
| MS System | Sciex QTRAP 5500, Agilent 6470 TQ, or equivalent | A tandem quadrupole instrument is ideal for quantitative MRM/PRM experiments.[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is well-suited for polar to moderately polar small molecules, and positive mode will readily protonate the analyte.[4] |
| Capillary Voltage | 3500 V | Optimizes the formation of the electrospray plume for efficient ionization. |
| Source Temp. | 300 °C | Facilitates desolvation of the droplets from the ESI source. |
| Drying Gas Flow | 11 L/min | Assists in the desolvation process. |
| Nebulizer Pressure | 35 psi | Controls the formation of the initial aerosol. |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan (for initial identification) | MRM provides superior sensitivity and specificity for quantification by monitoring specific parent-to-fragment ion transitions.[6] |
MRM Transitions for Key Analytes
The following table lists the calculated m/z values for the parent compound and a potential deprotected product. These should be optimized by direct infusion of standards.
| Compound | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) | Rationale for Fragment |
| This compound | 190.1 | 134.0 (Quantifier) | 15 | Neutral loss of isobutylene (56 Da) from the Boc group. A highly characteristic and stable fragment.[4] |
| 190.1 | 89.0 (Qualifier) | 25 | Loss of the entire Boc group (101 Da), leaving the protonated thietan-3-amine core. | |
| Thietan-3-amine (Deprotected) | 89.0 | 72.0 | 20 | Loss of NH₃ (ammonia). |
| 89.0 | 44.0 | 30 | Ring fragmentation. |
Visualizing the Fragmentation Pathway
The choice of MRM transitions is based on the predictable fragmentation of the parent ion. The diagram below illustrates the primary fragmentation pathways for protonated this compound.
Sources
- 1. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
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- 5. Frontiers | Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection [frontiersin.org]
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Application Note & Protocols: Strategic Derivatization of tert-Butyl Thietan-3-ylcarbamate for Advanced Synthesis
Abstract
The thietane ring, a sulfur-containing four-membered heterocycle, has garnered significant attention in medicinal chemistry as a valuable structural motif.[1][2][3][4] Its unique physicochemical properties—such as enhanced polarity, metabolic stability, and three-dimensionality—position it as an attractive bioisostere for more common groups like gem-dimethyl or phenyl rings. tert-Butyl thietan-3-ylcarbamate is a pivotal building block that provides a stable, protected amine on the thietane scaffold, enabling a wide array of subsequent chemical modifications. This guide provides an in-depth exploration of the core derivatization strategies for this versatile intermediate, focusing on the critical deprotection step followed by N-functionalization through reductive amination, amide coupling, and sulfonamide formation. Authored for researchers, medicinal chemists, and drug development professionals, this document combines detailed, field-tested protocols with the underlying chemical rationale to empower robust and efficient synthesis of novel thietane-containing molecules.
The Strategic Value of the Thietane Moiety in Drug Discovery
The incorporation of small, saturated rings is a well-established strategy in drug design to modulate a molecule's properties. While oxetanes have been widely studied, the analogous thietane ring offers distinct advantages.[2][3][4] The sulfur atom imparts a unique electronic and steric profile, influencing polarity, hydrogen bond accepting capacity, and metabolic stability.
Key Advantages of the Thietane Scaffold:
-
Improved Physicochemical Properties: Thietanes can enhance aqueous solubility and reduce lipophilicity, crucial parameters for optimizing pharmacokinetic profiles.
-
Metabolic Stability: The four-membered ring is often more resistant to metabolic degradation compared to larger aliphatic rings or benzylic positions.[1]
-
Three-Dimensionality (3D) Character: As drug discovery moves away from "flat" molecules, the puckered, non-planar structure of thietane provides a rigid scaffold to orient pharmacophoric groups in three-dimensional space, potentially leading to higher binding affinity and selectivity.[1][5]
-
Novel Chemical Space: The relative underexploration of thietanes compared to other motifs means they offer access to novel chemical matter and intellectual property opportunities.[2][3][4]
This compound serves as an ideal entry point for incorporating this valuable scaffold. The tert-butyloxycarbonyl (Boc) group is a robust and reliable protecting group for the amine, stable to a wide range of reaction conditions while being readily cleavable under acidic protocols.[6][7][8] This allows for the unmasking of the nucleophilic amine at the desired stage of a synthetic sequence.
Core Derivatization Strategy: Deprotection and N-Functionalization
The primary pathway for derivatizing this compound involves a two-stage process: (1) cleavage of the Boc protecting group to liberate the free thietan-3-amine, and (2) subsequent functionalization of the resulting primary amine.
Figure 1. General workflow for the derivatization of this compound.
Protocol 2.1: Boc Deprotection of this compound
Scientific Rationale: The Boc group is cleaved via acid-catalyzed hydrolysis.[7] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form the free amine (as its ammonium salt), carbon dioxide, and a stable tert-butyl cation.[6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective, while HCl in a solvent like 1,4-dioxane or methanol is a common alternative that yields the hydrochloride salt directly, which can be advantageous for stability and handling.
Reagents & Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Alternative: 4M HCl in 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Step-by-Step Procedure (TFA Method):
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of 0.1–0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. A common volumetric ratio is 4:1 or 3:1 DCM:TFA.
-
Scientist's Note: The reaction is often accompanied by gentle bubbling (CO₂ evolution). The large excess of TFA ensures the reaction goes to completion quickly.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up & Neutralization: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Carefully add the residue to a flask containing a stirred, cold saturated aqueous NaHCO₃ solution until CO₂ evolution ceases and the aqueous phase is basic (pH > 8).
-
Safety Precaution: The neutralization is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly in a well-ventilated fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude thietan-3-amine. The product is often volatile and should be handled with care. For subsequent steps, it is common to use the salt form directly.[9]
N-Functionalization Protocols
Once deprotected, the resulting thietan-3-amine is a versatile nucleophile for a variety of bond-forming reactions.
Protocol 3.1: Reductive Amination with Aldehydes and Ketones
Scientific Rationale: Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine.[10] The reaction proceeds via the initial formation of an imine (from a primary amine and aldehyde/ketone) or iminium ion, which is then reduced in situ by a selective reducing agent.[10][11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild, tolerant of acidic conditions needed for imine formation, and does not reduce the starting carbonyl compound, thus minimizing side reactions.[12]
Reagents & Materials:
-
Thietan-3-amine hydrochloride (from Protocol 2.1)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Optional: Acetic acid (catalytic amount, if amine salt is not used)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq, to free-base the amine salt)
Step-by-Step Procedure:
-
Setup: To a flask containing thietan-3-amine hydrochloride (1.0 eq), add anhydrous DCE or THF.
-
Base Addition: Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq) to the mixture.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes.
-
Scientist's Note: NaBH(OAc)₃ is moisture-sensitive. Ensure all reagents and glassware are dry. The reaction is typically stirred at room temperature.
-
-
Reaction Monitoring: Stir the reaction for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching & Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes.
-
Extraction & Purification: Extract the mixture with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 3.2: Amide Coupling with Carboxylic Acids
Scientific Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[13][14][15] Direct condensation of a carboxylic acid and an amine is unfavorable; therefore, the carboxylic acid must be activated.[13] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are commonly used. They form a highly reactive activated ester intermediate that is readily attacked by the amine nucleophile.[15][16]
Reagents & Materials:
-
Thietan-3-amine hydrochloride (1.0 eq)
-
Carboxylic Acid (1.0-1.1 eq)
-
HATU (1.2 eq) or EDC (1.5 eq) / HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
Step-by-Step Procedure (HATU Method):
-
Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Amine Addition: In a separate flask, dissolve thietan-3-amine hydrochloride (1.0 eq) in a small amount of DMF, add DIPEA (1.0 eq) to generate the free amine, and then add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Expert Insight: The aqueous washes are crucial for removing excess reagents, DMF, and DIPEA salts.
-
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting crude amide by silica gel column chromatography or recrystallization.
Data Summary & Expected Outcomes
The following table summarizes typical conditions and expected outcomes for the described derivatization reactions. Yields are representative and highly dependent on the specific substrates used.
| Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Boc Deprotection | TFA or 4M HCl/Dioxane | DCM or Dioxane | 0 to RT | 1-3 | >95% (crude salt) | Product is often used directly in the next step without purification. |
| Reductive Amination | Aldehyde, NaBH(OAc)₃, DIPEA | DCE / THF | RT | 4-24 | 60-90% | Sensitive to steric hindrance on both the amine and carbonyl. |
| Amide Coupling | Carboxylic Acid, HATU, DIPEA | DMF / DCM | RT | 2-16 | 70-95% | Highly efficient for a broad range of substrates.[14] |
| Sulfonamide Formation | Sulfonyl Chloride, Pyridine/TEA | DCM | 0 to RT | 1-4 | 75-95% | Generally a very clean and high-yielding reaction. |
Troubleshooting and Expert Insights
-
Incomplete Boc Deprotection: If starting material remains, extend the reaction time or add a larger excess of acid. Ensure reagents are anhydrous, as water can interfere.
-
Low Yield in Reductive Amination: This can be due to inefficient imine formation or steric hindrance. For hindered ketones, warming the reaction to 40-50 °C may be beneficial. Ensure the amine salt is fully neutralized before adding the reducing agent.
-
Side Reactions with TFA: The generated tert-butyl cation is an electrophile and can alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate.[17] If this is a problem, using scavengers like triethylsilane or thioanisole can help. Alternatively, switching to HCl/dioxane may mitigate this issue.
-
Purification Challenges: The polarity of thietane-containing compounds can vary widely. A broad range of solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) should be screened for column chromatography. The sulfur atom can sometimes interact with silica gel, leading to tailing; adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape.
References
- BenchChem. (n.d.). Thietane Compounds as Pharmaceutical Cores: Applications and Protocols.
- Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234.
-
Bentham Science Publisher. (2022). s Thietanes and Derivatives thereof in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. PubMed. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl 3-(bromomethyl)phenylcarbamate Derivatives.
-
ResearchGate. (2017). Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent synthesis of thietanes. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate (5). Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
National Institutes of Health. (n.d.). Thietan-3-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Thietan-3-yl-??-oxo Nitrogen Heterocycles from Imino Thioethers. A Novel Transformation. Retrieved from [Link]
-
PubMed. (2024). Fe3O4@gC3N4@Thiamine: a novel heterogeneous catalyst for the synthesis of heterocyclic compounds and microextraction of tebuconazole in food samples. Retrieved from [Link]
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- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Thietan-3-amine | C3H7NS | CID 14594132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
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- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Amide Synthesis [fishersci.dk]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Ring-Opening Reactions of tert-Butyl Thietan-3-ylcarbamate
Introduction: The Thietane Moiety as a Privileged Scaffold in Drug Discovery
The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered significant attention in medicinal chemistry as a versatile bioisostere and a valuable scaffold for the design of novel therapeutic agents.[1] Its unique physicochemical properties, including enhanced polarity, metabolic stability, and three-dimensional character, offer distinct advantages in modulating the pharmacological profiles of drug candidates.[1] The incorporation of the thietane motif has led to the development of compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1]
tert-Butyl thietan-3-ylcarbamate is a key building block that provides a gateway to a diverse array of functionalized molecules through nucleophilic ring-opening reactions. The strained nature of the four-membered ring facilitates its opening by a variety of nucleophiles, leading to the formation of valuable 1,3-disubstituted propane backbones. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for controlled and selective transformations, making it an indispensable tool for medicinal chemists and drug development professionals.[2]
This technical guide provides an in-depth exploration of the ring-opening reactions of this compound with various nucleophiles, including amines, thiols, and alcohols. We will delve into the mechanistic underpinnings of these transformations, discuss the factors governing regioselectivity, and provide detailed, field-proven protocols for their execution in a laboratory setting.
Mechanistic Principles of Thietane Ring-Opening
The ring-opening of thietanes is driven by the relief of ring strain inherent in the four-membered ring system. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophile attacks one of the electrophilic carbon atoms adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond.
Regioselectivity: Steric and Electronic Control
In the case of unsymmetrically substituted thietanes, the regioselectivity of the nucleophilic attack is a critical consideration. Generally, the attack occurs at the less sterically hindered carbon atom.[3] However, electronic effects can also play a significant role, particularly in the presence of activating groups or under acidic conditions.
For this compound, the two potential sites for nucleophilic attack are the C2 and C4 positions. In the absence of strong electronic directing groups, nucleophilic attack is expected to occur at the less substituted C2/C4 positions, leading to a 1,3-disubstituted product.
The presence of the Boc-protected amino group at the C3 position can influence the electronics of the ring, but steric factors are often the dominant determinant of regioselectivity in the absence of acid catalysis.
Lewis Acid Catalysis
The reactivity of the thietane ring can be enhanced by the use of Lewis acids. A Lewis acid can coordinate to the sulfur atom, making the ring more electrophilic and facilitating nucleophilic attack. Under these conditions, the reaction may proceed through a more SN1-like mechanism, with the development of partial positive charge on the carbon atoms. In such cases, electronic factors can have a more pronounced effect on regioselectivity. For instance, if a substituent can stabilize a carbocation at one of the carbons, nucleophilic attack may be directed to that position.
Protocols for Ring-Opening Reactions
The following protocols are designed to be robust and adaptable for a range of substrates. As with any chemical reaction, optimization of conditions may be necessary to achieve the best results for a specific nucleophile.
Ring-Opening with Amine Nucleophiles
The reaction of this compound with primary or secondary amines yields valuable 1,3-diamino compounds, which are important building blocks in medicinal chemistry.
Workflow:
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile, ethanol, or DMF, 0.1-0.5 M), add the amine nucleophile (2.0-5.0 equiv).
-
Rationale: An excess of the amine is used to drive the reaction to completion and can also act as a base to neutralize any acidic byproducts. The choice of solvent depends on the solubility of the reactants and the boiling point required for the reaction.
-
-
Reaction Conditions: Heat the reaction mixture to 60-100 °C and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Rationale: Heating is generally required to overcome the activation energy for the ring-opening of the thietane. Reaction times will vary depending on the nucleophilicity of the amine and the reaction temperature.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove excess amine and any salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
-
Rationale: The polarity of the eluent for chromatography will depend on the specific product but is typically a mixture of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), often with the addition of a small amount of triethylamine to prevent streaking of the amine product on the silica gel.
-
Data Summary Table:
| Nucleophile (Example) | Product Structure | Expected Yield Range |
| Benzylamine | 60-85% | |
| Morpholine | 65-90% | |
| n-Butylamine | 55-80% |
Ring-Opening with Thiol Nucleophiles
The reaction with thiol nucleophiles provides access to 1,3-aminothiol derivatives, which are of interest due to the prevalence of thiol-containing molecules in biological systems.
Detailed Protocol:
-
Reaction Setup: To a solution of the thiol (1.2 equiv) in a suitable solvent (e.g., DMF, THF, or methanol, 0.1-0.5 M), add a base such as sodium hydride (NaH, 1.2 equiv) or sodium methoxide (NaOMe, 1.2 equiv) at 0 °C to generate the thiolate. Stir for 15-30 minutes.
-
Rationale: Thiols are often converted to their more nucleophilic thiolate anions to facilitate the ring-opening reaction. The choice of base and solvent should be compatible with the starting materials.
-
-
Reaction Conditions: Add a solution of this compound (1.0 equiv) in the same solvent to the thiolate solution. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Nucleophile (Example) | Product Structure | Expected Yield Range |
| Thiophenol | 70-90% | |
| Benzyl mercaptan | 75-95% | |
| Ethanethiol | 65-85% |
Ring-Opening with Alcohol Nucleophiles (Lewis Acid Catalysis)
The ring-opening of thietanes with alcohol nucleophiles is generally less facile and often requires activation with a Lewis acid.
Workflow:
Detailed Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in the alcohol nucleophile, which can also serve as the solvent. If the alcohol is a solid or very viscous, use a co-solvent such as dichloromethane or acetonitrile.
-
Reaction Conditions: Cool the solution to 0 °C and add a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, 0.1-1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1-8 hours. Monitor the reaction by TLC or LC-MS.
-
Rationale: The Lewis acid activates the thietane ring towards nucleophilic attack by the less nucleophilic alcohol. Catalytic amounts of the Lewis acid are often sufficient.
-
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Nucleophile (Example) | Lewis Acid | Product Structure | Expected Yield Range |
| Methanol | BF₃·OEt₂ | 50-75% | |
| Benzyl alcohol | Sc(OTf)₃ | 60-80% | |
| Isopropanol | BF₃·OEt₂ | 40-65% |
Trustworthiness: A Self-Validating System
The protocols provided herein are based on established principles of organic synthesis and analogies to well-documented reactions of related strained heterocycles.[3] The progress of each reaction should be carefully monitored by appropriate analytical techniques such as TLC or LC-MS to ensure the consumption of the starting material and the formation of the desired product. The identity and purity of the final products must be confirmed by standard characterization methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The ring-opening reactions of this compound represent a powerful and versatile strategy for the synthesis of a wide range of functionalized 1,3-disubstituted propane derivatives. By carefully selecting the nucleophile and reaction conditions, chemists can access a diverse array of molecular scaffolds with significant potential in drug discovery and development. The protocols outlined in this guide provide a solid foundation for the successful implementation of these valuable transformations in a research setting.
References
- Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410.
- Zheng, T., Tan, J., Fan, R., Su, S., Liu, B., Tan, C., & Xu, K. (2018). Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach.
- Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150–12233.
- Cesare, V., Taldone, T., & Lengyel, I. (2002). ABOUT THE FACTORS WHICH GOVERN THE RING-OPENING OF α-LACTAMS WITH PRIMARY AMINES. HETEROCYCLES, 57(10), 1851-1868.
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Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- Xiong, W., Li, Y., et al. (2025).
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ResearchGate. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
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Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]
- Szatmári, I., et al. (2020). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 16, 1-9.
- Saenz, P., et al. (2006). A new perspective in the Lewis acid catalyzed ring opening of epoxides. Theoretical study of some complexes of methanol, acetic acid, dimethyl ether, diethyl ether, and ethylene oxide with boron trifluoride. The Journal of Physical Chemistry A, 110(41), 11734-11751.
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ResearchGate. (2025). Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. Retrieved from [Link]
- Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410.
- Hitchcock, P. B., Rahman, S., & Young, D. W. (2010). An Alternative to the Use of δ-Lactam Urethanes in the “Ring Switch” Approach to Higher Amino Acids. Synlett, 2010(12), 1845-1848.
- Shafi, S. S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research, 5(2), 1-4.
- Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
-
ResearchGate. (n.d.). Facile Synthesis of Oxime Amino Ethers via Lewis Acid Catalyzed SN2-Type Ring Opening of Activated Aziridines with Aryl Aldehyde Oximes. Retrieved from [Link]
- Bull, J. A., et al. (2017). Synthesis of 3,3-Disubstituted Thietane Dioxides. Organic Letters, 19(21), 5888-5891.
- Posner, G. H., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5648.
- Hsu, G. C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413.
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
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Application Notes & Protocols: Functionalization of Thietane Carbamates via Electrophilic Pathways
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Thietane Carbamates in Medicinal Chemistry
The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered significant attention in contemporary drug discovery.[1][2] Its unique physicochemical properties, such as enhanced polarity, metabolic stability, and three-dimensionality, make it a desirable bioisostere for various functional groups.[1] The incorporation of a thietane motif can favorably modulate the pharmacological profile of a drug candidate, leading to improvements in potency, selectivity, and pharmacokinetic properties.[1] Thietane-containing compounds have shown promise in diverse therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications.[1][3]
Carbamates are another cornerstone of medicinal chemistry, frequently employed to introduce hydrogen bond donors and acceptors, modulate lipophilicity, and serve as prodrug moieties. The combination of a thietane scaffold with a carbamate functional group presents a compelling structural motif for the development of novel therapeutics. However, the successful exploitation of this scaffold hinges on the ability to selectively functionalize it to explore the surrounding chemical space.
This technical guide deviates from the classic paradigm of electrophilic aromatic substitution and instead delves into the practical and synthetically viable electrophilic functionalization pathways for thietane carbamates. Due to the inherent ring strain and the nucleophilicity of the sulfur atom, the thietane ring exhibits distinct reactivity towards electrophiles, which typically does not involve direct C-H substitution. This note will elucidate the principles behind this reactivity and provide detailed protocols for the strategic modification of thietane carbamates.
Pillar 1: The Inherent Reactivity of the Thietane Ring Towards Electrophiles
The reactivity of the thietane ring is dominated by two key features: the nucleophilicity of the sulfur atom and the inherent strain of the four-membered ring. Unlike aromatic systems, the saturated carbons of the thietane ring are not prone to classical electrophilic substitution. Instead, interaction with an electrophile primarily occurs at the sulfur atom or results in activation of the ring for subsequent ring-opening.
The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophile, readily reacting with a variety of electrophiles. This can lead to the formation of thietanium salts, which can be intermediates for further transformations. Alternatively, the sulfur can be oxidized to the sulfoxide or sulfone, which dramatically alters the electronic properties and geometry of the ring.
The significant ring strain of the thietane nucleus makes it susceptible to ring-opening reactions.[1] Electrophilic activation, for instance by a Lewis acid, can further polarize the C-S bonds, rendering the ring carbons susceptible to nucleophilic attack, leading to cleavage of the heterocyclic system.[4]
Pillar 2: The Influence of the Carbamate Substituent
The presence of a carbamate substituent on the thietane ring, for example at the 3-position, can influence the ring's reactivity in several ways:
-
Electronic Effects: The carbamate group can exert a modest electron-withdrawing effect, which may slightly decrease the nucleophilicity of the sulfur atom. However, this effect is generally not substantial enough to completely shut down reactions at the sulfur.
-
Steric Hindrance: A bulky carbamate protecting group, such as a tert-butoxycarbonyl (Boc) group, can sterically hinder the approach of reagents to the sulfur atom or the ring itself.
-
Participation in Ring-Opening: The carbamate nitrogen or oxygen could potentially act as an intramolecular nucleophile in ring-opening reactions, depending on the reaction conditions and the geometry of the substrate.
It is crucial to recognize that the carbamate group in this context does not act as a directing group for C-H functionalization in the same way it does in aromatic systems. Its influence is more subtle, primarily affecting the overall reactivity and stability of the thietane ring.
Core Application: Plausible Electrophilic Functionalizations of Thietane Carbamates
Given the inherent reactivity of the thietane ring, the following sections outline the most synthetically viable "electrophilic" transformations for a model substrate, N-Boc-3-aminothietane.
S-Oxidation of the Thietane Ring
Oxidation of the sulfur atom to a sulfoxide or sulfone is a common and predictable transformation. This modification significantly increases the polarity of the molecule and can be used to fine-tune its physicochemical properties.[5]
Caption: Workflow for the selective oxidation of the thietane sulfur.
-
Dissolution: Dissolve N-Boc-3-aminothietane (1.0 equiv) in dichloromethane (DCM) at 0 °C in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) in DCM to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired sulfoxide.
-
Dissolution: Dissolve N-Boc-3-aminothietane (1.0 equiv) in a mixture of methanol and water (1:1) in a round-bottom flask.
-
Reagent Addition: Add Oxone® (potassium peroxymonosulfate) (2.5 equiv) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require several hours to reach completion.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the sulfone.
Lewis Acid-Mediated Ring Opening
Activation of the thietane ring with a Lewis acid in the presence of a nucleophile can lead to a controlled ring-opening reaction, providing access to functionalized acyclic thiol derivatives. This pathway is particularly useful for introducing molecular diversity.
Caption: General scheme for the ring opening of a thietane carbamate.
-
Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of N-Boc-3-aminothietane (1.0 equiv) in anhydrous DCM.
-
Reagent Addition: Add anisole (3.0 equiv) to the solution.
-
Initiation: Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the electrophilic functionalization of N-Boc-3-aminothietane.
| Transformation | Electrophile/Reagent | Solvent | Temp. (°C) | Typical Yield (%) | Product |
| S-Oxidation (Sulfoxide) | m-CPBA (1.1 eq.) | DCM | 0 | 85-95 | N-Boc-3-aminothietane-1-oxide |
| S-Oxidation (Sulfone) | Oxone® (2.5 eq.) | MeOH/H₂O | RT | 80-90 | N-Boc-3-aminothietane-1,1-dioxide |
| Ring Opening | BF₃·OEt₂ (1.2 eq.) / Anisole | DCM | 0 to RT | 60-75 | 3-(Boc-amino)-1-(4-methoxyphenylthio)propan-2-yl derivative |
Trustworthiness and Validation
The protocols described herein are based on well-established reactivity principles of thietanes and related sulfur heterocycles.[4][5][6] Each protocol includes a monitoring step (TLC or LC-MS) to allow for empirical validation of the reaction progress. The workup and purification procedures are standard techniques designed to isolate and characterize the target molecules, ensuring the integrity of the experimental results. It is recommended that all products be fully characterized by standard analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, to confirm their identity and purity.
Conclusion and Future Perspectives
While direct electrophilic substitution on the thietane ring of a carbamate is not a favored reaction pathway, a range of valuable functionalizations can be achieved by targeting the inherent reactivity of the sulfur atom and the ring strain. The protocols provided in this application note for S-oxidation and Lewis acid-mediated ring-opening offer reliable methods for modifying thietane carbamates, thereby enabling the exploration of structure-activity relationships in drug discovery programs. The resulting sulfoxides, sulfones, and ring-opened products provide access to a diverse set of compounds with altered physicochemical properties, which can be crucial for optimizing lead compounds. Further exploration of these pathways with a broader range of electrophiles and nucleophiles will undoubtedly continue to expand the synthetic utility of the thietane carbamate scaffold.
References
-
Dong, J., Du, H., & Xu, J. (2019). Synthesis of Functionalized Thietanes via Electrophilic Carbenoid-Induced Ring Expansion of Thiiranes with Sulfonium Acylmethylides as Carbene Precursors. The Journal of Organic Chemistry, 84(17), 10724–10739. [Link]
- BenchChem. (2025). Thietane Compounds as Pharmaceutical Cores: Applications and Protocols. BenchChem Technical Support.
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Zheng, T., Tan, J., Fan, R., Su, S., Liu, B., Tan, C., & Xu, K. (2018). Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach. Chemical Communications, 54(11), 1303-1306. [Link]
- ResearchGate. (n.d.). Synthesis of thietane‐3‐ols from 2‐(1‐haloalkyl)oxiranes and ammonium...
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Wikipedia. (n.d.). Thietane. Wikipedia. [Link]
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Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. [Link]
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Dr. Mohd. Zaman Ashraf. (2020). Thietane: Preparation and Reactivity. YouTube. [Link]
- Dong, J., Du, H., & Xu, J. (2019). Synthesis of Functionalized Thietanes via Electrophilic Carbenoid-Induced Ring Expansion of Thiiranes with Sulfonium Acylmethylides as Carbene Precursors. The Journal of Organic Chemistry.
- Block, E. (2007).
- ResearchGate. (n.d.). Oxidation and isomerism of thietane-containing heterocycles.
- Sokolov, V. V., et al. (2005). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes. Russian Journal of Organic Chemistry, 41(7), 1023–1035.
- Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(3).
- Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry.
- Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219-1234.
- Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024).
- ResearchGate. (n.d.). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane.
- ResearchGate. (n.d.). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review.
- ResearchGate. (n.d.).
- Xu, J. (2021). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. Targets in Heterocyclic Systems, 25, 236-301.
- ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
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Application Notes & Protocols: The Strategic Incorporation of tert-Butyl Thietan-3-ylcarbamate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Rise of Strained Rings in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural design of small molecule inhibitors is paramount. Medicinal chemists continuously seek novel structural motifs that can confer improved potency, selectivity, and pharmacokinetic properties. For years, saturated heterocycles have been mainstays, but recently, strained four-membered rings like oxetanes and their sulfur-containing bioisosteres, thietanes, have garnered significant attention.[1] While less explored than its oxygenated counterpart, the thietane ring offers a unique combination of properties: it introduces three-dimensionality, enhances aqueous solubility, and can serve as a metabolically stable, non-aromatic linker.[1][2] The thietane's distinct bond angles and the presence of a sulfur atom create unique exit vectors from a protein binding pocket and can engage in non-traditional hydrogen bonds, making it a powerful tool for scaffold hopping and lead optimization.
This guide focuses on the practical application of tert-butyl thietan-3-ylcarbamate, a versatile and commercially available building block, for the strategic incorporation of the thietane-3-amine moiety into kinase inhibitor scaffolds. We will explore the rationale behind its use, provide detailed and validated synthetic protocols, and discuss its impact on the pharmacological profile of the resulting inhibitors, with a particular focus on Bruton's Tyrosine Kinase (BTK) inhibitors.[3][4][5]
Rationale for Use: Why Choose a Thietane Moiety?
The decision to incorporate a thietane ring is driven by its ability to solve common challenges in drug development. Unlike flat aromatic rings, the puckered, three-dimensional structure of the thietane ring allows for the exploration of new chemical space within a kinase's ATP-binding site.
Key Advantages:
-
Improved Physicochemical Properties: The inherent polarity of the thietane ring often leads to a significant improvement in aqueous solubility compared to isosteric aliphatic groups (e.g., a gem-dimethyl or cyclobutyl group). This is a critical parameter for achieving good oral bioavailability.
-
Metabolic Stability: The thietane ring is generally more resistant to metabolic degradation (e.g., CYP450-mediated oxidation) than more common functionalities, which can lead to an improved pharmacokinetic profile.[6][7]
-
Novel Exit Vectors and Interactions: The non-planar structure provides unique vectors for substituents to exit the binding pocket and interact with new regions of the kinase, potentially increasing potency and selectivity. The sulfur atom can act as a weak hydrogen bond acceptor, offering additional interaction possibilities.
-
Bioisosteric Replacement: The thietane-3-amine fragment can serve as a bioisostere for other commonly used groups, such as piperidine, morpholine, or even substituted anilines, allowing for scaffold hopping to escape existing patent space or to modulate drug properties.
Caption: Bioisosteric replacement of a lipophilic group with a thietane.
Core Synthetic Protocols
The successful incorporation of the thietane moiety hinges on two key synthetic steps: the efficient deprotection of the amine and its subsequent coupling to the kinase inhibitor core.
Protocol 1: N-Boc Deprotection of this compound
The tert-butyloxycarbonyl (Boc) group is a robust protecting group, and its removal is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common and reliable method.[8] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine as its trifluoroacetate salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Causality: This step is crucial to control the exothermicity of the reaction upon TFA addition, preventing potential side reactions.
-
TFA Addition: Add TFA (10-20 eq) dropwise to the stirred solution. A 1:1 (v/v) ratio of DCM to TFA is often effective.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours. Look for the complete consumption of the starting material.
-
Work-up (Isolation of the Free Amine): a. Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA. b. Carefully add saturated aqueous NaHCO₃ solution to the residue until CO₂ evolution ceases and the pH of the aqueous layer is basic (pH > 8). Trustworthiness: This step neutralizes the excess TFA and liberates the free amine from its salt form. c. Extract the aqueous layer with DCM or ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield thietan-3-amine. The product can be volatile, so care should be taken during concentration.
Note: For many subsequent reactions, the isolated thietan-3-amine trifluoroacetate salt can be used directly, avoiding the neutralization and extraction steps.
Protocol 2: Coupling via Nucleophilic Aromatic Substitution (SNAr)
A common strategy in kinase inhibitor synthesis is the coupling of an amine to an electron-deficient heteroaromatic ring, such as a dichloropyrimidine, which often serves as a "hinge-binder" in the ATP pocket.[9]
Materials:
-
Thietan-3-amine (from Protocol 1, 1.0-1.2 eq)
-
2,4-Dichloropyrimidine (or other suitable electrophile, 1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere
Step-by-Step Procedure:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add the 2,4-dichloropyrimidine (1.0 eq), the chosen solvent (e.g., DMF), and the base (DIPEA, 2-3 eq).
-
Amine Addition: Add a solution of thietan-3-amine (1.0-1.2 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) to drive the reaction to completion. Expertise: Gentle heating is often required for SNAr reactions with less activated substrates. The choice of temperature should be based on the reactivity of the specific electrophile.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of the desired product.
-
Work-up and Purification: a. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic layer sequentially with water and brine to remove the DMF and excess base. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the crude residue by column chromatography on silica gel to afford the desired mono-substituted product.
Caption: General workflow for synthesizing thietane-containing kinase inhibitors.
Case Study: Thietanes in Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a critical non-receptor tyrosine kinase in the B-cell receptor signaling pathway, making it a key target for B-cell malignancies and autoimmune diseases.[4][5][10] Several BTK inhibitors have been developed, and the incorporation of novel chemical moieties is an active area of research to improve selectivity and overcome resistance. The thietane ring has emerged as a valuable component in this context.
In the design of novel BTK inhibitors, the thietane-3-amine moiety can be used to engage with the solvent-exposed region of the ATP binding site. Its introduction can modulate the inhibitor's overall physicochemical properties.
| Compound/Fragment | Key Feature | BTK IC₅₀ (nM) | Solubility (µg/mL) | Rationale/Outcome |
| Analog A | Isopropyl Group | 25.5 | < 1 | Parent compound with poor solubility. |
| Analog B | Thietan-3-yl Group | 7.9 | 25 | Replacement of isopropyl with thietane improves potency and significantly boosts aqueous solubility.[4] |
| Analog C | Cyclobutyl Group | 15.2 | 5 | Shows that while another cyclic alkane improves properties over the acyclic version, the thietane is superior. |
Note: Data in this table is representative and synthesized from trends reported in medicinal chemistry literature for illustrative purposes.
The data suggests that the polar thietane ring not only maintains or improves binding affinity but also drastically enhances solubility, a key factor for developing orally bioavailable drugs.[3][5]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Expert Recommendation |
| Incomplete Boc Deprotection | Insufficient acid; short reaction time; presence of a basic nitrogen in the substrate consuming the acid. | Increase equivalents of TFA (up to 50% v/v). If the substrate is sensitive, consider alternative methods like HCl in dioxane or a milder reagent like oxalyl chloride in methanol.[11][12] |
| Low Yield in Coupling Step | Poor nucleophilicity of the amine; steric hindrance; incorrect base or solvent. | Ensure the amine is fully free-based or use a non-nucleophilic base (like DIPEA) in sufficient excess. Consider a more polar aprotic solvent like DMA or NMP. For challenging couplings, a transition-metal-catalyzed method (e.g., Buchwald-Hartwig) may be necessary. |
| Product Instability | Thietane ring opening under harsh conditions. | Avoid strongly acidic or basic conditions at high temperatures. The thietane ring is generally stable but can be susceptible to certain nucleophiles or strong oxidants. |
| Purification Challenges | The polarity of the thietane-containing product leads to poor behavior on silica gel. | Use a modified mobile phase (e.g., with 1% NH₄OH in methanol for basic products) or consider reverse-phase chromatography for highly polar compounds. |
Conclusion
This compound is a powerful and accessible building block for introducing the thietane moiety into kinase inhibitors. This strategic incorporation can overcome common drug development hurdles, such as poor solubility and metabolic instability, while providing novel structural vectors to enhance potency and selectivity. The protocols outlined in this guide are robust and can be adapted to a wide range of kinase scaffolds. As the demand for next-generation inhibitors with superior drug-like properties continues to grow, the thietane ring is poised to become an increasingly indispensable tool in the medicinal chemist's arsenal.
References
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). Frontiers in Chemistry. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (2022). MDPI. [Link]
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PMC. (2023). National Institutes of Health. [Link]
-
Thietanes and Derivatives thereof in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Thietanes and Derivatives thereof in Medicinal Chemistry. (2022). PubMed. [Link]
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). National Institutes of Health. [Link]
-
Thietanes and Derivatives thereof in Medicinal Chemistry. (2022). Bentham Science. [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC. (2022). National Institutes of Health. [Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Organic Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]
-
Clinical pharmacokinetics of tyrosine kinase inhibitors. (2009). PubMed. [Link]
-
Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. (2010). Scholarly Publications Leiden University. [Link]
Sources
- 1. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 5. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 6. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in tert-Butyl thietan-3-ylcarbamate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tert-butyl thietan-3-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this crucial synthetic step. As a key building block in medicinal chemistry, the thietane moiety offers unique structural and metabolic properties, making its efficient synthesis paramount[1].
The target molecule is typically synthesized via the N-Boc protection of 3-aminothietane. While this reaction is generally robust, the strained nature of the thietane ring and the specific reaction conditions can lead to unexpected outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize your synthesis for high, reproducible yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent method is the reaction of 3-aminothietane (or its hydrochloride salt) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This is a standard nucleophilic acyl substitution reaction to form the carbamate[2][3]. Biphasic Schotten-Baumann conditions, using an aqueous inorganic base and an organic solvent, are often reliable and easy to perform[4][5][6].
Q2: What is a realistic target yield for this reaction?
Under optimized conditions, Boc protection reactions are typically clean and high-yielding[7][8]. Researchers should aim for yields of 85-95% . If your yields are consistently below 80%, it indicates a need for troubleshooting.
Q3: What are the most critical parameters to control during the synthesis?
The three most critical parameters are:
-
Temperature: Due to the inherent strain in the four-membered thietane ring, elevated temperatures should be avoided to minimize the risk of ring-opening side reactions[9].
-
Base Selection and Stoichiometry: The base neutralizes the acid formed during the reaction but should not be overly aggressive. Using an incorrect base or an excessive amount can promote side reactions[10].
-
Reagent Quality: The purity of 3-aminothietane and, critically, the quality of the Boc₂O are essential. Boc₂O is a low-melting solid that can slowly decompose upon storage, releasing gas[4].
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the best method.
-
Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
-
Visualization:
-
Use a ninhydrin stain to visualize the starting amine (3-aminothietane), which will appear as a colored spot (typically purple or blue).
-
Use a potassium permanganate (KMnO₄) stain to visualize both the starting material and the product. The Boc-protected product will not stain with ninhydrin, so a complete reaction is indicated by the disappearance of the ninhydrin-active spot corresponding to the starting amine.
-
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause, diagnostic steps to confirm the issue, and recommended solutions with detailed protocols.
Problem 1: The reaction is slow or incomplete, with significant starting material remaining.
Plausible Cause A: Poor Quality or Degraded Di-tert-butyl Dicarbonate (Boc₂O)
-
Expert Explanation: Di-tert-butyl dicarbonate ("Boc anhydride") is a low-melting solid (23 °C) that can decompose over time, especially if stored improperly, resulting in a lower effective concentration of the acylating agent[4].
-
Diagnostic Steps:
-
Check the appearance of the Boc₂O. It should be a clear, colorless liquid or a white crystalline solid.
-
If the container appears pressurized or the material is discolored, degradation is likely.
-
Run a small-scale control reaction with a simple, unhindered amine (e.g., benzylamine) to verify the reagent's activity.
-
-
Recommended Solution: Purchase fresh Boc₂O from a reputable supplier and store it refrigerated. When using, it is best to melt the reagent in a warm water bath and dispense it as a liquid by volume or weight[7].
Plausible Cause B: Inadequate Basicity or Incorrect pH
-
Expert Explanation: The reaction requires a base to deprotonate the amine starting material (if it's a salt) and to neutralize the acidic byproducts, driving the reaction to completion[11]. For the amine to be sufficiently nucleophilic, the reaction pH must be kept above its pKa[4].
-
Diagnostic Steps:
-
If using an aqueous system (Schotten-Baumann), check the pH of the aqueous layer during the reaction; it should remain above 9.
-
If using an anhydrous system with an amine salt starting material, ensure you are using at least two equivalents of base (e.g., triethylamine): one to free the amine and one to scavenge the acid byproduct.
-
-
Recommended Solution:
-
For Schotten-Baumann conditions, use a reliable base like NaHCO₃ or K₂CO₃. If the reaction stalls, add more base incrementally while monitoring by TLC.
-
For anhydrous conditions with triethylamine (TEA), ensure the TEA is fresh and dry.
-
Problem 2: The yield is low, and the crude TLC shows multiple new spots, not just product and starting material.
Plausible Cause A: Thietane Ring-Opening
-
Expert Explanation: The thietane ring, a four-membered heterocycle, possesses significant ring strain. It is susceptible to nucleophilic attack, which can lead to ring-opening and the formation of undesired linear thiol byproducts or subsequent polymers[9][12]. This is often exacerbated by strong bases, strong nucleophiles, or excessive heat.
-
Diagnostic Steps:
-
Analyze the crude reaction mixture by LC-MS. Look for masses corresponding to ring-opened products (e.g., dimers or adducts with the solvent or base).
-
A sulfurous odor that is different from the starting material may indicate the formation of free thiols.
-
-
Recommended Solution: Employ milder reaction conditions.
-
Lower the Temperature: Perform the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture.
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases like NaHCO₃ or K₂CO₃.
-
Control Reagent Addition: Add the Boc₂O solution dropwise to the cooled amine solution to avoid temperature spikes and high local concentrations.
-
Plausible Cause B: Formation of Urea or Double-Acylated Byproducts
-
Expert Explanation: While less common, side reactions can occur. If the starting amine is exposed to certain conditions, it can degrade or react to form urea-type byproducts[13][14]. Additionally, if the intermediate carbamic acid is not trapped efficiently, other pathways may become accessible.
-
Diagnostic Steps:
-
Use ¹H NMR and LC-MS to analyze the main byproduct. A symmetrical structure might suggest a urea, while a mass increase corresponding to a second Boc group could indicate double acylation (though unlikely on a secondary amine).
-
-
Recommended Solution:
-
Maintain a precise 1.05–1.1 to 1 stoichiometry of Boc₂O to the amine. Adding a large excess of the acylating agent is not recommended.
-
Ensure the 3-aminothietane starting material is pure. Impurities can initiate side reactions.
-
Reaction Pathway and Troubleshooting Logic
The following diagram illustrates the desired synthetic pathway versus a potential side reaction pathway. The troubleshooting logic focuses on maintaining conditions that favor the desired reaction.
Caption: Troubleshooting flowchart for this compound synthesis.
Validated Experimental Protocols
Below are two detailed protocols. The Schotten-Baumann method is generally recommended as the starting point due to its simplicity and mild conditions.
Protocol 1: Recommended Method (Schotten-Baumann Conditions)
This biphasic method is excellent for controlling temperature and pH, minimizing side reactions.
Materials:
-
3-Aminothietane hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminothietane hydrochloride (1.0 eq) in deionized water (approx. 5 mL per gram of starting material).
-
Base Addition: Cool the flask in an ice-water bath (0 °C). Add sodium bicarbonate (2.5 eq) in portions. Stir until all gas evolution ceases and the solid is dissolved.
-
Boc₂O Addition: In a separate container, dissolve Boc₂O (1.1 eq) in DCM or THF (approx. 5 mL per gram of Boc₂O). Add this solution dropwise to the vigorously stirring aqueous mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature overnight (or until TLC analysis shows complete consumption of the starting amine).
-
Work-up:
-
Transfer the mixture to a separatory funnel. If THF was used, add DCM to create a distinct organic layer.
-
Separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine all organic layers and wash them once with deionized water and once with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The product is often pure enough after work-up. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Anhydrous Conditions
This method is useful if the starting material or product is sensitive to water.
Materials:
-
3-Aminothietane hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous)
-
Saturated Sodium Bicarbonate (aqueous)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In an oven-dried, argon-flushed round-bottom flask, suspend 3-aminothietane hydrochloride (1.0 eq) in anhydrous DCM (approx. 10 mL per gram).
-
Base Addition: Cool the suspension to 0 °C in an ice-water bath. Add dry triethylamine (2.2 eq) dropwise. Stir for 15 minutes.
-
Boc₂O Addition: Add a solution of Boc₂O (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify by flash column chromatography as described in Protocol 1, if needed.
Data Summary Table
The following table summarizes the key parameters and expected outcomes for the recommended protocols.
| Parameter | Protocol 1: Schotten-Baumann | Protocol 2: Anhydrous | Rationale & Key Considerations |
| Solvent System | Biphasic (DCM/Water) | Anhydrous DCM | Biphasic offers excellent temperature control and is often simpler. Anhydrous is for water-sensitive substrates. |
| Base | NaHCO₃ (Inorganic) | Triethylamine (Organic) | NaHCO₃ is mild and stays in the aqueous phase. TEA is a non-nucleophilic organic base. |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Low temperature is critical to preserve the thietane ring integrity[9]. |
| Typical Yield | >85% | >80% | Schotten-Baumann often gives cleaner reactions and higher isolated yields for this type of transformation. |
| Work-up | Simple phase separation | Requires multiple acid/base washes | Anhydrous work-up is more involved due to the need to remove the triethylammonium salt. |
References
- Lokey, S. (2017). Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot.
- Lokey, S. (2017). Boc. Lokey Lab Protocols - Wikidot.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
- Grokipedia. Schotten–Baumann reaction.
- Organic Chemistry Portal. Protection of Amino Groups.
- YouTube. (2020).
- ResearchGate. (2002).
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- MySkinRecipes. tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)
- Wikipedia. Schotten–Baumann reaction.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Wikipedia. Thietane.
- BenchChem. (2025). Reactivity of the thietane ring in 3,3-Dimethylthietane. BenchChem Technical Support.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Ch-Bouzidi, Y., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 21(9), 1163.
- Fisher Scientific. Amine Protection / Deprotection.
Sources
- 1. tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. Thietane - Wikipedia [en.wikipedia.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Products in the Boc Protection of Thietan-3-amine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-thietan-3-amine. The protection of thietan-3-amine with a tert-butyloxycarbonyl (Boc) group is a crucial step in the synthesis of various pharmaceutically active compounds. However, the inherent reactivity of the strained thietane ring and the nucleophilicity of the amine can lead to the formation of undesired side products, complicating purification and reducing yields.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind the formation of common side products and offer field-proven strategies to mitigate these challenges, ensuring the integrity of your synthetic route.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction is showing multiple spots on TLC, and the NMR of the crude product is complex. What are the likely side products in the Boc protection of thietan-3-amine?
When performing the Boc protection of thietan-3-amine, it is not uncommon to observe a more complex reaction mixture than anticipated. Based on the reactivity of the starting materials and the reaction conditions, several side products can form. The most common culprits are:
-
Di-Boc Protected Thietan-3-amine: Over-protection of the primary amine can occur, especially if an excess of Boc-anhydride and a strong base are used, or if the reaction is left for an extended period.[1]
-
Oligomeric Byproducts: The nucleophilic thietan-3-amine can react with another molecule of itself, particularly if the thietane ring is activated or opened, leading to the formation of dimers and higher-order oligomers.
-
Ring-Opened Products: The strained four-membered thietane ring is susceptible to nucleophilic attack, which can lead to ring-opening.[2] This can be initiated by the amine itself or other nucleophiles present in the reaction mixture.
Caption: Potential reaction pathways in the Boc protection of thietan-3-amine.
Question 2: I suspect I have formed the di-Boc protected side product. How can I confirm its presence and prevent its formation?
Identification:
The di-Boc protected thietan-3-amine will be significantly less polar than the desired mono-Boc product and will have a higher Rf value on a TLC plate. Its presence can be confirmed by LC-MS, where it will show a molecular ion corresponding to the addition of two Boc groups. In the ¹H NMR spectrum, the characteristic N-H proton signal of the mono-Boc product will be absent.
Prevention:
The formation of the di-Boc derivative is favored by an excess of the protecting agent and a highly basic environment. To minimize this side reaction, consider the following adjustments:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O).
-
Base Selection: Employ a milder base such as sodium bicarbonate (NaHCO₃) instead of stronger bases like triethylamine (TEA) or sodium hydroxide (NaOH).
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
| Parameter | Recommended Condition | Rationale |
| (Boc)₂O Stoichiometry | 1.05 - 1.1 equivalents | Minimizes over-reaction. |
| Base | NaHCO₃ or no base | Reduces the rate of di-Boc formation. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are generally preferred. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity. |
| Reaction Time | Monitor by TLC/LC-MS | Avoids prolonged reaction times. |
Question 3: My main impurity appears to be a high molecular weight species. How can I avoid the formation of oligomers?
Formation Mechanism:
Oligomerization can occur if a molecule of thietan-3-amine acts as a nucleophile and attacks the electrophilic carbon of the thietane ring of another molecule, leading to a ring-opening and subsequent chain extension. This is more likely to happen under conditions that activate the thietane ring or if the free amine is present for an extended period.
Prevention:
-
Controlled Addition: Add the thietan-3-amine slowly to a solution of (Boc)₂O and a mild base. This ensures that the amine is quickly protected and its concentration as a free nucleophile is kept low.
-
Appropriate Solvent: Use a solvent that ensures all reactants are well-dissolved to avoid localized high concentrations.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the rate of competing side reactions.
Purification:
Oligomeric impurities are typically much more polar than the desired N-Boc-thietan-3-amine. They can often be removed by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Boc protection of thietan-3-amine?
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally recommended for Boc protection reactions.[3] These solvents are less likely to participate in side reactions compared to protic solvents like methanol or ethanol.
Q2: Can I perform this reaction without a base?
Yes, the Boc protection of amines can proceed without a base.[4] The reaction of the amine with (Boc)₂O generates tert-butoxycarbamic acid, which can protonate another molecule of the amine. The reaction may be slower, but the absence of a strong external base can suppress the formation of the di-Boc byproduct.
Q3: How do I remove unreacted (Boc)₂O from my product?
Unreacted (Boc)₂O can often be removed during aqueous workup, as it will slowly hydrolyze. For more stubborn cases, you can add a nucleophilic scavenger like N,N-dimethylethylenediamine to the reaction mixture after the protection is complete, or use a scavenger resin during purification.
Q4: Is the thietane ring stable to the acidic conditions used for Boc deprotection?
The thietane ring is generally stable to the acidic conditions typically used for Boc deprotection, such as trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent.[2] However, prolonged exposure to strong acids or elevated temperatures should be avoided to minimize the risk of ring-opening or degradation.
Experimental Protocols
Protocol 1: Recommended Procedure for the Boc Protection of Thietan-3-amine
This protocol is optimized to minimize the formation of common side products.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thietan-3-amine (1.0 eq) and dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Workup: Once the starting material is consumed, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Caption: General workflow for the Boc protection of thietan-3-amine.
References
-
Canadian Science Publishing. (n.d.). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Retrieved from [Link]
-
Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. [Link]
-
Pope, B. M., & Tarbell, D. S. (1967). New Method to Prepare N-t-Butoxycarbonyl Derivatives and the Corresponding Sulfur Analogs from di-t-Butyl Dicarbonate or di-t-Butyl Dithiol Dicarbonates and Amino Acids. Proceedings of the National Academy of Sciences of the United States of America, 57(2), 330–332. [Link]
-
Pope, B. M., & Tarbell, D. S. (1967). New Method to Prepare N-t-Butoxycarbonyl Derivatives and the Corresponding Sulfur Analogs from di-t-Butyl Dicarbonate or di-t-Butyl Dithiol Dicarbonates and Amino Acids. Proceedings of the National Academy of Sciences, 57(2), 330-332. [Link]
-
Block, E. (2007). The first isolation and identification of thietane and several of its homologues dates back to 1916.[5] The synthesis a. Retrieved from [Link]
-
Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(3), 14-21. [Link]
-
Xu, J. (2020). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate. [Link]
-
Xu, J. (2020). Facile synthesis of thietanes via ring expansion of thiiranes. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Thietane. Retrieved from [Link]
-
YouTube. (2020, November 18). Thietane: Preparation and Reactivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6. Retrieved from [Link]
-
ResearchGate. (2020). Oxidation and isomerism of thietane-containing heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2020). Recent synthesis of thietanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
-
PubMed. (2015). Thietanes and Derivatives thereof in Medicinal Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2023). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Google Patents. (n.d.). CN103787971A - Preparation method of tert-butyl ester.
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Technical Support Center: Navigating the Instability of the Thietane Ring During Boc Deprotection
For: Researchers, scientists, and drug development professionals.
Introduction
The thietane ring, a four-membered sulfur-containing heterocycle, is an increasingly important structural motif in medicinal chemistry.[1][2] Its unique conformational properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a variety of drug candidates.[3][4] However, the strained nature of the thietane ring presents significant challenges during synthetic manipulations, particularly during the acidic deprotection of the commonly used tert-butoxycarbonyl (Boc) protecting group.
This guide provides a comprehensive troubleshooting resource for researchers encountering instability of the thietane ring during Boc deprotection. We will delve into the mechanisms of degradation, provide actionable strategies to mitigate side reactions, and offer detailed protocols for successful deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the thietane ring so unstable during acidic Boc deprotection?
A1: The instability of the thietane ring under acidic conditions stems from two primary factors:
-
Ring Strain: Like other small rings (e.g., epoxides, aziridines), the thietane ring possesses significant angle strain. Protonation of the sulfur atom by a strong acid, such as trifluoroacetic acid (TFA), makes the ring highly susceptible to nucleophilic attack and subsequent ring-opening.[5]
-
Carbocation Reactivity: The standard mechanism for Boc deprotection involves the generation of a highly reactive tert-butyl cation.[6][7] This electrophile can be intercepted by the nucleophilic sulfur of the thietane ring, leading to the formation of a sulfonium ion intermediate that can trigger ring-opening or other undesired side reactions.[8][9]
The combination of these factors can lead to a complex mixture of byproducts, reducing the yield of the desired product and complicating purification.
Q2: What are the common side products when thietane ring opening occurs?
A2: The primary degradation pathway involves the acid-catalyzed opening of the thietane ring, which can lead to a variety of products depending on the reaction conditions and the presence of nucleophiles. Common side products include:
-
Thiolane formation: Ring expansion to a more stable five-membered thiolane ring can occur.
-
Dimerization/Polymerization: Intermolecular reactions between the opened thietane intermediates can lead to dimers and higher-order polymers.
-
Formation of acyclic thioethers: Trapping of the ring-opened intermediate by scavengers or other nucleophiles can result in various acyclic sulfur-containing compounds.
-
tert-Butylation of Sulfur: The sulfur atom can be directly alkylated by the tert-butyl cation, forming a stable sulfonium salt.[9]
The exact nature of the side products can be elucidated using analytical techniques such as LC-MS and NMR spectroscopy.
Q3: My reaction is a mess. How can I minimize thietane ring degradation during Boc deprotection?
A3: This is the most critical question. A multi-faceted approach focusing on optimizing reaction conditions is key. Here are the crucial parameters to consider:
-
Choice of Acid: While TFA is the most common reagent for Boc deprotection, its strong acidity can be detrimental.[10] Consider using milder acids or alternative deprotection methods.
-
Use of Scavengers: Scavengers are essential for quenching the reactive tert-butyl cation before it can react with the thietane ring.[8][9]
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of degradation.
-
Reaction Time: Careful monitoring of the reaction is necessary to avoid prolonged exposure to acidic conditions.
The following sections will expand on these points.
In-Depth Troubleshooting & Optimization
Optimizing Acidic Conditions
The choice and concentration of the acid are paramount. While a 1:1 mixture of TFA in dichloromethane (DCM) is a standard condition, it is often too harsh for substrates containing sensitive functional groups like thietanes.[11]
Recommendations:
-
Reduce TFA Concentration: Start with a lower concentration of TFA (e.g., 5-20% in DCM) and monitor the reaction closely.
-
Alternative Brønsted Acids: Milder acids like p-toluenesulfonic acid (pTSA) or phosphoric acid have been shown to be effective for Boc deprotection and may be more compatible with the thietane ring.[12]
-
HCl in Dioxane: A 4M solution of HCl in dioxane is another common reagent that can sometimes offer better results than TFA.[13]
| Acidic Reagent | Typical Conditions | Pros | Cons | Citation(s) |
| TFA/DCM (1:1) | RT, 1-2 h | Fast, effective | Often too harsh for thietanes | [14] |
| TFA/DCM (5-20%) | 0 °C to RT, monitor | Milder, reduces side reactions | Slower reaction times | [15] |
| 4M HCl in Dioxane | 0 °C to RT, 30 min | Fast, can be selective | Dioxane is a hazardous solvent | [13] |
| p-Toluenesulfonic Acid (pTSA) | RT, variable time | Milder, biodegradable | Can be slower, may require optimization | [12] |
The Critical Role of Scavengers
Scavengers are nucleophilic compounds added to the reaction mixture to trap the electrophilic tert-butyl cation.[16] For thietane-containing compounds, their use is non-negotiable.
Recommended Scavengers:
-
Trialkylsilanes (TES and TIS): Triethylsilane (TES) and triisopropylsilane (TIS) are highly effective carbocation scavengers.[17][18] They react with the tert-butyl cation to form the volatile tert-butylsilane and a stable silyl ester of the acid. A typical cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[9]
-
Thioanisole: This scavenger is particularly useful for preventing S-alkylation of sulfur-containing residues.[9][19]
Recommended Experimental Protocols
Protocol 1: Thietane-Safe Boc Deprotection with TFA/TIS
This protocol is a good starting point for the deprotection of Boc-protected amines containing a thietane ring.
Materials:
-
Boc-protected thietane substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected thietane substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triisopropylsilane (TIS, 5-10 equivalents) to the solution and stir for 5 minutes.[16]
-
Slowly add trifluoroacetic acid (TFA, 10-20 equivalents, or a pre-mixed solution of 20% TFA in DCM) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.
-
Once the starting material is consumed (typically 1-3 hours), carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization as needed.
Protocol 2: Monitoring Reaction by HPLC
Regularly monitoring the reaction is crucial to prevent over-exposure to acid.
Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.
-
Example Gradient: 5% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at wavelengths relevant to your compound (e.g., 220 nm and 254 nm).[20]
Procedure:
-
At each time point (e.g., t=0, 15 min, 30 min, 1h, 2h), withdraw a small aliquot (approx. 5-10 µL) from the reaction mixture.
-
Quench the aliquot immediately in a vial containing a small volume of a basic solution (e.g., saturated sodium bicarbonate in methanol).
-
Dilute the quenched sample with the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. Look for the emergence of new peaks which may indicate degradation products.
Advanced Troubleshooting Workflow
References
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Best mild Boc-deprotection method for a guanidine compound? (2023). Reddit. Retrieved January 10, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. (n.d.). Sci-Hub. Retrieved January 10, 2026, from [Link]
-
Recent synthesis of thietanes. (2020). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
The diverse methods for the synthesis of thietanes. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved January 10, 2026, from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. (1992). The University of Manchester. Retrieved January 10, 2026, from [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). Request PDF. Retrieved January 10, 2026, from [Link]
-
Thietanes and Derivatives thereof in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Recent synthesis of thietanes. (2020). Beilstein Journals. Retrieved January 10, 2026, from [Link]
-
Thietane. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases. (2009). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. (n.d.). Request PDF. Retrieved January 10, 2026, from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved January 10, 2026, from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 10, 2026, from [Link]
-
Specific solvent issues with BOC deprotection. (n.d.). American Chemical Society. Retrieved January 10, 2026, from [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2022). MDPI. Retrieved January 10, 2026, from [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (n.d.). University of Arizona. Retrieved January 10, 2026, from [Link]
-
From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. (2022). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
(PDF) Recent synthesis of thietanes. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Thietanes and Derivatives thereof in Medicinal Chemistry. (2022). PubMed. Retrieved January 10, 2026, from [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). National Institutes of Health. Retrieved January 10, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sci-Hub. Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis / Tetrahedron Letters, 1989 [sci-hub.se]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carbamate Formation on Thietane Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions for carbamate formation on thietane-containing molecules. Thietanes are valuable four-membered sulfur-containing heterocycles in medicinal chemistry, but their inherent ring strain presents unique challenges during synthetic manipulations.[1] This document is designed to help you navigate these challenges, improve reaction yields, and minimize side-product formation.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the thietane starting material. What are the primary factors to investigate?
A1: Low conversion is a common hurdle that can often be resolved by systematically evaluating your reaction setup and reagents.
-
Reagent Quality and Stoichiometry: The stability of your carbamoylating agent is paramount. Reagents like isocyanates and chloroformates are highly susceptible to hydrolysis.[2] Always use freshly opened or properly stored reagents. Ensure your amine or alcohol nucleophile is pure and dry. It is also critical to verify the stoichiometry; a slight excess of the carbamoylating agent may be necessary, but a large excess can lead to side reactions.
-
Anhydrous Conditions: Moisture is a critical adversary in many carbamate synthesis reactions.[2] Water can consume your reagents, leading to the formation of undesired byproducts like symmetric ureas from isocyanates.[2] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents can be obtained by filtration through drying columns or by using commercially available sealed bottles.[3]
-
Base Selection and Strength: The choice of base is crucial. If your substrate is a thietane alcohol, a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to deprotonate the alcohol without attacking the carbamoylating agent. For reactions involving chloroformates, a stoichiometric amount of a tertiary amine base is necessary to scavenge the HCl generated. If the reaction is still sluggish, a stronger, non-nucleophilic base like DBU could be considered, but with caution, as it may promote side reactions.
-
Activation with CDI: For reactions involving an alcohol, a two-step, one-pot procedure using 1,1'-Carbonyldiimidazole (CDI) is often a reliable method.[2][4] The alcohol is first reacted with CDI to form a stable alkoxycarbonyl imidazole intermediate. In the second step, the amine is added to complete the carbamate formation.[2] This avoids the use of less stable reagents like chloroformates.
-
Temperature: While heating can increase reaction rates, thietanes can be thermally sensitive. If room temperature yields are low, consider gentle heating (e.g., 40-50 °C).[5] However, monitor the reaction closely for the appearance of decomposition products. In some cases, elevated temperatures can actually decrease the yield of the desired product due to the decomposition of intermediates.[5]
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion.
Q2: I'm observing significant side products, especially those suggesting thietane ring-opening. How can I suppress this?
A2: The thietane ring is characterized by significant ring strain, making it susceptible to nucleophilic and electrophilic ring-opening reactions.[1][6] This is the most critical challenge to overcome.
-
Mechanism of Ring-Opening: Strong nucleophiles, strong acids, or even Lewis acids can catalyze the opening of the thietane ring.[6] The sulfur atom itself can act as a nucleophile, potentially leading to polymerization or rearrangement, especially under harsh conditions. For example, alkylation of sulfonamides with 2-chloromethylthiirane can result in a mixture of the desired product and a rearranged thietan-3-yl derivative, with the solvent playing a key role in the product ratio.[7]
-
Milder Reaction Conditions: The most effective strategy is to use the mildest possible conditions.
-
Temperature: Avoid high temperatures. Run the reaction at room temperature or below if possible.
-
Base: Use a hindered, non-nucleophilic base (e.g., 2,6-lutidine, DIPEA) instead of smaller or stronger bases (e.g., pyridine, DBU) that could act as nucleophiles.
-
Reagents: Choose carbamoylation methods that do not generate strong acids. The CDI method is advantageous here as the byproducts (imidazole and CO2) are neutral and non-destructive.[4]
-
-
Solvent Choice: The solvent can influence the stability of intermediates and the selectivity of the reaction.[7] Aprotic, non-polar, or weakly polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are often preferred as they are less likely to promote ionic ring-opening pathways compared to highly polar solvents like DMF or DMSO.[8]
Desired Reaction vs. Undesired Ring-Opening
Caption: Competing pathways in carbamate formation on thietanes.
Q3: The reaction is very slow at room temperature, but heating causes decomposition. What catalytic strategies can I employ?
A3: Catalysis can be an excellent tool to accelerate slow reactions at lower temperatures, thereby preserving the integrity of the thietane ring.
-
Organocatalysis: For reactions involving isocyanates or CDI, a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly increase the rate of carbamoylation of alcohols. DMAP acts as a highly nucleophilic acylation catalyst. However, be aware that as a nucleophile, it could potentially promote ring-opening if used in high concentrations or at elevated temperatures.
-
Lewis Acid Catalysis: While strong Lewis acids can promote ring-opening, very mild Lewis acids have been used to activate substrates in related four-membered ring systems.[3] A screen of mild Lewis acids (e.g., Zn(OTf)₂, Cu(OTf)₂) at low loadings and low temperatures might be beneficial, but this approach requires careful optimization to find a window where carbamate formation is accelerated more than ring-opening.
-
Phase-Transfer Catalysis: For reactions involving a salt or an ionic intermediate, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) or tetrabutylammonium bromide (TBAB) can be effective. This is particularly relevant for methods that utilize CO₂ and an alkyl halide, where TBAI is often used in conjunction with a base like Cs₂CO₃.[9][10]
| Catalyst Type | Example | Typical Loading | Notes |
| Organocatalyst | DMAP, DBU | 1-10 mol% | Highly effective for alcohol carbamoylation; use with caution to avoid nucleophilic ring-opening.[11] |
| Phase-Transfer | TBAI, TBAB | 5-15 mol% | Useful for three-component couplings involving CO₂ and alkyl halides.[10] |
| Metal Catalyst | Zn(OTf)₂, Zr(IV) salts | 1-5 mol% | Can activate carbonyls but requires careful screening to avoid thietane decomposition.[3][10] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for carbamate formation on a thietane alcohol?
A1: The most common mechanism involves the nucleophilic attack of the thietane's hydroxyl group onto an electrophilic carbonyl carbon of a carbamoylating agent. The specific steps depend on the reagent used. The diagram below illustrates the pathway using an isocyanate, which is one of the most direct methods.
Caption: General mechanism of carbamate formation via an isocyanate.
Q2: What are the best methods for introducing a carbamate group onto a thietane?
A2: The choice of method depends on the stability of your substrate and the availability of starting materials. Traditional methods are often applicable, but those that proceed under the mildest conditions are preferred.[9]
| Method | Reagents | Pros | Cons | Citations |
| Isocyanate Reaction | R-N=C=O | Direct, one-step, high atom economy. | Isocyanates can be toxic and moisture-sensitive.[12] | [12] |
| Chloroformate Reaction | R-O(C=O)Cl, Base | Chloroformates are often commercially available. | Generates HCl which must be scavenged; can be harsh.[2] | [2] |
| CDI Activation | 1,1'-Carbonyldiimidazole (CDI), then Amine | Very mild conditions; neutral byproducts (imidazole, CO₂).[4] | Two-step (though often one-pot) process. | [2][4] |
| CO₂ Capture | CO₂, Base (e.g., Cs₂CO₃), Alkyl Halide | Uses CO₂ as a C1 source; environmentally benign. | Often requires a three-component system and catalyst (TBAI).[10] | [9][10] |
| Curtius Rearrangement | Carboxylic Acid -> Acyl Azide -> Isocyanate | Allows synthesis from a carboxylic acid precursor. | Involves potentially explosive azide intermediates and requires heating.[9] | [9] |
Q3: What specific safety precautions should be taken?
A3: Safety is paramount.
-
Thietanes: Many low molecular weight sulfur heterocycles are volatile and possess strong, unpleasant odors. Always handle them in a well-ventilated fume hood.
-
Carbamoylating Agents:
-
Phosgene/Triphosgene: These are extremely toxic and should only be handled by trained personnel with appropriate safety measures in place.[12]
-
Isocyanates: These are toxic, potent lachrymators, and respiratory sensitizers. Handle with extreme care in a fume hood.[2]
-
Azides: Acyl azides, used in the Curtius rearrangement, can be explosive, especially with heating. Use appropriate shielding and conduct reactions on a small scale initially.[9]
-
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Section 3: Experimental Protocols
General Protocol for Carbamate Formation on a Thietane Alcohol via CDI Activation
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add the thietane-containing alcohol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the alcohol in a suitable anhydrous solvent (e.g., THF, DCM, or acetonitrile).[3] A typical concentration is 0.1-0.5 M.
-
-
Activation:
-
To the stirred solution, add 1,1'-Carbonyldiimidazole (CDI) (1.1-1.2 eq.) portion-wise at room temperature.
-
Monitor the reaction for the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS. This step may take from 1 to 12 hours. Gentle warming (40 °C) can be applied if the reaction is slow, but monitor for side products.[2]
-
-
Carbamate Formation:
-
Once the activation is complete (disappearance of the starting alcohol), add the desired amine (1.0-1.5 eq.) to the reaction mixture.
-
If the amine is added as a hydrochloride salt, include one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once complete, cool the reaction to room temperature and quench with water or a dilute aqueous acid (e.g., 1M HCl).[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Section 4: References
-
Sha, F., & Geng, R.-X. (2015). Recent synthesis of thietanes. National Institutes of Health.
-
BenchChem Technical Support Team. (2025). Troubleshooting low conversion rates in carbamate synthesis. Benchchem.
-
BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate. Benchchem.
-
Optimization of reaction conditions. ResearchGate.
-
Carbamate Formation and Side Reactions. ResearchGate.
-
Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. ResearchGate.
-
Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. Benchchem.
-
Carreira, E. M., et al. (2018). Synthesis of 3,3-Disubstituted Thietane Dioxides. National Institutes of Health.
-
Formation mechanism for the formation of thietane rings from oxiranes... ResearchGate.
-
Reactivity of the thietane ring in 3,3-Dimethylthietane. Benchchem.
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal.
-
Tice, C. M. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
-
Kinetics of Carbamate Formation and Breakdown. ResearchGate.
-
Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate.
-
Activated Nitriles with Ammonium Benzyldithiocarbamate, Synthesis of Thietane Derivatives. ResearchGate.
-
Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes. ResearchGate.
-
Block, E. (1916). The first isolation and identification of thietane and several of its homologues. Thieme.
-
Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed.
-
Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. National Institutes of Health.
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
-
Catalytic One-Pot Oxetane to Carbamate Conversions: Formal Synthesis of Drug Relevant Molecules. ResearchGate.
-
Recent Advances in the Chemistry of Metal Carbamates. MDPI.
-
Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of Di-tert-butyl Dicarbonate and its Byproducts from Reaction Mixtures
Introduction
Di-tert-butyl dicarbonate (Boc-anhydride) is an indispensable reagent in modern organic synthesis, primarily utilized for the protection of amine functionalities.[1][2][3] While the introduction of the tert-butoxycarbonyl (Boc) protecting group is typically efficient and high-yielding, the subsequent removal of excess Boc-anhydride and its byproducts, namely tert-butanol and carbon dioxide, can present significant challenges during reaction workup and purification.[4][5][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting these common issues. Herein, we present a series of frequently asked questions and detailed protocols to facilitate the efficient removal of these impurities, ensuring the isolation of highly pure target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of a Boc protection reaction?
The reaction of an amine with di-tert-butyl dicarbonate results in the formation of the N-Boc protected amine, along with tert-butanol and carbon dioxide as the main byproducts.[5][6][7] It is also common for unreacted Boc-anhydride to remain in the reaction mixture, which must be removed during purification.[4]
Q2: How can I detect the presence of unreacted Boc-anhydride in my product?
Several analytical techniques can be employed to detect residual Boc-anhydride. On a ¹H NMR spectrum, the tert-butyl group of Boc-anhydride typically appears as a sharp singlet. While Thin Layer Chromatography (TLC) is a valuable tool, it's important to note that Boc-anhydride may not be visible with all staining agents, such as ninhydrin.[4] A distinct odor associated with Boc-anhydride can also be an indicator of its presence.[4]
Q3: Is Boc-anhydride stable during a standard aqueous workup?
Boc-anhydride is insoluble in water and generally stable to neutral water washes.[1][2][4] However, it can be sensitive to both acidic and basic conditions.[4] A vigorous wash with a saturated sodium bicarbonate solution can be an effective method to hydrolyze and remove residual Boc-anhydride.[4][8]
Q4: Can I remove Boc-anhydride and tert-butanol by evaporation?
Yes, due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or by placing the sample under high vacuum.[4] This method is particularly well-suited for products that are not volatile.[4] Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can be an effective strategy for removing these volatile impurities.[4][8]
Q5: My Boc-protected product seems to be partially water-soluble, leading to losses during extractive workup. What can I do?
If your product exhibits some water solubility, consider using a less polar extraction solvent, such as dichloromethane (DCM), instead of more polar options like ethyl acetate. To recover any product that has partitioned into the aqueous layer, it is advisable to back-extract the aqueous layers with the organic solvent.[9]
Troubleshooting and Optimization Guide
This section provides detailed protocols and explanations for the removal of Boc-anhydride and its byproducts. The choice of method will depend on the specific properties of the desired product and the nature of the impurities.
Physical Properties of Key Compounds
A clear understanding of the physical properties of Boc-anhydride and its primary byproduct, tert-butanol, is crucial for selecting the most appropriate purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| Di-tert-butyl dicarbonate | 218.25 | 22–24[1][2][10] | 56–57 (at 0.5 mmHg)[1][2][11] | Insoluble[1][2] |
| tert-Butanol | 74.12 | 25–26 | 82.4 | Miscible[12] |
Method Selection Workflow
The following diagram illustrates a decision-making workflow to guide the selection of the most suitable purification method.
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Di-tert-butyl_dicarbonate [chemeurope.com]
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- 11. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]
- 12. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
Preventing dimerization of thietan-3-amine during synthesis
Technical Support Center: Synthesis of Thietan-3-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of thietan-3-amine and its derivatives. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of this valuable building block. Thietan-3-amine is gaining significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2][3] However, its synthesis can be hampered by the formation of unwanted dimers and other side products.
This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions. My goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles to proactively optimize your synthetic routes.
Troubleshooting Guide: Dimerization and Side Reactions
This section addresses specific issues you might encounter during the synthesis of thietan-3-amine, with a focus on preventing dimerization.
Question 1: I'm observing a significant amount of a higher molecular weight byproduct in my reaction mixture, which I suspect is a dimer. What is the likely mechanism of this dimerization, and how can I prevent it?
Answer:
Dimerization is a common challenge in thietan-3-amine synthesis, often proceeding through a nucleophilic ring-opening mechanism. The primary amine of one thietan-3-amine molecule can act as a nucleophile, attacking the electrophilic carbon adjacent to the sulfur atom of another molecule. This is particularly prevalent under conditions that enhance the nucleophilicity of the amine or the electrophilicity of the thietane ring.
Visualizing the Dimerization Mechanism
The following diagram illustrates the intermolecular nucleophilic attack leading to dimer formation.
Caption: Intermolecular nucleophilic attack leading to dimerization.
Core Strategies to Mitigate Dimerization:
-
Amine Protection: The most effective strategy is to protect the amine group.[4][5][6] A protected amine is no longer nucleophilic and cannot initiate the dimerization cascade. The choice of protecting group is critical and should be orthogonal to other functionalities in your molecule and the reaction conditions.[4][7]
-
Control of Reaction Conditions:
-
pH Control: Maintaining a slightly acidic pH can protonate the amine, reducing its nucleophilicity. However, strongly acidic conditions can promote ring-opening, so careful optimization is necessary.
-
Temperature: Lowering the reaction temperature can decrease the rate of the dimerization side reaction.
-
Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction relative to the desired intramolecular cyclization (if applicable to your synthetic route).
-
Question 2: I'm using a common route involving the cyclization of a 1,3-dihalo-2-aminopropane derivative with a sulfide source. What are the key parameters to control to favor thietane formation over dimerization and other side products?
Answer:
This is a classic and effective method for forming the thietane ring.[8] However, success hinges on favoring the intramolecular SN2 cyclization over competing intermolecular reactions (dimerization) and elimination reactions.[9]
Key Experimental Considerations:
| Parameter | Recommendation | Rationale |
| Concentration | High dilution conditions (e.g., slow addition of the dihalide to the sulfide solution). | Favors the intramolecular cyclization over the intermolecular dimerization, which is concentration-dependent. |
| Base | Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). | To deprotonate the thiol in situ (if formed from NaSH or H₂S) without promoting elimination or other side reactions. |
| Sulfide Source | Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) are common. | NaSH can be advantageous as it forms the thiol in situ, which then cyclizes. |
| Solvent | A polar aprotic solvent like DMF or acetonitrile is often suitable. | These solvents can facilitate SN2 reactions. |
| Temperature | Moderate temperatures (e.g., 40-60 °C) are typically a good starting point. | Balances a reasonable reaction rate with minimizing side reactions. High temperatures can favor elimination. |
Experimental Protocol: Cyclization with Amine Protection
This protocol utilizes a Boc-protected amine to prevent dimerization.
-
Protection Step: Protect the starting 1,3-dihalo-2-aminopropane with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).
-
Cyclization Step:
-
Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in DMF.
-
Slowly add a solution of the Boc-protected 1,3-dihalo-2-aminopropane in DMF to the sulfide solution at 50 °C over several hours using a syringe pump.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Deprotection Step: After workup and purification of the Boc-protected thietan-3-amine, remove the Boc group using a strong acid like trifluoroacetic acid (TFA) in DCM.[6]
Logical Workflow for the Synthesis
Caption: A robust workflow for thietan-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the thietane ring strain in its reactivity and the potential for dimerization?
The four-membered thietane ring possesses significant ring strain, which makes it susceptible to ring-opening reactions by nucleophiles.[10] The amine group of another thietan-3-amine molecule is a potent enough nucleophile to initiate this ring-opening, leading to dimerization, especially under neutral or slightly basic conditions where the amine is deprotonated and most nucleophilic.
Q2: Are there alternative synthetic routes to thietan-3-amine that are less prone to dimerization?
Yes, several methods can be employed. One notable approach is the ring expansion of a suitable thiirane (a three-membered sulfur-containing heterocycle).[11][12] For instance, the reaction of 2-(chloromethyl)thiirane with an amine source can lead to thietan-3-amine.[13] This can sometimes offer better control and yields, although careful optimization is still required. Another strategy involves the synthesis of thietan-3-one, followed by reductive amination.[3]
Q3: My final product is often isolated as the hydrochloride salt. Is this necessary, and does it help with stability?
Isolating thietan-3-amine as its hydrochloride salt is a common and highly recommended practice.[14] The free amine is a volatile and somewhat unstable liquid that is prone to oxidation and dimerization upon storage. The hydrochloride salt is a stable, crystalline solid that is much easier to handle and has a longer shelf life. The protonated ammonium salt is no longer nucleophilic, which effectively prevents dimerization during storage.
Q4: Can I use computational chemistry to predict the likelihood of dimerization under different conditions?
Indeed. Density Functional Theory (DFT) calculations can be a powerful tool to model the reaction pathway for both the desired cyclization and the undesired dimerization. By calculating the activation energies for these competing pathways under different simulated solvent and pH conditions, you can gain valuable insights to guide your experimental design and select conditions that kinetically favor the formation of the desired monomeric product.
References
- Xu, J. (n.d.). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes.
- Recent synthesis of thietanes. (n.d.). PMC. NIH.
- Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gel
- Block, E. (n.d.).
- Formation mechanism for the formation of thietane rings
- Ayeti, D. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives.
- Thietane: Preparation and Reactivity. (2020, November 18). YouTube.
- An amine protecting group deprotectable under nearly neutral oxid
- Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. (n.d.).
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Proposed reaction mechanism for synthesis of N-thietan-3-yl-α-oxo-azaheterocycles via the alkylation of azaheteroarenethiones with chloromethyloxirane. (n.d.).
- Protecting Groups List. (n.d.). SynArchive.
- Reactivity of the thietane ring in 3,3-Dimethylthietane. (n.d.). Benchchem.
- WO2013007582A2 - Processes for the preparation of thietanamine. (n.d.).
- Sokolov, V. V., Butkevich, A. N., Yuskovets, V. N., Tomashevskii, A. A., & Potekhin, A. A. (2005). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes.
- CN109134427B - Synthetic method of 3-methylamino-1- (2-thienyl) -1-acetone hydrochloride. (n.d.).
- Protecting Groups For Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
- "troubleshooting low yields in thietane ring form
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI.
- View of Synthesis Methods of 3-Amino Thietane and its Deriv
- (PDF) Recent synthesis of thietanes. (2020, June 22).
- Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (n.d.). MDPI.
- Synthesis of 3,3-Disubstituted Thietane Dioxides | Request PDF. (n.d.).
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Technical Support Center: Managing the Odor of Thietane-Containing Compounds in the Laboratory
Introduction
Thietanes are four-membered heterocyclic compounds containing a sulfur atom that are of growing interest in medicinal chemistry and materials science.[1][2] Their unique structural and reactive properties make them valuable building blocks in organic synthesis.[1][3] However, many thietane-containing compounds are characterized by a strong, pervasive, and unpleasant sulfurous odor.[4][5] This potent odor can lead to discomfort, nuisance complaints, and, in some cases, symptoms like headaches and nausea.[5] Uncontrolled release, even in minute quantities, can trigger investigations for gas leaks, causing significant disruption.[6]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate the odor associated with thietane-containing compounds in a laboratory setting. Our focus is on proactive measures, in-process controls, and post-experiment decontamination to ensure a safe and comfortable working environment.
Part 1: Understanding the Challenge - FAQs
Q1: Why do thietanes have such a strong odor?
A1: The potent odor of thietanes, like many other volatile sulfur compounds (VSCs), is due to their high volatility and the ability of the sulfur atom to interact strongly with olfactory receptors in the nose.[4] Thietane and its derivatives are even used as alarm pheromones by some animals, highlighting their potent sensory impact.[4] The human nose is exceptionally sensitive to these types of compounds, capable of detecting them at extremely low concentrations, often in the parts-per-billion (ppb) range.[5]
Q2: Are thietane odors a sign of a hazardous exposure?
A2: While the odor itself is unpleasant, the primary hazard of thietane is its flammability and potential for being harmful if swallowed.[7] The odor threshold is typically much lower than the concentration required to cause acute toxic effects. However, the presence of a strong odor indicates that the compound is airborne and necessitates immediate action to control the source and improve ventilation to minimize any potential inhalation exposure.[5] It's crucial to consult the Safety Data Sheet (SDS) for the specific thietane compound you are using to understand its specific hazards, including toxicity and exposure limits.[8]
Q3: Can I become desensitized to the smell of thietanes?
A3: Yes, this phenomenon is known as olfactory fatigue. Continuous exposure to a strong odor can lead to a temporary inability to distinguish that particular smell.[9] This is a significant safety concern because you may no longer be able to detect a leak or a spill by its odor, potentially leading to a higher level of exposure to the chemical.[9] This is why relying on odor as the sole indicator of containment failure is not a reliable safety practice.
Part 2: Proactive Measures & Engineering Controls
Proactive odor management begins before the first vial is opened. A well-designed experimental setup is the most effective strategy for preventing odor release.
Q4: How should I prepare my workspace for handling thietanes?
A4: All work with thietane-containing compounds should be conducted within a certified chemical fume hood with adequate airflow.[10] Before starting, it is highly recommended to develop a Standard Operating Procedure (SOP) that specifically addresses odor control for the chemical you are using.[6]
Recommended Workspace Preparation Protocol:
-
Fume Hood Verification: Confirm that your fume hood has a recent certification and that the airflow is optimal. Keep the sash at the lowest practical height during the experiment.
-
Decontamination Station: Prepare a designated area within the fume hood for decontaminating glassware and equipment. This should include a bleach bath (a 10-20% sodium hypochlorite solution) or another suitable oxidizing agent.[11]
-
Waste Containers: Place dedicated, clearly labeled, and sealed hazardous waste containers for solid and liquid thietane waste inside the fume hood.[12][13] This prevents the need to transport contaminated items through the lab.
-
Spill Kit: Ensure a chemical spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily accessible.[14] Do not use combustible materials like paper towels to absorb spills of flammable thietanes.[14]
Q5: Are there specific storage requirements to prevent odor leakage?
A5: Yes, proper storage is critical. Even sealed containers can release volatile compounds over time.
-
Ventilated Storage: Store all thietane-containing compounds in a ventilated cabinet.[10][15]
-
Secondary Containment: Place primary containers within a larger, chemically resistant secondary container to contain any potential leaks.[10]
-
Seal Enhancement: For particularly potent compounds, you can take extra steps to seal the container:
Part 3: In-Process Troubleshooting & Odor Mitigation
Even with the best preparations, odors can sometimes escape during active experimentation. The following Q&A addresses common in-process challenges.
Q6: I can smell the thietane even though I'm working in a fume hood. What should I do?
A6: This indicates a potential breach in your containment.
Troubleshooting Workflow:
Caption: Decision workflow for proper thietane waste disposal.
Q10: What should I do in the event of a thietane spill?
A10: Follow your institution's established chemical spill cleanup procedure. For a minor spill within a fume hood:
-
Alert Personnel: Alert others in the lab. [17]2. Containment: Cover the spill with an inert absorbent material like sand or vermiculite. [14]3. Neutralization: Once absorbed, carefully add bleach or another oxidizing agent over the absorbent material to neutralize the odor at the source.
-
Collection: Collect the absorbed and treated material using non-sparking tools and place it in a sealed hazardous waste container. [18]5. Decontamination: Decontaminate the spill area thoroughly with a bleach solution, followed by a water rinse. [17]6. Waste Disposal: Dispose of all contaminated materials as hazardous waste. [12] For major spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately. [14]
References
-
Chemical Scrubbers - Odor. Webster Environmental Associates. [Link]
-
Industrial Odor Scrubbers: Design, Applications and Media. Torch-Air. [Link]
-
Thietane: Preparation and Reactivity. YouTube. [Link]
-
Thietane. Wikipedia. [Link]
-
High-Efficiency Chemical Scrubber | Acid Gas & Odor Control. yf-ep.com. [Link]
-
Chemical Scrubber Selection for Effective Odor Control. DeLoach Industries. [Link]
-
What is an Odor Scrubber and How Does it Affect Our Environment? Sensorex. [Link]
-
Spills and Emergencies | Radiation Safety. University of Pittsburgh. [Link]
-
Avoid Bad Sulfur Smell : r/chemhelp. Reddit. [Link]
-
Personal Protective Equipment | US EPA. US EPA. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
-
Malodorous Chemical Usage Notification - USC Environmental Health & Safety. University of Southern California. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
Essential Chemical PPE. Trimaco. [Link]
-
Thietane | C3H6S | CID 9251. PubChem - NIH. [Link]
-
Reduced Sulfur Analysis by ASTM 5504. . [Link]
-
Procedures for Disposal of Hazardous Waste. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Recent synthesis of thietanes - PMC. NIH. [Link]
- Method to neutralize bad odors.
-
Sulfur - Hazardous Substance Fact Sheet. [Link]
-
Handling and Storing Chemicals - Lab Manager Magazine. Lab Manager Magazine. [Link]
-
Safe Handling and Storage of Chemicals | Environmental Health & Safety. [Link]
-
Control volatile organic chemical smells - UW Environmental Health & Safety. UW Environmental Health & Safety. [Link]
-
Decontamination After Chemical Incidents. CHIMIA. [Link]
-
A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [Link]
-
Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO. Duke OESO. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Chemical Waste Management Guide. [Link]
-
Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. YouTube. [Link]
-
What Are The Best Practices For Chemical Storage In A Laboratory? - Chemistry For Everyone. YouTube. [Link]
-
How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog. [Link]
- Additives and methods for reducing odor.
-
Thietane - the NIST WebBook. National Institute of Standards and Technology. [Link]
- Method of decreasing the odor of 1,3-butylene glycol.
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- 18. nj.gov [nj.gov]
Technical Support Center: Synthesis of 3-Aminothietane Derivatives
Welcome to the technical support center for the synthesis of 3-aminothietane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this strained heterocyclic scaffold. The inherent ring strain and the dual functionality of 3-aminothietanes make their synthesis a non-trivial task, often plagued by low yields, competing side reactions, and product instability.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It aims to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you overcome common hurdles in your synthetic endeavors.
Section 1: Core Synthesis & Cyclization Challenges
The construction of the strained 4-membered thietane ring is the crux of the synthesis and often the primary source of difficulty.
Question 1: My intramolecular cyclization to form the thietane ring is resulting in extremely low yields and a significant amount of polymeric sludge. What is happening and how can I fix it?
Answer: This is the most common challenge and it stems from the competition between the desired intramolecular cyclization and an undesired intermolecular polymerization reaction. The thietane ring is strained, making its formation thermodynamically less favorable than acyclic chain extension.
Causality: At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule, leading to polymerization.
Troubleshooting Protocol:
-
Implement High-Dilution Conditions: This is the most critical parameter. By significantly lowering the concentration of your substrate, you kinetically favor the intramolecular pathway.
-
Action: Target a substrate concentration in the range of 0.01–0.05 M.
-
Technique: Use a syringe pump to add your substrate solution slowly over a long period (e.g., 8-12 hours) to a refluxing solution of the base and solvent. This maintains a pseudo-low concentration throughout the reaction.
-
-
Optimize Your Base and Solvent System: The choice of base is crucial for deprotonating the thiol precursor without causing side reactions.
-
Weak, Non-Nucleophilic Bases: Strong bases can promote elimination or other side reactions. Consider using bases like K₂CO₃ or Cs₂CO₃, as the cesium cation can promote cyclization via the "cesium effect."
-
Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is typically effective as it can dissolve the reactants while not interfering with the reaction.
-
-
Ensure High-Quality Leaving Groups: The efficiency of the Sₙ2 cyclization depends on the quality of the leaving groups (e.g., mesylates, tosylates, or halides) on the carbon backbone.
-
Action: Ensure your di-substituted precursor (e.g., 2-amino-1,3-dimesylpropane) is pure. If using halides, iodide is a better leaving group than bromide or chloride. Consider an in-situ Finkelstein reaction by adding a catalytic amount of NaI or KI.
-
Visualizing the Competing Pathways Below is a diagram illustrating how concentration dictates the reaction outcome.
Caption: Intramolecular vs. Intermolecular Pathways.
Section 2: Protecting Group Strategies & Complications
The nucleophilic amino group requires protection during the synthesis, but the deprotection step can be destructive to the final product.
Question 2: I successfully made my protected 3-aminothietane, but attempting to remove the Boc group with TFA is destroying the molecule. What are the best protecting groups and deprotection methods for this system?
Answer: This is a classic issue where the deprotection conditions are too harsh for the sensitive, strained thietane ring. Strong acids like trifluoroacetic acid (TFA) can readily catalyze the ring-opening of the thietane, leading to decomposition.[1] The key is to use an "orthogonal" protecting group strategy, which allows for deprotection under conditions that the thietane ring can tolerate.[2][3]
Expert Recommendation: The ideal protecting group for 3-aminothietane synthesis should be removable under neutral or very mild basic/acidic conditions.
Comparative Data on Amine Protecting Groups:
| Protecting Group | Abbreviation | Introduction Method | Standard Deprotection | Recommended Deprotection for Thietanes | Stability Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA, DMAP) | Strong Acid (TFA, HCl) | Risky. Use HCl (4M in Dioxane) at 0°C for short periods. Monitor closely by TLC/LCMS. | Stable to hydrogenolysis and mild base.[4] |
| Benzyloxycarbonyl | Cbz (or Z) | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) | Excellent Choice. H₂, Pd/C. This method is mild and highly effective. | Cleaved by strong acid/base, but hydrogenolysis is the preferred orthogonal method.[4] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, base | Base (e.g., Piperidine) | Good Choice. 20% Piperidine in DMF. | Base-labile. Not suitable if other base-sensitive groups are present.[2][3] |
Troubleshooting Protocol for Deprotection:
-
If Using a Boc Group: Avoid standard TFA protocols.
-
Milder Acid: Try using 4M HCl in 1,4-dioxane at 0°C. Quench the reaction with a base (e.g., saturated NaHCO₃ solution) as soon as the starting material is consumed (monitor every 15 minutes).
-
Alternative: Consider reagents like trimethylsilyl iodide (TMSI) at low temperatures, which can cleave Boc groups under neutral conditions.
-
-
Recommended Protocol (Cbz Group): This is often the most reliable method.
-
Step 1: Dissolve the Cbz-protected 3-aminothietane in a suitable solvent (Methanol or Ethanol are common).
-
Step 2: Add 10 mol% of Palladium on carbon (10% Pd/C).
-
Step 3: Purge the flask with hydrogen gas (H₂) and leave it to stir under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature.
-
Step 4: Monitor the reaction by TLC or LCMS. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate. The product is often obtained as the free amine.
-
Section 3: Purification and Isolation Hurdles
Even if the reaction is successful, isolating the pure 3-aminothietane derivative can be a challenge due to its polarity and instability.
Question 3: My 3-aminothietane derivative appears to decompose on my silica gel column. My crude NMR looks okay, but the post-column material is a mess. How can I purify my product?
Answer: Standard silica gel is acidic and can catalyze the ring-opening of the strained thietane ring, similar to the issues seen with strong acid deprotection. The polar amine can also stick irreversibly to the acidic sites on the silica.
Purification Strategy Flowchart:
Caption: Decision workflow for purifying 3-aminothietanes.
Detailed Purification Protocols:
-
Crystallization/Precipitation (Preferred Method):
-
As a Free Base: If your compound is a solid, attempt to recrystallize it from a suitable solvent system (e.g., EtOAc/hexanes, DCM/ether).
-
As a Salt: This is a highly effective method for purification and subsequent storage. Dissolve the crude free-base product in a minimal amount of a solvent like diethyl ether or EtOAc. Add a solution of HCl in ether or dioxane dropwise. The hydrochloride salt will often precipitate out as a pure, stable solid which can be collected by filtration.
-
-
Modified Flash Column Chromatography: If chromatography is unavoidable, you must neutralize the silica gel.
-
Protocol:
-
Step 1 (Slurry Preparation): Prepare your silica gel slurry in the starting eluent (e.g., 99% DCM, 1% MeOH). Add 1-2% triethylamine (TEA) or ammonia solution (7N in MeOH) to the slurry. This will neutralize the acidic sites.
-
Step 2 (Eluent): Ensure your running eluent is also treated with 0.5-1% of the same base (e.g., TEA).
-
Step 3 (Running the Column): Run the column quickly ("flash" chromatography) to minimize the contact time between your compound and the stationary phase.
-
-
Section 4: Product Stability and Handling
Question 4: My purified 3-aminothietane free base degrades within a few days, even in the freezer. How should I store it for long-term use?
Answer: The free amine of the 3-aminothietane is a reasonably good nucleophile and is susceptible to air oxidation at the sulfur atom, as well as potential self-reaction over time. The most robust solution is to convert it to a more stable salt form.
Best Practices for Storage:
-
Storage Form: Store the compound as its hydrochloride (HCl) or hydrobromide (HBr) salt. Salts are crystalline, significantly less nucleophilic, and far more stable to air and moisture.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Store at low temperatures (-20°C is recommended).
-
Light: Protect from light by storing in an amber vial.
When the free base is needed for a subsequent reaction, it can be freshly prepared by dissolving the salt in a suitable solvent and adding one equivalent of a non-nucleophilic base (like TEA) or by performing a liquid-liquid extraction with a mild aqueous base (like NaHCO₃).
References
-
Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(03), 14–21. [Link]
-
HM Publishers. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. [Link]
-
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (General reference for protecting group theory). A summary can be found at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
SynArchive. (n.d.). Protecting Groups. [Link]
-
Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). View of Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice. [Link]
-
El-Meligie, S., Khalil, N., & Ibraheem, A. (2020). Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. Chemické zvesti. (Illustrates challenges in related sulfur heterocycle synthesis). [Link]
-
Romagnoli, R., et al. (2012). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. [Link]
-
Singh, U. K., & Kumar, V. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. RSC Advances. (Provides context on handling challenging amino acid derivatives). [Link]
-
Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). PDF of Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice. [Link]
-
Noori, A. J., et al. (2015). Study and Analysis the Condensation of Derivatives of Epiclorhydrin and Dichlorohydrin of Glycerin with Butyl Oxide Amino Acids. International Journal of Scientific & Technology Research. (Discusses synthesis using epichlorohydrin, a common precursor). [Link]
Sources
Avoiding over-alkylation of the carbamate nitrogen
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with carbamate alkylations. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of these reactions, with a specific focus on preventing the common side reaction of over-alkylation at the carbamate nitrogen.
Troubleshooting Guide: Over-Alkylation of Carbamate Nitrogen
This section is for scientists who have observed undesired dialkylation in their reactions. We address common symptoms and provide a logical, step-by-step approach to resolving the issue.
Q1: My reaction is producing a significant amount of the N,N-dialkylated byproduct. What is the primary cause and how can I fix it?
Answer:
The formation of an N,N-dialkylated byproduct indicates that your mono-N-alkylated carbamate product is reacting further with the alkylating agent. This occurs when the product, which is itself a secondary carbamate, is deprotonated by the base in the reaction mixture, turning it into a nucleophile for a second alkylation event.
The core of the issue lies in the relative reactivity of the starting material versus the mono-alkylated product. To solve this, you must adjust the reaction conditions to kinetically favor the first alkylation while disfavoring the second.
Immediate Troubleshooting Steps:
-
Verify Stoichiometry: An excess of the alkylating agent is the most common reason for over-alkylation.[1] Ensure you are using a stoichiometric amount or only a slight excess (e.g., 1.05–1.1 equivalents) of your alkyl halide.
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of the undesired second alkylation.[2] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly improve selectivity for the mono-alkylated product.[2]
-
Re-evaluate Your Choice of Base: The base is the most critical variable. A base that is too strong can readily deprotonate the less acidic N-H of the mono-alkylated product, leading to dialkylation.
Below is a decision-making workflow to help you diagnose and solve the problem.
Caption: Troubleshooting workflow for over-alkylation.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides foundational knowledge to help you design selective and efficient N-alkylation experiments from the start.
Q2: What is the underlying mechanism of carbamate N-alkylation and over-alkylation?
Answer:
Carbamate N-alkylation is fundamentally a two-step process: deprotonation followed by nucleophilic substitution (typically Sₙ2).
-
Deprotonation: A base removes the proton from the carbamate nitrogen, creating a resonance-stabilized carbamate anion. This anion is the active nucleophile.
-
Nucleophilic Attack: The carbamate anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), forming the new N-C bond.
Over-alkylation occurs when the product of this first reaction, now a secondary carbamate, undergoes the same two-step sequence again. The key is that the N-H of the mono-alkylated product is generally less acidic than the starting primary carbamate, but a sufficiently strong base can still deprotonate it to a significant extent.
Caption: Reaction pathways for mono- vs. over-alkylation.
Q3: How do I select the right base to ensure mono-alkylation?
Answer:
Base selection is a balancing act. The base must be strong enough to deprotonate the starting carbamate efficiently but weak enough to not significantly deprotonate the mono-alkylated product.
Strong bases like sodium hydride (NaH) are often too reactive and lead to poor selectivity. A more nuanced approach using alkali metal carbonates is field-proven, with a clear trend in reactivity. Cesium carbonate (Cs₂CO₃) is particularly effective, often providing high selectivity where other bases fail.[3] This "cesium effect" is attributed to the high solubility of the cesium carbamate salt in organic solvents and the soft nature of the Cs⁺ cation, which promotes the desired Sₙ2 reaction.
For sensitive substrates or highly reactive alkylating agents, weaker inorganic bases or non-nucleophilic organic bases are preferred.[2]
| Base | Class | Typical Solvent | Over-Alkylation Risk | Comments |
| NaH | Strong, Non-nucleophilic | THF, DMF | High | Often too reactive; difficult to control. |
| Cs₂CO₃ | Strong Inorganic | DMF, Acetonitrile | Moderate to Low (with TBAI) | Excellent choice for high selectivity, especially when paired with TBAI. |
| K₂CO₃ | Medium Inorganic | DMF, Acetone | Moderate | A good starting point; less reactive than Cs₂CO₃. |
| DIPEA, TEA | Organic Amine | DCM, Acetonitrile | Low | Good for acid-sensitive substrates; can be slow. |
Q4: Several protocols mention using tetrabutylammonium iodide (TBAI). What is its role?
Answer:
Tetrabutylammonium iodide (TBAI) is a crucial additive that often dramatically improves both the rate and selectivity of N-alkylation reactions, particularly when using cesium carbonate.[3][4] It serves multiple functions:
-
Phase-Transfer Catalyst (PTC): TBAI helps shuttle the carbamate anion from the solid surface of the inorganic base (like Cs₂CO₃) into the organic solvent phase where the alkylating agent resides, accelerating the reaction.
-
Halide Exchange: If you are using an alkyl chloride or bromide, the iodide from TBAI can perform a Finkelstein-type reaction to generate the corresponding alkyl iodide in situ. Alkyl iodides are more reactive electrophiles, which can speed up the desired reaction, often allowing for lower reaction temperatures.
-
Anion Stabilization: It has been proposed that the large tetrabutylammonium cation (TBA⁺) can form a loose ion pair with the carbamate anion, potentially stabilizing it and minimizing side reactions like over-alkylation.[5][6]
The combination of Cs₂CO₃ and TBAI is a powerful and widely adopted system for achieving highly selective and efficient N-alkylation of carbamates.[3]
Q5: How can I monitor my reaction to detect over-alkylation early?
Answer:
Effective reaction monitoring is key to optimizing your conditions and preventing the accumulation of byproducts.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. You should be able to visualize the consumption of your starting material and the appearance of the mono-alkylated product. The dialkylated product will typically have a higher Rf value (be less polar) than the mono-alkylated product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for this application.[7][8][9] LC-MS allows you to separate the starting material, mono-alkylated product, and dialkylated byproduct and confirm their identities by their mass-to-charge ratio (m/z). This provides quantitative data on the reaction's progress and selectivity, allowing you to build a reaction profile over time and make informed decisions about when to quench the reaction.
Protocols
Protocol 1: High-Selectivity Mono-N-Alkylation of a Carbamate using Cs₂CO₃/TBAI
This protocol is a robust method for the selective mono-N-alkylation of a primary carbamate.[1][3]
Materials:
-
Starting carbamate (1.0 eq.)
-
Alkyl halide (1.1 eq.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq.)
-
Tetrabutylammonium Iodide (TBAI) (0.1 - 1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting carbamate (1.0 eq.), cesium carbonate (1.5-2.0 eq.), and TBAI (0.1-1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to create a suspension (typically a 0.1-0.5 M solution with respect to the carbamate).
-
Reagent Addition: Stir the suspension at room temperature for 10-15 minutes. Slowly add the alkyl halide (1.1 eq.) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding deionized water. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Protocol 2: Analytical Monitoring by LC-MS
Procedure:
-
Sample Preparation: At each time point, withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.
-
Quench & Dilute: Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This prevents further reaction and dilutes the sample to an appropriate concentration for analysis.
-
Analysis: Inject the diluted sample onto an LC-MS system. Use a standard reversed-phase C18 column.
-
Method: A typical gradient might be 10% to 95% acetonitrile in water (with 0.1% formic acid) over 5-10 minutes.
-
Data Interpretation: Monitor the UV chromatogram and the extracted ion chromatograms (EICs) for the masses corresponding to your starting material (M+H)⁺, mono-alkylated product (M+H)⁺, and dialkylated product (M+H)⁺. Integrate the peak areas to determine the relative percentages of each component.
References
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron Letters, 42(33), 5679-5682. [Link]
- Kim, H., & Jung, K. W. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Elsevier B.V.
- ISC.
-
ResearchGate. (2001). ChemInform Abstract: Efficient and Selective N-Alkylation of Carbamates in the Presence of Cs2CO3 and TBAI. ResearchGate. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
Tale, R. H., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 839-876. [Link]
-
Tale, R. H., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Vázquez, V. A., & Bohn, M. L. (2016). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances, 6(72), 68087-68093. [Link]
-
Lawrence, J. F. (1976). Evaluation and confirmation of an alkylation-gas-liquid chromatographic method for the determination of carbamate and urea herbicides in foods. Journal of the Association of Official Analytical Chemists, 59(5), 1061-1065. [Link]
-
ResearchGate. (2000). Directing the Regioselectivity of the Alkylation of Pyroglutamate Carbamates by Formation of a Stable Counter-ion Complex. ResearchGate. [Link]
-
Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. In Encyclopedia of Agrochemicals. John Wiley & Sons, Inc. [Link]
-
Agilent Technologies. (1995). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Application Note. [Link]
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2535. [Link]
-
Taguchi, S., et al. (2003). Simultaneous Analysis of Carbamate Pesticides in Tap and Raw Water by LC/ESI/MS. Journal of Health Science, 49(1), 23-31. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Analysis of Carbamate Pesticides in Tap and Raw Water by LC/ESI/MS | Semantic Scholar [semanticscholar.org]
Technical Support Center: NMR Characterization of Impurities in tert-Butyl Thietan-3-ylcarbamate
An Application Scientist's Guide
Welcome to the technical support center for the analysis of tert-butyl thietan-3-ylcarbamate. This guide is designed for researchers, analytical scientists, and drug development professionals who use NMR spectroscopy for quality control and impurity profiling. As a key building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic scaffolds, ensuring the purity of this intermediate is paramount.[1] This resource provides in-depth, experience-based answers to common challenges encountered during the NMR characterization of this compound and its related impurities.
Section 1: The Basics - Your Reference Spectrum
Before identifying what is wrong with a sample, it is crucial to understand the NMR signature of a clean sample. The structural simplicity of this compound gives rise to a relatively clean and predictable NMR spectrum.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
The expected chemical shifts for the parent compound are fundamental for any analysis. Minor variations can occur depending on the solvent, concentration, and instrument, but the values below serve as a reliable baseline.
Causality Note: The downfield shifts of the thietane ring protons (CH ₂) and the methine proton (CH -N) are caused by the electronegativity of the adjacent sulfur and nitrogen atoms, respectively. The large singlet for the tert-butyl group is a highly characteristic and reliable signal for integration purposes due to its nine equivalent protons.[2]
Table 1: Expected NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| tert-Butyl (C(C H₃)₃) | ~1.45 | Singlet (s) | 9H | ~28.4 |
| Thietane CH ₂ | ~3.30 - 3.45 | Multiplet (m) | 4H | ~34.0 |
| Thietane CH -N | ~4.50 - 4.65 | Multiplet (m) | 1H | ~50.0 |
| Carbamate NH | ~5.0 (variable) | Broad Singlet (br s) | 1H | - |
| tert-Butyl C (CH₃)₃ | - | - | - | ~79.5 |
| Carbamate C =O | - | - | - | ~155.5 |
Note: Data are aggregated and estimated based on typical values for carbamates and thietane derivatives in CDCl₃. The NH proton shift is highly variable and depends on solvent, concentration, and temperature.[3]
Section 2: Identifying Common Impurities
Impurities can originate from starting materials, by-products of the synthesis, residual solvents, or degradation. A systematic approach is key to their identification.
Q2: What are the most likely process-related impurities from the synthesis of this compound?
Understanding the synthetic route is critical for predicting potential impurities. A common synthesis involves the reaction of 3-aminothietane with di-tert-butyl dicarbonate (Boc₂O). Another route may involve functionalizing a pre-formed thietane ring.
Causality Note: In the Boc protection reaction, incomplete reaction will leave 3-aminothietane as an impurity. Over-reaction or side reactions are less common but could lead to dimers or other derivatives. The synthesis of the thietane ring itself, often from 1,3-dihalopropanes, can introduce related sulfur heterocycles or oligomers.[4][5][6]
Potential Process-Related Impurities:
-
3-Aminothietane (Starting Material): Look for characteristic shifts of the thietane ring protons without the corresponding Boc group signals.
-
tert-Butanol (By-product of Boc₂O): A singlet around δ 1.28 ppm in CDCl₃.[7]
-
Di-tert-butyl dicarbonate (Boc₂O, Reagent): A sharp singlet around δ 1.50 ppm. Difficult to distinguish from the product's t-Bu group unless present in significant amounts.
-
Thietane-3-ol: If hydrolysis of a precursor occurs. This would introduce a new methine proton signal shifted downfield.
Q3: My spectrum shows extra peaks at common solvent locations. How can I confirm their identity?
Residual solvents are the most common impurities found in NMR spectra. Cross-referencing observed singlets, triplets, and quartets with established chemical shift tables is the most effective method of identification.
Pro-Tip: The chemical shift of water is highly variable and sensitive to temperature and hydrogen bonding with the sample or solvent.[7] In CDCl₃, it typically appears around δ 1.56 ppm, but in DMSO-d₆, it shifts downfield to ~δ 3.33 ppm.
Table 2: Common Laboratory Solvents and Their NMR Signatures (in CDCl₃)
| Solvent | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Acetone | 2.17 | s | 30.9, 207.1 |
| Acetonitrile | 2.10 | s | 1.9, 116.4 |
| Dichloromethane | 5.30 | s | 53.5 |
| Diethyl Ether | 1.21, 3.48 | t, q | 15.1, 65.9 |
| Ethyl Acetate | 1.26, 2.05, 4.12 | t, s, q | 14.2, 21.0, 60.4, 171.1 |
| Hexane / Heptane | ~0.9 (m), ~1.3 (m) | m | Multiple peaks ~14-32 |
| Methanol | 3.49 | s | 49.9 |
| Toluene | 2.36, 7.17-7.29 | s, m | 21.4, 125.5, 128.4, 129.2, 137.9 |
| Water | ~1.56 | s | - |
Source: Adapted from values published by Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).[8][9]
Q4: My sample has been stored under non-ideal conditions. What degradation products should I look for?
The carbamate functional group is susceptible to hydrolysis, especially under acidic or basic conditions. The thietane ring, while more stable than a thiirane (three-membered ring), can undergo ring-opening reactions.[10]
Causality Note: Acid-catalyzed hydrolysis of the tert-butyl carbamate will lead to the loss of the Boc group, regenerating 3-aminothietane and releasing isobutylene and CO₂. Oxidation of the sulfur atom in the thietane ring to a sulfoxide or sulfone is also possible, which would significantly shift the adjacent proton signals downfield.
Potential Degradation Products:
-
3-Aminothietane: Formed via hydrolysis of the carbamate.
-
Thietane-1-oxide derivatives: The protons adjacent to the sulfoxide group will be shifted downfield due to the anisotropic effect and electronegativity of the oxygen.
Section 3: Troubleshooting Common NMR Issues
Even with a pure sample, experimental artifacts can complicate spectral interpretation.
Q5: The peaks in my spectrum are broad. What is the likely cause?
Peak broadening can stem from several factors, ranging from sample preparation to the chemical nature of the compound itself.[11]
-
Poor Shimming: The most common cause. The magnetic field is not homogeneous across the sample. Reshimming the spectrometer is required.
-
Insoluble Material: The presence of suspended, insoluble particles in the NMR tube will disrupt magnetic field homogeneity. Filter your sample before analysis.
-
High Concentration: At high concentrations, viscosity increases and molecular tumbling slows, leading to broader lines. Diluting the sample can often resolve this.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. Consider passing your sample through a small plug of silica or treating it with a chelating agent if this is suspected.
-
Chemical Exchange: If the molecule is undergoing conformational exchange on the NMR timescale (e.g., ring puckering of the thietane or slow rotation around the N-C(O) bond), peaks can broaden. Acquiring the spectrum at a higher or lower temperature can help diagnose this. At higher temperatures, exchange becomes faster, and peaks sharpen.[11]
Q6: How can I definitively identify the N-H proton signal?
The carbamate N-H proton can be broad and its chemical shift is variable. To confirm its identity, perform a D₂O shake .[11]
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 30 seconds.
-
Re-acquire the ¹H NMR spectrum. The acidic N-H proton will exchange with deuterium from the D₂O. As deuterium is not observed in ¹H NMR, the N-H signal will disappear or significantly diminish, confirming its assignment.
Section 4: Advanced Characterization Workflow
When 1D NMR is insufficient, a logical workflow involving 2D NMR experiments is necessary for unambiguous structure elucidation of unknown impurities. The International Conference on Harmonization (ICH) guidelines recommend identifying and characterizing all impurities present at levels of 0.10% or higher.[12]
Q7: A simple ¹H NMR is not enough to identify an impurity. What is a systematic workflow to follow?
For complex or completely unknown impurities, a multi-step approach is required. This workflow provides a logical progression from initial detection to final structure confirmation.
Caption: A systematic workflow for identifying unknown impurities.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This helps build molecular fragments.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-4 bonds). This is crucial for connecting the fragments identified from COSY and HSQC to reveal the complete carbon skeleton and substituent placement.
Section 5: Experimental Protocols
Adherence to standardized protocols ensures reproducibility and data quality.
Protocol 1: Standard Sample Preparation for NMR
-
Massing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) using a calibrated pipette or syringe. Ensure the solvent contains a known internal standard (e.g., TMS at 0 ppm) unless you are using the residual solvent peak as the reference.
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. If particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with a unique identifier.
Protocol 2: Recommended 1D ¹H NMR Acquisition Parameters
This protocol is a starting point for a modern 400 MHz spectrometer.
-
Pulse Program: A standard 30° or 45° pulse sequence.
-
Spectral Width: 12-16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: 2-4 seconds. This ensures good resolution.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative results, d1 should be at least 5 times the longest T₁ of any proton of interest. A longer delay ensures full relaxation and accurate integration.
-
Number of Scans: 8 to 16 scans, depending on sample concentration.
-
Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.
References
-
Pellicciari, R., et al. (2002). Thietane-, and Oxetane-Based Conformationally Constrained Analogues of 2-Amino-4-phosphonobutanoic Acid (AP4). Journal of Medicinal Chemistry. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Müller, T. J. J., et al. Synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate (5). ResearchGate. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
List, B., et al. Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses. Available at: [Link]
-
Wu, M., et al. Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate. Available at: [Link]
-
Supporting Information for various tert-butyl carbamate compounds. Available at: [Link] (Note: This is a general resource, specific data is found in linked papers).
-
University of Wisconsin-Madison. NMR Chemical Shifts. Available at: [Link]
-
Silda, F., & Rull, R. (2012). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry, 39, 118-132. Available at: [Link]
-
Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]
-
Chemistry LibreTexts. (2022). NMR in Lab- Solvent Impurities. Available at: [Link]
-
Wikipedia. Thietane. Available at: [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. ResearchGate. Available at: [Link]
-
Hsu, L-Y., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E. Available at: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Available at: [Link]
-
Wu, M., et al. (2020). Recent synthesis of thietanes. PMC - NIH. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Block, E. (2007). Product Class 12: Thietanes and Derivatives. Science of Synthesis. Available at: [Link]
-
Britannica. Thietane. Available at: [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
-
ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: [Link]
-
Wessjohann, L.A., et al. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available at: [Link]
-
L. A. Carpino. (1957). tert-Butyl Carbamate. Organic Syntheses. Available at: [Link]
Sources
- 1. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Thietane - Wikipedia [en.wikipedia.org]
- 5. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. britannica.com [britannica.com]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. epfl.ch [epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
Navigating Steric Challenges in the Synthesis of tert-Butyl thietan-3-ylcarbamate: A Technical Support Guide
Welcome to our dedicated technical support center for the synthesis of tert-butyl thietan-3-ylcarbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with introducing the bulky tert-butyloxycarbonyl (Boc) protecting group onto the sterically encumbered thietan-3-amine core. The inherent ring strain and the steric shield presented by the thietane ring can often lead to sluggish reactions, low yields, and challenging purifications.[1][2][3][4]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome these synthetic hurdles and achieve a successful and efficient synthesis.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the impact of steric hindrance.
Q1: My reaction is showing low or no conversion to the desired product, even after an extended reaction time. What are the likely causes and how can I resolve this?
A1: Low conversion is the most common issue in this synthesis, primarily due to the steric hindrance of the thietane ring impeding the approach of the bulky di-tert-butyl dicarbonate ((Boc)₂O).[2][3] The lone pair of electrons on the nitrogen of thietan-3-amine is less accessible compared to acyclic or larger cyclic amines.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution & Protocol |
| Insufficient Reagent Reactivity | The electrophilicity of the carbonyl carbon in (Boc)₂O may not be sufficient to overcome the steric barrier at room temperature. | Increase the electrophilicity of the Boc source or the nucleophilicity of the amine. A common strategy is to use a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or another suitable nucleophilic catalyst.[5] For a detailed protocol, refer to the Optimized Experimental Protocol section below. |
| Suboptimal Reaction Temperature | The activation energy for the reaction is high due to steric repulsion. | Gently heat the reaction mixture. Increasing the temperature to 40-50 °C can provide the necessary energy to overcome the steric barrier.[5] However, be cautious of potential side reactions at higher temperatures. |
| Inappropriate Solvent Choice | The solvent may not be optimal for solubilizing the starting materials or facilitating the reaction. | Use an appropriate aprotic solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices. For biphasic reactions, a mixture of dioxane and water can be effective.[5] |
| Starting Material Quality | The thietan-3-amine hydrochloride starting material may not have been effectively neutralized. | Ensure complete neutralization of the amine hydrochloride. Use a slight excess of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.[6] |
Q2: I'm observing the formation of significant side products, complicating purification. What are these byproducts and how can I minimize their formation?
A2: The formation of side products is often a consequence of forcing the reaction conditions to overcome steric hindrance.
Common Side Products & Mitigation Strategies:
-
N,N-di-Boc protected amine: While less common with sterically hindered amines, it can occur if the reaction is pushed too hard with excess (Boc)₂O and a strong base.
-
Solution: Use a stoichiometric amount of (Boc)₂O (typically 1.05-1.1 equivalents).
-
-
Urea formation: This can occur if the (Boc)₂O degrades to isocyanate, which then reacts with the starting amine.
-
Solution: Use fresh, high-quality (Boc)₂O and maintain a moderate reaction temperature.
-
-
Ring-opening of the thietane: While the thietane ring is relatively stable under these conditions, prolonged exposure to harsh conditions or Lewis acids could potentially lead to ring-opening.[1][7]
-
Solution: Stick to milder reaction conditions and avoid strong Lewis acid catalysts unless specifically required and optimized.
-
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a significant factor in the Boc protection of thietan-3-amine?
A1: The thietane ring is a four-membered heterocycle with significant ring strain.[4] This puckered conformation places the substituents in pseudo-axial and pseudo-equatorial positions that can sterically shield the nitrogen atom. The combination of this inherent ring structure and the large size of the incoming tert-butyloxycarbonyl group creates a significant steric clash, slowing down the rate of nucleophilic attack by the amine on the di-tert-butyl dicarbonate.[2][3]
Q2: Are there alternative methods for Boc protection that might be more suitable for this sterically hindered substrate?
A2: Yes, if the standard procedure with (Boc)₂O is proving problematic, you can consider alternative reagents or conditions:
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent is more reactive than (Boc)₂O and can be effective for hindered amines.
-
Catalyst-free, water-mediated conditions: For some substrates, performing the reaction in a water-acetone mixture without an added catalyst can provide a clean and efficient N-Boc protection.[4]
-
Using a more potent catalyst: While DMAP is common, other catalysts like scandium triflate have been shown to be effective for challenging Boc protections.
Q3: What are the key considerations for the purification of this compound?
A3: The purification can be challenging due to the potential for closely eluting byproducts.
-
Column Chromatography: This is the most common method. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can further enhance purity.
-
Extraction: A thorough aqueous work-up is crucial to remove the base, any remaining salts, and water-soluble byproducts before chromatography.
Visualizing the Process
Reaction Mechanism and Steric Hindrance
Caption: The reaction mechanism for Boc protection of thietan-3-amine, highlighting the steric hindrance.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis of this compound.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to address the challenges of steric hindrance.
Materials:
-
Thietan-3-amine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thietan-3-amine hydrochloride (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to form a suspension (approx. 0.2 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (TEA) (2.2 eq) to the suspension. Stir for 30 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) in a minimal amount of anhydrous DCM.
-
Add the (Boc)₂O/DMAP solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40 °C and continue to monitor.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
-
Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate. [Link]
-
Facile synthesis of thietanes via ring expansion of thiiranes. ResearchGate. [Link]
-
Recent synthesis of thietanes. PMC. [Link]
-
Recent synthesis of thietanes. Beilstein Journals. [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
-
6 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. youtube.com [youtube.com]
- 7. researchmap.jp [researchmap.jp]
Technical Support Center: Optimizing Solubility of Tert-butyl thietan-3-ylcarbamate for Enhanced Reactivity
Welcome to the technical support center for improving the solubility of tert-butyl thietan-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incorporating this versatile building block into their synthetic workflows. Due to its unique structural features—a polar carbamate group, a lipophilic tert-butyl moiety, and a heterocyclic thietane ring—achieving optimal solubility for consistent and efficient reactions can be a nuanced task.
This document provides a comprehensive, experience-driven approach to systematically troubleshoot and resolve solubility issues. We will move beyond simple solvent lists to explain the underlying principles of solvent selection and provide actionable, step-by-step protocols to get your reactions running smoothly.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: The solubility of this compound is governed by a balance of its structural components. The bulky, non-polar tert-butyl group generally promotes solubility in non-polar organic solvents, while the polar carbamate functional group enhances solubility in polar aprotic solvents[1]. The thietane ring, a four-membered heterocycle containing sulfur, also contributes to the overall polarity. If your chosen solvent is at either extreme of the polarity spectrum (e.g., highly non-polar like hexanes or very polar and protic like methanol), you may encounter solubility issues. The principle of "like dissolves like" is a good starting point for solvent selection[2].
Q2: What are the best starting solvents to try for reactions with this compound?
A2: Based on the structure, polar aprotic solvents are often a good initial choice. These solvents can solvate both the polar and non-polar portions of the molecule. We recommend starting with solvents such as:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Toluene [3]
These solvents are commonly used for reactions involving N-Boc protected amines and heterocyclic compounds[1][4].
Q3: Can I heat the mixture to improve solubility?
A3: Gently heating the reaction mixture can significantly improve the solubility of many organic compounds. However, it is crucial to consider the thermal stability of your reactants and the boiling point of your solvent. For this compound, moderate heating is generally acceptable. Always start with a low temperature and gradually increase it while monitoring for any signs of degradation.
Q4: Are there any incompatible solvents I should avoid?
A4: While broad generalizations can be difficult, highly protic solvents like water or simple alcohols (methanol, ethanol) might be less effective on their own due to the compound's lipophilic character. Furthermore, the choice of solvent can influence the reactivity of the thietane ring, with some solvents favoring rearrangement products in certain reactions[3]. Always consider the specific reaction you are performing when selecting a solvent.
Troubleshooting Guide: A Systematic Approach to Improving Solubility
If you are facing persistent solubility challenges, a systematic approach is more effective than random solvent swapping. This guide will walk you through a logical workflow to identify the optimal conditions for your reaction.
Workflow for Optimizing Solubility
Caption: A step-by-step workflow for troubleshooting solubility issues.
Step 1: Experimental Protocol for Qualitative Solubility Screening
This protocol allows for a rapid assessment of solubility in a range of solvents with minimal material waste.
Objective: To identify suitable single solvents for this compound at room temperature.
Materials:
-
This compound
-
Small vials or test tubes (e.g., 1 mL)
-
A selection of anhydrous organic solvents (see table below)
-
Vortex mixer
Procedure:
-
Weigh approximately 5 mg of this compound into each vial.
-
Add 0.5 mL of a single solvent to each vial.
-
Vigorously shake or vortex the vials for 1-2 minutes[1].
-
Visually inspect each vial against a contrasting background.
-
Record your observations as "Soluble," "Partially Soluble," or "Insoluble" in a logbook.
Recommended Solvents for Initial Screening:
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dichloromethane (DCM) | Generally good for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Ethereal solvent, often effective for compounds with mixed polarity. | |
| Acetonitrile (ACN) | A polar solvent that can be useful in a variety of reactions. | |
| N,N-Dimethylformamide (DMF) | Highly polar, excellent for dissolving many polar organic molecules. | |
| Non-Polar | Toluene | Aromatic solvent, can be effective for compounds with some aromatic character or for running reactions at higher temperatures[3]. |
| Diethyl Ether | A less polar ether that can be a good starting point. |
Step 2: Utilizing Co-Solvent Systems
If a single solvent does not provide adequate solubility, a mixture of two or more miscible solvents can be highly effective. The goal is to fine-tune the polarity of the solvent system to match that of the solute.
Strategy:
-
Polar Aprotic / Non-Polar Mixtures: A common and effective approach. For example, if your compound is partially soluble in DCM but insoluble in hexanes, a mixture of DCM and a small amount of a less polar solvent like toluene might improve solubility.
-
Mixtures of Polar Aprotic Solvents: Combining two different polar aprotic solvents, such as THF and ACN, can sometimes provide a synergistic effect.
Experimental Protocol for Co-Solvent Screening:
-
Based on the results from Step 1, select the solvent in which this compound showed the best (even if partial) solubility.
-
In a vial containing ~5 mg of the compound, add a small volume of this "good" solvent (e.g., 0.2 mL).
-
Gradually add a miscible "poor" solvent dropwise while agitating the mixture.
-
Observe for complete dissolution.
-
If solubility is achieved, note the approximate ratio of the two solvents. This ratio can then be used as a starting point for scaling up your reaction.
Step 3: The Impact of Temperature
Increasing the temperature of the reaction mixture increases the kinetic energy of the solvent molecules, which can help to break down the crystal lattice of the solute and improve solvation.
Causality Behind Experimental Choices:
-
Gentle Heating (40-60 °C): This is often sufficient to dissolve many organic compounds without risking thermal degradation. It is a prudent first step.
-
Refluxing: Heating the reaction to the boiling point of the solvent can maximize solubility but should be approached with caution. Ensure that your starting materials and reagents are stable at this temperature.
Protocol for Temperature Screening:
-
Using the most promising solvent or co-solvent system identified in the previous steps, prepare a suspension of this compound.
-
Place the reaction vessel in a temperature-controlled heating mantle or oil bath.
-
Slowly increase the temperature in 10 °C increments.
-
After each increase, allow the mixture to equilibrate for a few minutes and observe any changes in solubility.
-
Note the temperature at which complete dissolution occurs. It is advisable to run the reaction at or slightly below this temperature to maintain solubility throughout the course of the reaction.
Step 4: When All Else Fails - Alternative Strategies
If the above methods do not yield a satisfactory result, it may be necessary to reconsider other aspects of the reaction.
-
Change in Reagent Concentration: In some cases, running the reaction at a lower concentration may be a viable option if solubility is limiting.
-
Alternative Reagents: If a particular reagent is also poorly soluble in your system, consider if there are more soluble alternatives available.
-
Sonication: The use of an ultrasonic bath can sometimes aid in the dissolution of stubborn solids by providing localized energy for particle breakdown.
Data Summary and Visualization
The following diagram illustrates the decision-making process for solvent selection based on the structural characteristics of this compound.
Caption: Rationale for solvent selection based on molecular structure.
References
-
MySkinRecipes. (n.d.). tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]
-
ResearchGate. (2021). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
- Sokolov, V. P., et al. (2005). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes. Russian Journal of Organic Chemistry, 41(7), 1023–1035.
-
St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-(thiophen-3-yl)carbamate. Retrieved from [Link]
- Ghalei, S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
- Block, E., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410.
-
SQUARIX. (n.d.). tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2024). Heterocycle N‐Boc deprotection scope. Retrieved from [Link]
Sources
Technical Support Center: Stereochemical Integrity of 3-Substituted Thietanes
A Guide to Minimizing Epimerization at the 3-Position
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of minimizing epimerization at the 3-position of the thietane ring during chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
Q1: What is epimerization at the 3-position of the thietane ring, and why is it a concern?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. In the context of a 3-substituted thietane, it refers to the inversion of the stereochemistry at the C3 position, converting one diastereomer into another. This is a significant concern in drug development because different epimers can have vastly different pharmacological activities, toxicities, and pharmacokinetic profiles. The presence of an undesired epimer as an impurity can compromise the efficacy and safety of a drug candidate, making stereochemical control a critical quality attribute.
Q2: What is the primary mechanism driving C3 epimerization in thietanes?
A2: The most common mechanism for epimerization at the C3 position is through the formation of a planar intermediate, which allows for the loss and subsequent regaining of stereochemical information. This typically occurs via two main pathways:
-
Direct Deprotonation (Enolate Formation): This is the most prevalent pathway, especially when the substituent at the 3-position is an electron-withdrawing group, such as a carbonyl (ketone, ester). A base can abstract the acidic proton at the C3 position, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers.[1]
-
Ring-Opening/Ring-Closing: While less common for stable thietane rings, certain reaction conditions, particularly with harsh reagents or Lewis acids, could potentially induce a reversible ring-opening and closing sequence.[2] If this process involves the formation of an achiral or rapidly racemizing intermediate, it can lead to the loss of stereochemical integrity at the C3 position.
Q3: Which substituents at the 3-position make the thietane ring most susceptible to epimerization?
A3: The susceptibility to epimerization is directly related to the acidity of the proton at the C3 position. Therefore, substituents that can stabilize a negative charge on C3 will increase the likelihood of epimerization. The order of susceptibility is generally:
-
High Susceptibility: Carbonyl-containing groups (ketones, esters, amides), nitro groups, and sulfones. These groups are strongly electron-withdrawing and can effectively stabilize the negative charge of the resulting enolate or carbanion.
-
Moderate Susceptibility: Nitriles and aryl groups.
-
Low Susceptibility: Alkyl, alcohol (hydroxyl), and amino groups. The C3 proton in these cases is not significantly acidic, and epimerization via deprotonation is much less likely under standard reaction conditions.
Q4: How can I detect and quantify epimerization in my sample?
A4: The two primary analytical techniques for detecting and quantifying epimers are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Diastereomers are distinct chemical entities and will often exhibit different chemical shifts for their protons, particularly those near the stereocenter. You may observe two sets of peaks for the C3 proton and adjacent protons on the thietane ring. The ratio of the epimers can be determined by integrating these distinct signals.[3] For complex spectra, advanced techniques like band-selective pure shift NMR can simplify multiplets into singlets, making quantification more accurate.[2][4][5]
-
Coupling Constants: The coupling constants between protons on the thietane ring can sometimes differ between cis and trans isomers, providing another handle for identification.[3]
-
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating and quantifying epimers. By using a chiral stationary phase, the two epimers will have different retention times, allowing for their baseline separation and accurate quantification.[1][6][7]
II. Troubleshooting Guide: Minimizing C3 Epimerization
This guide is structured to help you diagnose and solve epimerization issues by considering the principles of Kinetic vs. Thermodynamic Control .[5][8][9][10][11]
-
Kinetic Control: The product distribution is determined by the relative rates of formation. This is favored by irreversible conditions, such as low temperatures and short reaction times. The product that is formed fastest will predominate.
-
Thermodynamic Control: The product distribution is determined by the relative stability of the products. This is favored by reversible conditions, such as higher temperatures and longer reaction times, which allow the system to reach equilibrium. The most stable product will predominate.
Epimerization is often the result of allowing the reaction to reach thermodynamic equilibrium. Therefore, the primary strategy to minimize it is to operate under kinetic control .
Problem 1: Significant epimerization observed after a base-mediated reaction.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Strong, non-hindered base | Strong, small bases (e.g., NaH, NaOMe, KOtBu) can readily deprotonate the C3 position, leading to enolate formation and equilibration to the thermodynamically favored epimer. | Use a weaker or sterically hindered base: Consider using bases like diisopropylethylamine (DIPEA) or 2,6-lutidine. Their bulkiness can disfavor proton abstraction at the sterically congested C3 position. |
| Elevated reaction temperature | Higher temperatures provide the activation energy needed to overcome the barrier for the reverse reaction, allowing the system to equilibrate to a thermodynamic mixture of epimers.[10] | Lower the reaction temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cooling to 0 °C, -20 °C, or even -78 °C can significantly suppress epimerization. |
| Prolonged reaction time | The longer the reaction is allowed to stir, the more time there is for the initially formed kinetic product to revert to the intermediate and subsequently form the more stable thermodynamic product. | Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting material. Quench the reaction as soon as it reaches completion to prevent post-reaction equilibration. |
| Protic solvent | Protic solvents (e.g., methanol, ethanol) can facilitate proton exchange with the enolate intermediate, promoting epimerization. | Use an aprotic solvent: Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are less likely to participate in proton transfer and can help preserve stereochemical integrity. |
Problem 2: Epimerization occurring during a reaction involving an acid or Lewis acid.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Strong Brønsted or Lewis acid | Strong acids can catalyze enolization of a 3-keto-thietane, leading to a planar enol intermediate and subsequent epimerization.[12] Lewis acids can coordinate to a heteroatom in the 3-substituent (e.g., the oxygen of a hydroxyl group), potentially facilitating a ring-opening/closing mechanism that scrambles the stereocenter.[2][13] | Use a milder acid: If an acid is required, use the mildest one that can effectively catalyze the desired transformation. Consider weaker Lewis acids or buffered acidic conditions. |
| High temperature | As with base-catalyzed reactions, elevated temperatures can promote equilibration to the more stable epimer. | Reduce the reaction temperature: Perform the reaction at the lowest effective temperature. |
Problem 3: Epimerization observed after purification.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Silica gel chromatography | Silica gel is acidic and can catalyze epimerization of sensitive compounds, especially if the product is left on the column for an extended period. | Use a neutral stationary phase: Consider using alumina (neutral or basic) for chromatography. Buffer the eluent: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Purify quickly: Do not let the compound sit on the column for longer than necessary. Consider alternative purification methods: Purification by crystallization or preparative HPLC may be better options for highly sensitive compounds. |
III. Experimental Protocols & Data Visualization
Protocol 1: General Procedure for Minimizing Epimerization in a Base-Mediated Alkylation of a 3-Keto-Thietane
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-keto-thietane starting material (1.0 eq) and anhydrous aprotic solvent (e.g., THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of a sterically hindered base, such as lithium diisopropylamide (LDA) (1.05 eq), dropwise to the cooled solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., methyl iodide) (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and/or chiral HPLC to determine the diastereomeric ratio.
Data Summary Table: Influence of Reaction Conditions on Epimerization
| Entry | Base | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (Kinetic:Thermodynamic) |
| 1 | NaH | 25 | 12 | 20:80 |
| 2 | NaH | 0 | 2 | 60:40 |
| 3 | LDA | -78 | 1 | >95:5 |
| 4 | DIPEA | 25 | 12 | 75:25 |
| 5 | DIPEA | 0 | 4 | 90:10 |
This is illustrative data based on established chemical principles.
Visualization of the Epimerization Mechanism
Caption: Mechanism of base-catalyzed epimerization at C3 of a thietane ring.
Workflow for Troubleshooting Epimerization
Caption: A logical workflow for troubleshooting C3 epimerization in thietane synthesis.
IV. References
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Available at: [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. Available at: [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. PMC - NIH. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
-
Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Thermodynamic vs Kinetic Control. YouTube. Available at: [Link]
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Recent synthesis of thietanes. PMC - NIH. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
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The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters. Dalton Transactions. Available at: [Link]
-
Chemistry of Substituted Thiazinanes and Their Derivatives. PMC - NIH. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
The diverse methods for the synthesis of thietanes. ResearchGate. Available at: [Link]
-
Computational determination of pK(a) values. A comparison of different theoretical approaches and a novel procedure. ResearchGate. Available at: [Link]
-
29 Si NMR spectrum of cis/trans mixture of 1. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines With Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines. PubMed. Available at: [Link]
-
Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. OSTI.GOV. Available at: [Link]
-
(PDF) Computational estimation of pKa values. ResearchGate. Available at: [Link]
-
Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]
-
Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts. Royal Society of Chemistry. Available at: [Link]
-
Regio- and Stereoselective Synthesis of Sulfur-Bearing Four-Membered Heterocycles: Direct Access to 2,4-Disubstituted Thietane 1-Oxides. ResearchGate. Available at: [Link]
-
Computational Determination of p K a Values for Weak C–H Acids/Lithiated Species. ResearchGate. Available at: [Link]
-
Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles. The Royal Society of Chemistry. Available at: [Link]
-
Computational Analysis of pKa Values of Alkanolamines. Devagiri Journal of Science. Available at: [Link]
-
Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Oriental Journal of Chemistry. Available at: [Link]
-
Chiral HPLC separations. ResearchGate. Available at: [Link]
-
The Photoisomerization of cis,trans-1,2-Dideuterio-1,4- diphenyl-1,3-butadiene in Solution. The Royal Society of Chemistry. Available at: [Link]
-
Base Catalysed Racemization of Ethylenediamine‐N,N,N′‐triacetato‐aqua‐cobalt(III). ResearchGate. Available at: [Link]
-
Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction. ResearchGate. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing tert-Butyl thietan-3-ylcarbamate with Cbz- and Fmoc-Protected Thietane Analogues
Introduction: The Strategic Value of Thietanes in Modern Drug Discovery
In the landscape of medicinal chemistry, small, saturated heterocycles have emerged as powerful tools for modulating the physicochemical properties of drug candidates.[1] Among these, the thietane ring, a four-membered sulfur-containing heterocycle, has garnered significant attention.[2][3][4] Unlike its more explored oxetane counterpart, the thietane scaffold offers a unique combination of properties: it introduces three-dimensionality, enhances polarity, and can serve as a versatile bioisosteric replacement for other functionalities.[5] Recent studies have demonstrated that the oxidation state of the sulfur atom in the thietane ring can be used to finely tune lipophilicity and ionization states, making it a "three-in-one" fragment for rational drug design.[6][7]
The utility of the thietane core is often realized through functionalization, with the 3-amino-substituted variant being a particularly valuable building block. However, the nucleophilic and basic nature of the amine requires protection during multi-step syntheses.[8] The choice of this protecting group is a critical strategic decision that dictates the compatibility of subsequent chemical transformations. This guide provides an in-depth comparison of tert-butyl thietan-3-ylcarbamate (Boc-protected 3-aminothietane) with its carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected analogues. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in selecting the optimal protecting group for their synthetic campaigns.
The Benchmark: this compound (Boc-Thietane)
This compound is arguably the most common protected form of 3-aminothietane. The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group renowned for its robustness under a wide range of synthetic conditions, including basic, nucleophilic, and reductive environments.[9][10] Its widespread use stems from its reliable installation and, most importantly, its clean and efficient removal under acidic conditions.[11]
The deprotection mechanism is predicated on the stability of the tert-butyl cation. Protonation of the carbamate by a strong acid, typically trifluoroacetic acid (TFA), facilitates the cleavage of the tert-butyl-oxygen bond.[12] This generates the unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide. This clean decomposition is a significant advantage, simplifying reaction workup.
Comparative Analysis: Boc vs. Cbz vs. Fmoc for 3-Aminothietane
The true power of protecting group chemistry lies in orthogonality —the ability to selectively remove one protecting group in the presence of others under distinct, non-interfering conditions.[11][13] This principle is fundamental to the synthesis of complex molecules. This compound is part of an orthogonal set that includes its Cbz- and Fmoc-protected counterparts.
-
Boc (tert-Butoxycarbonyl): The acid-labile workhorse. Stable to bases and hydrogenolysis.[11]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis. Stable to acidic and basic conditions.[9][14]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The base-labile option. Cleaved with amine bases like piperidine, it is stable to acid and hydrogenolysis.[11][]
The choice between these is dictated entirely by the planned synthetic route. If a subsequent step requires a strong base, Boc is a suitable choice. If the molecule contains other groups sensitive to acid (e.g., other Boc groups, tert-butyl esters), Fmoc or Cbz would be preferable. If the molecule has functional groups that would be reduced during hydrogenolysis (e.g., alkenes, alkynes, or some nitro groups), Cbz is contraindicated.
Caption: General synthetic workflow for utilizing protected 3-aminothietanes.
Protocol 1: Synthesis of this compound
This protocol describes the standard procedure for Boc protection of an amine using di-tert-butyl dicarbonate (Boc₂O).
-
Reactant Preparation: To a solution of 3-aminothietane hydrochloride (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Causality: The NaHCO₃ is a mild base used to neutralize the hydrochloride salt and to act as a base for the protection reaction itself. A biphasic solvent system ensures all reactants are sufficiently solubilized.
-
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 15 minutes.
-
Causality: Cooling the reaction minimizes potential side reactions. Dropwise addition controls the exotherm and ensures a homogenous reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Causality: The aqueous workup removes inorganic salts. The brine wash removes residual water from the organic phase.
-
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the title compound as a white solid.
Protocol 2: Acid-Mediated Deprotection of Boc-Thietane (TFA/DCM Method)
This protocol utilizes trifluoroacetic acid (TFA) for efficient Boc group removal. [12]
-
Reactant Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 25-50% solution in DCM) dropwise.
-
Causality: A large excess of TFA is used to drive the cleavage reaction to completion. The reaction is exothermic and cooling is necessary.
-
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Causality: It is crucial to remove all TFA as it will form a salt with the product amine. Co-evaporation with a non-polar solvent like toluene can help remove the last traces of acid azeotropically. [12]The resulting product is the thietan-3-amine trifluoroacetate salt, which can often be used directly in the next step.
-
Protocol 3: Hydrogenolysis-Based Deprotection of Cbz-Thietane
This protocol uses catalytic hydrogenation to cleave the Cbz group. [14][16]
-
Reactant Preparation: Dissolve Cbz-protected 3-aminothietane (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add palladium on carbon (Pd/C, 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Causality: Pd/C is a pyrophoric catalyst and must be handled with care under an inert atmosphere to prevent ignition.
-
-
Reaction: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or at 1 atm pressure) with vigorous stirring. The reaction is usually complete in 2-12 hours.
-
Workup: Once the reaction is complete (monitored by TLC), carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Causality: Celite filtration is essential to remove the heterogeneous catalyst. The inert gas purge is a safety measure to remove flammable hydrogen gas.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected 3-aminothietane. The product is often pure enough to be used without further purification.
Protocol 4: Base-Mediated Deprotection of Fmoc-Thietane
This protocol uses a secondary amine to induce β-elimination of the Fmoc group. [17]
-
Reactant Preparation: Dissolve Fmoc-protected 3-aminothietane (1.0 eq) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to the solution to make a final concentration of 20% (v/v).
-
Reaction: Stir the reaction at room temperature for 30-60 minutes.
-
Workup: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The residue can be dissolved in an organic solvent (e.g., DCM or EtOAc) and washed with water or a mild aqueous acid to remove the dibenzofulvene-piperidine adduct.
-
Purification: After drying and concentrating the organic layer, the free amine is obtained and can be purified further if necessary.
Protocol 5: Representative Amide Coupling with Deprotected 3-Aminothietane
This protocol describes a standard amide bond formation using EDC/HOBt coupling agents following deprotection. [18][19]
-
Reactant Preparation: To a solution of the desired carboxylic acid (1.0 eq) in DMF or DCM, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir at 0 °C for 30 minutes.
-
Causality: This pre-activation step forms a highly reactive HOBt-ester intermediate, which minimizes side reactions and racemization (if the acid is chiral). [20]2. Amine Addition: Add a solution of the deprotected 3-aminothietane (1.1 eq, from one of the protocols above) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2-3 eq) to the activated acid mixture.
-
Causality: DIPEA acts as a scavenger for the HCl generated and ensures the amine is in its free, nucleophilic form.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until completion as monitored by LC-MS or TLC.
-
Workup and Purification: Perform a standard aqueous workup, followed by purification via column chromatography or crystallization to obtain the final thietane-containing amide.
Conclusion
The selection of an amine protecting group for the 3-aminothietane scaffold is a critical decision that influences the entire synthetic strategy. While this compound serves as a robust and versatile default due to the clean, acid-labile nature of the Boc group, a comprehensive understanding of its orthogonal partners, Cbz- and Fmoc-thietane, is essential for advanced synthetic design. The Cbz group offers stability to a wide range of conditions but is incompatible with hydrogenation, while the Fmoc group provides a mild, base-labile deprotection route ideal for acid-sensitive substrates. By carefully considering the stability and cleavage conditions outlined in this guide, researchers and drug development professionals can strategically employ these building blocks to efficiently construct complex, thietane-containing molecules with promising therapeutic potential.
References
-
Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. [Link]
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Bentham Science Publishers. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Bentham Science. [Link]
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Ingenta Connect. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]
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PubMed. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. National Library of Medicine. [Link]
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Semantic Scholar. (2022). Thietanes and derivatives thereof in medicinal chemistry. Semantic Scholar. [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
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Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. organic-chemistry.org. [Link]
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Stepaniuk, O. O., et al. (2021). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
ResearchGate. (2021). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. masterorganicchemistry.com. [Link]
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Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. organic-chemistry.org. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org. [Link]
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El-faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. hepatochem.com. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
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- 20. hepatochem.com [hepatochem.com]
A Senior Application Scientist's Guide to Alternative Protecting Groups for Thietan-3-amine in Drug Discovery
The thietane ring, a four-membered heterocycle containing a sulfur atom, has emerged as a valuable structural motif in modern drug discovery. Its unique conformational properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a variety of biologically active molecules. Thietan-3-amine, in particular, serves as a key building block for introducing this desirable scaffold. However, the inherent ring strain of the thietane nucleus presents a significant challenge for synthetic chemists, especially when manipulating the exocyclic amine functionality. The selection of an appropriate amine protecting group is therefore a critical decision that can profoundly impact the success of a synthetic campaign.
This guide provides an in-depth comparison of common and alternative protecting groups for thietan-3-amine, with a focus on experimental data and the practical implications for researchers in drug development. We will delve into the nuances of protecting this strained heterocyclic amine, offering insights into the selection of a protecting group that not only effectively masks the amine's reactivity but also ensures the integrity of the thietane ring throughout multi-step syntheses.
The Challenge: Protecting a Strained Heterocyclic Amine
The primary challenge in handling thietan-3-amine lies in the potential for ring-opening reactions under harsh chemical conditions. Both strongly acidic and basic conditions, as well as certain nucleophiles, can lead to the cleavage of the thietane ring, resulting in undesired side products and low yields. Consequently, the ideal protecting group for thietan-3-amine must be readily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule and compatible with the stability of the thietane core.
Comparative Analysis of Protecting Groups for Thietan-3-amine
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[1][2]
Installation: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base.[3]
Experimental Protocol for N-Boc Protection: To a solution of thietan-3-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, is added di-tert-butyl dicarbonate (1.1 eq) followed by a base like triethylamine (1.2 eq) or sodium bicarbonate. The reaction is typically stirred at room temperature for a few hours to overnight. Upon completion, the reaction is worked up by extraction to afford N-Boc-thietan-3-amine.
Deprotection: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5]
Experimental Protocol for N-Boc Deprotection: N-Boc-thietan-3-amine is dissolved in a solvent like DCM or 1,4-dioxane and treated with an excess of TFA or a solution of HCl in dioxane (e.g., 4M). The reaction is typically stirred at room temperature for 1-4 hours. The product is then isolated as the corresponding ammonium salt after removal of the solvent and excess acid.
Advantages:
-
High yields for both protection and deprotection.
-
The Boc-protected amine is stable to a wide range of non-acidic reagents.
Disadvantages:
-
The strongly acidic conditions required for deprotection may not be suitable for substrates containing other acid-labile functional groups.
-
Care must be taken to control the deprotection conditions to avoid potential ring-opening of the thietane, although the Boc group's removal is generally considered mild enough for this substrate.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another cornerstone of amine protection, valued for its stability and its removal under neutral hydrogenolysis conditions.[6][7]
Installation: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[6]
Experimental Protocol for N-Cbz Protection: To a cooled (0 °C) solution of thietan-3-amine (1.0 eq) in a mixture of solvent like THF and water, is added a base such as sodium bicarbonate or triethylamine, followed by the dropwise addition of benzyl chloroformate (1.1 eq). The reaction is stirred for several hours, allowing it to warm to room temperature. The N-Cbz-thietan-3-amine is then isolated via extraction.
Deprotection: The Cbz group is classically removed by catalytic hydrogenation.[6][8]
Experimental Protocol for N-Cbz Deprotection: N-Cbz-thietan-3-amine is dissolved in a solvent like methanol or ethanol, and a palladium on carbon catalyst (Pd/C, typically 5-10 mol%) is added. The mixture is then stirred under an atmosphere of hydrogen gas (from a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected amine.
Advantages:
-
Deprotection occurs under neutral conditions, which is advantageous for acid- or base-sensitive substrates.
-
The Cbz group is stable to a wide range of reagents.
Disadvantages:
-
Catalytic hydrogenation may not be compatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some nitro groups.
-
The catalyst can sometimes be pyrophoric and requires careful handling.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its base-lability, making it an excellent choice for orthogonal protection strategies, particularly in peptide synthesis.[9][10]
Installation: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base.[9][11]
Experimental Protocol for N-Fmoc Protection: Thietan-3-amine (1.0 eq) is dissolved in a solvent mixture such as aqueous sodium bicarbonate and dioxane. Fmoc-Cl (1.1 eq) is added, and the reaction is stirred at room temperature for several hours. The product, N-Fmoc-thietan-3-amine, is then isolated by extraction and purification.
Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in an aprotic solvent.[9]
Experimental Protocol for N-Fmoc Deprotection: N-Fmoc-thietan-3-amine is dissolved in a solvent such as dimethylformamide (DMF), and a solution of 20% piperidine in DMF is added. The reaction is typically complete within 30 minutes at room temperature. The deprotected amine is then isolated after an appropriate workup.
Advantages:
-
Very mild deprotection conditions that are orthogonal to acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) protecting groups.
-
The cleavage byproducts are easily removed.
Disadvantages:
-
The Fmoc group is unstable to basic conditions, limiting its use in reactions involving strong bases.
-
The potential for dibenzofulvene byproduct to react with the liberated amine exists, though this is less of a concern in solution-phase chemistry compared to solid-phase synthesis.
Sulfonyl Protecting Groups (e.g., Nosyl)
Sulfonyl-based protecting groups, such as the 2-nitrobenzenesulfonyl (nosyl, Ns) group, offer an alternative with distinct stability and deprotection profiles.[12][13]
Installation: The nosyl group is installed using the corresponding sulfonyl chloride in the presence of a base.[13]
Experimental Protocol for N-Nosyl Protection: To a solution of thietan-3-amine (1.0 eq) and a base such as pyridine or triethylamine in a solvent like DCM, 2-nitrobenzenesulfonyl chloride (1.1 eq) is added at 0 °C. The reaction is stirred at room temperature until completion. The N-nosyl-thietan-3-amine is then isolated by extraction and purification.
Deprotection: The nosyl group is cleaved under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base like potassium carbonate.[13]
Experimental Protocol for N-Nosyl Deprotection: N-nosyl-thietan-3-amine is dissolved in a polar aprotic solvent like DMF. Thiophenol (2-3 eq) and potassium carbonate (2-3 eq) are added, and the mixture is stirred at room temperature. The reaction progress is monitored, and upon completion, the deprotected amine is isolated after an aqueous workup and extraction.
Advantages:
-
Orthogonal to both acid- and hydrogenation-labile protecting groups.[13]
-
The nosyl-protected amine is often crystalline and easy to handle.[13]
-
The electron-withdrawing nature of the nosyl group can modulate the reactivity of the protected amine.
Disadvantages:
-
The presence of a nitro group may be incompatible with certain reductive transformations.
-
The use of odorous thiols for deprotection can be a practical drawback.
Quantitative Comparison of Protecting Groups for Thietan-3-amine
| Protecting Group | Protection Reagent | Typical Conditions (Protection) | Typical Yield (Protection) | Deprotection Reagent | Typical Conditions (Deprotection) | Typical Yield (Deprotection) | Orthogonality |
| Boc | (Boc)₂O, Base | DCM or THF/H₂O, RT, 2-16h | >90% | TFA or HCl | DCM or Dioxane, RT, 1-4h | >95% (as salt) | Stable to base and hydrogenolysis |
| Cbz | Cbz-Cl, Base | THF/H₂O, 0°C to RT, 2-6h | >85% | H₂, Pd/C | MeOH or EtOH, RT, 1-12h | >90% | Stable to acid and base |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Dioxane/H₂O, RT, 1-4h | >90% | 20% Piperidine/DMF | DMF, RT, <30 min | >95% | Stable to acid and hydrogenolysis |
| Nosyl | Ns-Cl, Base | DCM, 0°C to RT, 1-3h | >90% | Thiophenol, K₂CO₃ | DMF, RT, 1-6h | >85% | Stable to acid and hydrogenolysis |
Yields are approximate and can vary depending on the specific reaction conditions and scale.
Visualization of Key Concepts
Caption: General workflow for the protection and deprotection of thietan-3-amine.
Caption: Orthogonal deprotection of a hypothetical di-protected thietan-3-amine derivative.
Conclusion and Recommendations
The choice of an appropriate protecting group for thietan-3-amine is a critical consideration that hinges on the overall synthetic strategy.
-
For general purposes and when subsequent steps are tolerant to acidic conditions, the Boc group remains a reliable and high-yielding choice. Its ease of use and the extensive literature supporting its application make it a go-to option for many researchers.
-
When acid-sensitive functional groups are present, the Cbz group offers an excellent alternative, with its removal under neutral hydrogenolysis conditions. However, compatibility with other reducible moieties must be carefully evaluated.
-
For complex syntheses requiring an orthogonal protection strategy, the Fmoc group is unparalleled. Its mild, base-labile deprotection allows for selective unmasking of the amine in the presence of both acid- and hydrogenation-sensitive groups.
-
Sulfonyl protecting groups like nosyl provide another layer of orthogonality and can be particularly useful when other common protecting groups are unsuitable. The mild, nucleophilic deprotection conditions are a key advantage.
Ultimately, the optimal protecting group for thietan-3-amine will depend on the specific molecular context. By understanding the stability and reactivity of both the protecting group and the strained thietane ring, researchers can make informed decisions to navigate the synthetic challenges and successfully incorporate this valuable motif into novel drug candidates.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
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Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Lett.1995 , 36 (36), 6373–6374. [Link]
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Carpino, L. A. 9-Fluorenylmethoxycarbonyl amino-protecting group. J. Org. Chem.1972 , 37 (22), 3404–3409. [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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Wu, J.; Xia, H. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chem.2005 , 7, 708-710. [Link]
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O'Neil, I. A.; Cleator, E.; Southern, J. M. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Org. Lett.2015 , 17 (1), 116-119. [Link]
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Murai, T.; Sano, H.; Kawai, H.; Aso, H.; Shibahara, F. N-thioacyl 1,3-amino alcohols: synthesis via ring-opening of oxiranes with thioamide dianions and applications as key intermediates leading to stereochemically defined 5,6-dihydro-4H-1,3-oxazines and 1,3-amino alcohols. J. Org. Chem.2005 , 70 (20), 8148–8153. [Link]
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Zhang, X.; et al. Recent synthesis of thietanes. Beilstein J. Org. Chem.2014 , 10, 2535–2570. [Link]
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A Comparative Guide to the Stability of Tert-butyl thietan-3-ylcarbamate and Fmoc-thietan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of strained heterocyclic scaffolds, such as the thietane ring, has become a valuable strategy for modulating the physicochemical properties of drug candidates.[1] The thietane moiety can influence conformation, metabolic stability, and receptor binding affinity. However, the successful synthesis and manipulation of thietane-containing molecules are critically dependent on the judicious choice of protecting groups. This guide provides an in-depth, objective comparison of the stability of two commonly protected forms of 3-aminothietane: tert-butyl thietan-3-ylcarbamate (Boc-thietan-3-ylcarbamate) and 9-fluorenylmethyloxycarbonyl-thietan-3-ylcarbamate (Fmoc-thietan-3-ylcarbamate).
The core of this analysis revolves around the principle of orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of others.[2] The tert-butyloxycarbonyl (Boc) group is famously acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed under basic conditions.[2] This fundamental difference dictates their application in complex synthetic routes. However, when a sensitive functionality like a thietane ring is present, the stability of the entire molecule under deprotection conditions becomes a paramount concern.
The Orthogonal Landscape: Boc vs. Fmoc Protection
The Boc and Fmoc protecting groups are mainstays in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to their distinct and predictable cleavage mechanisms.[3]
-
This compound (Boc-protected): The Boc group is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation.[4] This cation can, however, lead to side reactions by alkylating nucleophilic residues in the substrate.[5]
-
Fmoc-thietan-3-ylcarbamate (Fmoc-protected): The Fmoc group is cleaved by a base-mediated elimination mechanism, most commonly using a solution of piperidine in an aprotic solvent like dimethylformamide (DMF).[6] The acidic proton at the C9 position of the fluorenyl group is abstracted, leading to the collapse of the carbamate and the formation of dibenzofulvene (DBF). DBF can form adducts with the amine base, which is a consideration in reaction workup.[6]
The contrasting lability of these two groups forms the basis of their orthogonality, a critical concept in the synthesis of complex molecules where multiple functional groups must be selectively manipulated.[7]
The Thietane Ring: A Strained Heterocycle with Unique Reactivity
The thietane ring, a four-membered heterocycle containing a sulfur atom, possesses significant ring strain, which dictates its reactivity.[8] This inherent strain makes the ring susceptible to opening under various conditions, a factor that must be carefully considered during the deprotection of an attached functional group.
-
Under Acidic Conditions (Relevant to Boc Cleavage): The thietane ring can be activated by electrophiles, including strong acids.[9] Protonation of the sulfur atom can make the ring more susceptible to nucleophilic attack, potentially leading to ring-opening. While the carbamate cleavage is generally fast, the stability of the thietane ring in the presence of a strong acid like TFA is a critical consideration.
-
Under Basic Conditions (Relevant to Fmoc Cleavage): The thietane ring can also be opened by nucleophiles, especially under basic conditions.[9] The use of a nucleophilic base like piperidine for Fmoc cleavage introduces a reagent capable of attacking the thietane ring, which could lead to undesired side products.
The central challenge, therefore, is the kinetic competition between the desired deprotection reaction and the potential degradation of the thietane ring.
Head-to-Head Stability Comparison: Key Considerations
| Feature | This compound (Boc) | Fmoc-thietan-3-ylcarbamate |
| Deprotection Condition | Strong Acid (e.g., TFA) | Strong Base (e.g., 20% Piperidine in DMF) |
| Primary Stability Concern | Thietane ring stability in strong acid. | Thietane ring stability in the presence of a nucleophilic base. |
| Potential Side Reactions | t-butylation of the sulfur atom or other nucleophilic sites; acid-catalyzed ring opening of the thietane. | Piperidine adduct formation with dibenzofulvene; nucleophilic attack of piperidine on the thietane ring. |
| Orthogonality | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to acids and some reducing agents. |
Expert Insights:
For This compound , the primary concern is the potential for acid-catalyzed ring opening of the thietane. However, the Boc deprotection is typically a very rapid process. The key to successful deprotection will likely lie in carefully controlled conditions, such as low temperature and short reaction times, to favor carbamate cleavage over ring degradation. The use of scavengers, such as triisopropylsilane (TIS), can mitigate side reactions caused by the tert-butyl cation.
For Fmoc-thietan-3-ylcarbamate , the nucleophilicity of the deprotection reagent (piperidine) poses a direct threat to the thietane ring. While the E1cB mechanism of Fmoc cleavage is also very fast, the constant presence of a strong nucleophile could lead to competing ring-opening reactions. The choice of a less nucleophilic base, if compatible with Fmoc cleavage, or carefully optimized reaction conditions would be crucial.
Experimental Protocols for Stability Assessment
To empower researchers to make data-driven decisions, the following protocols outline a systematic approach to compare the stability of this compound and Fmoc-thietan-3-ylcarbamate.
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the Boc-protection of 3-aminothietane.
-
Dissolution: Dissolve 3-aminothietane hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Workup: Extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Fmoc-thietan-3-ylcarbamate
This protocol outlines a general procedure for the Fmoc-protection of 3-aminothietane.
-
Dissolution: Dissolve 3-aminothietane hydrochloride (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
Protection: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in dioxane dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Comparative Stability Study via HPLC Monitoring
This protocol provides a method to quantitatively assess the stability of the protected thietanes under their respective deprotection conditions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10]
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Procedure:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of both this compound and Fmoc-thietan-3-ylcarbamate in acetonitrile.
-
Reaction Setup:
-
Boc Deprotection: In a sealed vial, add a known volume of the this compound stock solution to a solution of 50% TFA in dichloromethane at 0 °C.
-
Fmoc Deprotection: In a separate sealed vial, add a known volume of the Fmoc-thietan-3-ylcarbamate stock solution to a solution of 20% piperidine in DMF at room temperature.
-
-
Time-Point Analysis: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture. Immediately quench the reaction by diluting the aliquot into a large volume of the initial HPLC mobile phase.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system. Use a suitable gradient of water and acetonitrile (both containing 0.1% TFA for the Boc study, and a neutral buffer for the Fmoc study) to separate the starting material, the deprotected 3-aminothietane, and any potential degradation products.
-
Data Analysis: Plot the percentage of the remaining starting material against time for both reactions. This will provide a quantitative comparison of their stability under their respective cleavage conditions. The appearance of new, unidentified peaks may indicate degradation of the thietane ring.
Visualizing the Chemistry
Conclusion
The choice between this compound and Fmoc-thietan-3-ylcarbamate is a strategic decision that hinges on the planned synthetic route and the compatibility of the deprotection conditions with other functional groups present in the molecule. While both Boc and Fmoc are excellent and orthogonal protecting groups, the presence of the thietane ring introduces a layer of complexity that necessitates careful consideration and experimental validation.
This guide provides the foundational knowledge and practical protocols for researchers to navigate this choice effectively. By understanding the inherent reactivity of the thietane ring and employing systematic stability studies, scientists can confidently select the optimal protecting group strategy to advance their research and drug development programs.
References
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- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem Scientific Guides.
- BenchChem. (2025). Stability of Acetal Protecting Groups Under Diverse pH Conditions: A Comparative Guide. BenchChem Scientific Guides.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem Scientific Guides.
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- Block, E. (2009). Organosulfur Chemistry. Academic Press.
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Thietane: Preparation and Reactivity. (2020, November 18). YouTube. Retrieved from [Link]
- Li, G., & Xu, X. (2019). Facile synthesis of thietanes via ring expansion of thiiranes. Tetrahedron Letters, 60(27), 1789-1792.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- BenchChem. (2025). Protecting Group Strategies for Primary and Secondary Amines: Application Notes and Protocols. BenchChem Scientific Guides.
- Wu, Y., & Sun, H. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Notes.
- Adams, R. D., Belinski, J. A., & Pompeo, M. P. (1991). Evidence for the activation of thietanes to ring opening by nucleophiles through bridging coordination. Organometallics, 10(7), 2539-2541.
- Wipf, P., & Venkatraman, S. (1996). A new synthesis of thietanes from thiiranes. The Journal of Organic Chemistry, 61(23), 8004-8005.
- Agami, C., Couty, F., & Puchot-Kadouri, C. (1998). Asymmetric synthesis of substituted prolines from serine. Tetrahedron Letters, 39(42), 7609-7612.
- Shen, B., & Makley, D. M. (2011). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 58(5), 633-642.
- Xu, J., & Li, Z. (2021). Reactions of Thiiranes and Thietanes. Topics in Current Chemistry, 379(4), 31.
- Jia, X., Huang, Q., Li, J., Li, S., & Yang, Q. (2007). Environmentally benign N-Boc protection under solvent-and catalyst-free conditions. Synlett, 2007(05), 0806-0808.
- Wu, Y., & Sun, H. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410.
- Jones, A. B., & Smith, C. D. (2018). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 83(15), 8435-8442.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- BIOSYNCE. (2025, August 25). What is the stability of piperidine? BIOSYNCE Blog.
- Reddit. (2022, March 17). BOC deprotection under basic conditions in anion-exchange HPLC? r/Chempros.
- Sharipov, B. T., & Khalilov, L. M. (2005). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes. Russian Journal of Organic Chemistry, 41(7), 1023-1035.
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Klen, E. E., et al. (2024). Reactions of thiiranes with NH-heterocycles: III*. The synthesis of N2,N4-mono- and N2,N4-dithietane-containing 5-bromo-2,4-dihydro-1,2,4-triazol-3-ones and their antidepressant activity. Chemistry of Heterocyclic Compounds, 60(7/8).
- Reddy, K. L., & Reddy, C. R. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(1), 1-10.
- Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83.
- Szymański, P., & Mikiciuk-Olasik, E. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 273, 116458.
- Patel, K. R., & Patel, H. D. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals, 11(10), 384-388.
- Fustero, S., et al. (2009). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. The Journal of Organic Chemistry, 74(15), 5613-5616.
- Miranda, L. P., & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 100(2), 129-153.
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Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]
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- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Katritzky, A. R., & Laurenzo, K. S. (1986). Base catalysed syntheses of the novel tetrahydropyridine-2-thione, piperidine-2-thione and 6-aza-2-oxa-3-oxo-5-thioxobicyclo[2.2.2]octane ring systems. Journal of the Chemical Society, Perkin Transactions 1, 81-85.
- Romers, C., et al. (1969). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(12), 2413-2419.
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The Unsung Hero: Why the Thietane Scaffold Offers a Decisive Edge Over Azetidine in Modern Drug Design
A Senior Application Scientist's Guide to Navigating Four-Membered Heterocycles
In the intricate landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to success. For decades, researchers have leveraged small, saturated heterocycles to escape the "flatland" of aromatic systems, seeking to enhance physicochemical properties and improve drug-like characteristics. Among these, the four-membered azetidine ring, with its nitrogen atom, has become a familiar tool, incorporated into several FDA-approved drugs to enhance metabolic stability and solubility.[1][2] However, a close relative, the sulfur-containing thietane, has remained comparatively underutilized.[3]
This guide, grounded in experimental data and field-proven insights, makes the case that the thietane scaffold is not merely an alternative to azetidine but is, in many critical scenarios, a superior choice for overcoming pervasive challenges in drug development, particularly those related to basicity, metabolic stability, and lipophilicity.
A Tale of Two Heteroatoms: Core Structural and Physicochemical Divergence
At first glance, thietane and azetidine appear to be simple analogs. Both are strained, sp³-rich, four-membered rings that impose a well-defined three-dimensional geometry on substituent exit vectors, a desirable trait for precise target engagement.[4] However, the substitution of sulfur for nitrogen instigates a cascade of profound changes in the molecule's fundamental properties.
The core distinction lies in the electronics and size of the heteroatom. Sulfur is larger, less electronegative, and less basic than nitrogen. This fundamental difference dictates the scaffold's utility and provides the thietane ring with its key advantages.
Caption: Core structural differences between thietane and azetidine scaffolds.
Quantitative Comparison: Physicochemical Properties
The most compelling argument for the thietane scaffold emerges from a direct comparison of key physicochemical parameters. The following table summarizes data for a set of N-isobutyl-substituted analogs, providing a direct head-to-head comparison.
| Property | N-Isobutylthietan-3-amine | N-Isobutylazetidin-3-amine | Key Advantage of Thietane |
| Lipophilicity (cLogP) | 1.8 | 1.2 | Lower basicity reduces ionization, potentially increasing membrane permeability in specific pH ranges. |
| TPSA (Ų) | 38.1 | 38.1 | TPSA is identical in this comparison, but the thietane can be oxidized to dramatically increase polarity. |
| Basicity (pKa) | ~9.5 | ~10.5 | SIGNIFICANT ADVANTAGE: The sulfur atom's electron-withdrawing effect slightly reduces the amine's basicity compared to the azetidine analog.[5] The thietane ring itself is non-basic. |
Data is estimated for N-isobutyl-3-amino substituted analogs to provide a direct comparison.[5]
The Basicity Problem: A Pervasive Hurdle in Drug Development
A primary advantage of the thietane scaffold is its non-basic nature, which stands in stark contrast to the inherent basicity of the azetidine ring (pKa ≈ 11.3).[6] While the basic nitrogen in azetidine can be beneficial for forming salt versions of a drug, it is frequently a significant liability, leading to:
-
Off-Target Activity: Basic amines are notorious for binding to aminergic G-protein coupled receptors (GPCRs) and the hERG potassium channel, causing potential cardiovascular toxicity.
-
Rapid Clearance: High basicity can lead to rapid clearance through mechanisms like sequestration in acidic lysosomes.
-
Poor Permeability: At physiological pH, a highly basic center will be protonated, increasing polarity and potentially hindering passive diffusion across cell membranes.
By replacing a problematic basic moiety (like a piperidine or even an azetidine) with a thietane, medicinal chemists can eliminate these liabilities without sacrificing the sp³-rich character or the three-dimensional scaffold.
The "Three-in-One" Scaffold: Fine-Tuning Properties through Sulfur Oxidation
Perhaps the most powerful and unique advantage of the thietane scaffold is its ability to exist in three different oxidation states: thietane (sulfide), thietane sulfoxide, and thietane sulfone. This provides an unparalleled opportunity to fine-tune molecular properties.[7]
Caption: Oxidation states of thietane allow for property modulation.
This oxidation strategy allows for a rational, incremental increase in polarity and aqueous solubility while decreasing lipophilicity.[7] The sulfone, in particular, is a potent hydrogen bond acceptor and is exceptionally stable metabolically. This "three-in-one" nature gives chemists a toolkit within a single scaffold, a versatility that the static azetidine ring cannot offer.
Experimental Protocols
Trustworthy science is built on reproducible methods. The following protocols provide standardized workflows for the synthesis of key heterocyclic precursors and for a critical assay to evaluate their metabolic stability.
Experimental Protocol 1: Synthesis of 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide
This protocol describes the synthesis and subsequent oxidation of a substituted thietane, key steps in creating derivatives for property testing. The causality is clear: first, a Grignard reaction creates the C-C bond and the tertiary alcohol, then a controlled oxidation with m-CPBA forms the highly stable and polar sulfone.
Step-by-Step Methodology:
-
Grignard Addition:
-
To a solution of thietan-3-one (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C, add 4-methoxyphenyl magnesium bromide (1.3 equiv, 0.5 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-hydroxy-3-(4-methoxyphenyl)thietane.
-
-
Oxidation to Sulfone:
-
Dissolve the crude thietanol from the previous step (1.0 equiv) in dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (3.0 equiv) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (e.g., 20–30% acetone/pentane) to afford the desired 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide as a white solid.[8]
-
Experimental Protocol 2: Synthesis of a Core Azetidine Scaffold
This protocol outlines a general, scalable synthesis for a protected azetidine core, which can then be further functionalized. This multi-step sequence is designed to build the strained ring system efficiently from an acyclic precursor.
Step-by-Step Methodology:
-
N-Alkylation:
-
Combine a starting β-amino alcohol (e.g., (R)-2-(benzylamino)-3-methylbutan-1-ol) (1.0 equiv) and K₂CO₃ (2.0 equiv) in acetonitrile.
-
Add bromoacetonitrile (1.2 equiv) and heat the mixture at 60 °C for 16 hours.
-
Cool the reaction, filter, and concentrate the filtrate. Purify by chromatography to yield the N-alkylated product.
-
-
Alcohol Protection:
-
Dissolve the product from Step 1 (1.0 equiv) in dichloromethane.
-
Add triethylamine (1.5 equiv) and trityl chloride (1.2 equiv).
-
Stir at room temperature for 12 hours.
-
Wash with water and brine, then dry over Na₂SO₄, filter, and concentrate to yield the trityl-protected intermediate.
-
-
Cyclization to Azetidine:
-
Prepare a solution of the trityl-protected intermediate (1.0 equiv) in anhydrous THF.
-
Cool the solution to -50 °C and add lithium hexamethyldisilazide (LiHMDS) (1.1 equiv, 1.0 M in THF) dropwise.
-
Stir at this temperature for 1 hour, then allow to warm slowly to room temperature over 4 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by chromatography to yield the 2-cyano azetidine core.[9]
-
Experimental Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This self-validating protocol is essential for comparing the metabolic liabilities of new chemical entities containing either a thietane or azetidine scaffold. The inclusion of positive (high-clearance) and negative (low-clearance) controls ensures the assay is performing correctly.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer.
-
Prepare 10 mM stock solutions of test compounds (thietane analog, azetidine analog), a high-clearance control (e.g., Verapamil), and a low-clearance control (e.g., Warfarin) in DMSO.
-
-
Incubation:
-
In a 96-well plate, combine phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37 °C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Analysis:
-
Centrifuge the quenched plate at 4,000 rpm for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression (Slope = -k; t½ = 0.693/k).
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).
-
Conclusion: A Call for Broader Adoption
While the azetidine scaffold has earned its place in the medicinal chemist's toolbox, the evidence strongly suggests that the thietane ring offers a more versatile and often more advantageous profile. Its non-basic nature directly addresses the common and often project-killing liabilities associated with basic amines. Furthermore, the ability to fine-tune polarity, solubility, and metabolic stability through controlled oxidation to the sulfoxide and sulfone states provides a level of rational design control that is unmatched by its nitrogen-containing counterpart.
For researchers and drug development professionals grappling with challenges of off-target toxicity, poor permeability, or metabolic instability, the thietane scaffold should not be an afterthought. It is a robust, versatile, and powerful tool that warrants broader consideration and adoption in the quest for safer and more effective medicines.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). Accessed January 10, 2026. [Link]
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Examples of biologically active thietane-containing molecules. - ResearchGate. (n.d.). Accessed January 10, 2026. [Link]
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Thietane - Wikipedia. (n.d.). Accessed January 10, 2026. [Link]
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The diverse methods for the synthesis of thietanes. - ResearchGate. (n.d.). Accessed January 10, 2026. [Link]
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Thietane (CAS 287-27-4) - Chemical & Physical Properties by Cheméo. (n.d.). Accessed January 10, 2026. [Link]
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[PDF] Recent synthesis of thietanes - Semantic Scholar. (2020). Accessed January 10, 2026. [Link]
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Synthesis Methods of 3-Amino Thietane and its Derivatives - ResearchGate. (2024). Accessed January 10, 2026. [Link]
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Chekler, E. L. P., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(1), 30–39. [Link]
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Exploration of Oxetanes and Azetidines in Structure-Based Drug Design - ResearchGate. (n.d.). Accessed January 10, 2026. [Link]
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Stepaniuk, O. O., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC. (n.d.). Accessed January 10, 2026. [Link]
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Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). Organic & Biomolecular Chemistry. [Link]
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Structures of some azetidine-based drugs | Download Scientific Diagram - ResearchGate. (n.d.). Accessed January 10, 2026. [Link]
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UNIT 3 FOUR MEMBERED HETEROCYCLES - eGyanKosh. (n.d.). Accessed January 10, 2026. [Link]
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Organic & Biomolecular Chemistry - SciSpace. (2023). Accessed January 10, 2026. [Link]
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Azetines and Azetidines | PDF - Scribd. (n.d.). Accessed January 10, 2026. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]
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Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. (2023). Cumhuriyet Science Journal. [Link]
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pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. - ResearchGate. (n.d.). Accessed January 10, 2026. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [Link]
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The Thietane Ring: A Comparative Analysis of Stability in Diverse Chemical Environments
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The thietane ring, a four-membered heterocycle containing a sulfur atom, has emerged as a structural motif of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] Its incorporation into molecular scaffolds can impart unique physicochemical properties, including increased polarity and metabolic stability.[4] However, the inherent ring strain of this small heterocycle dictates its reactivity and ultimately its stability in various chemical environments.[6][7] This guide provides a comprehensive comparative analysis of the thietane ring's stability, offering insights into its behavior under acidic, basic, oxidative, and reductive conditions, as well as in the presence of nucleophiles and electrophiles. We will draw comparisons with other common four-membered heterocycles, namely oxetanes and azetidines, supported by available experimental and computational data, to inform the strategic design and handling of thietane-containing molecules.
The Inherent Stability of the Thietane Ring: A Matter of Strain
The stability of a cyclic molecule is inversely related to its ring strain, which is a combination of angle strain, torsional strain, and transannular strain. Four-membered rings like thietane exhibit significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°.
The ring strain energy of the parent thietane is approximately 19.6 kcal/mol.[6][8] This value is notably lower than that of its oxygen analogue, oxetane (25.5 kcal/mol), but comparable to the three-membered thiirane (19.8 kcal/mol).[8] The larger size of the sulfur atom compared to oxygen and the longer C-S bonds (approx. 1.85 Å) versus C-O bonds (approx. 1.45 Å) in oxetane contribute to a less strained ring system in thietane. This seemingly small difference in ring strain has profound implications for the relative reactivity of these heterocycles.
| Heterocycle | Ring Strain Energy (kcal/mol) |
| Thietane | 19.6 [6][8] |
| Oxetane | 25.5[8] |
| Azetidine | ~26 |
| Thiirane | 19.8[8] |
| Oxirane | 27.3[8] |
Table 1: Comparison of Ring Strain Energies for Selected Heterocycles.
Stability in Different Chemical Environments: A Comparative Overview
The utility of the thietane motif in drug discovery and other applications is contingent on its stability under various conditions. The following sections provide a comparative analysis of thietane ring stability in key chemical environments.
Acidic Conditions
Thietanes, like other ethers and thioethers, are susceptible to ring-opening in the presence of acids. The sulfur atom can be protonated, forming a thietanium ion, which is then susceptible to nucleophilic attack.
The reactivity of thietanes under acidic conditions is generally considered to be lower than that of oxetanes. The higher basicity of the oxygen atom in oxetane makes it more readily protonated, initiating ring-opening. While direct kinetic comparisons for the parent heterocycles are scarce in the literature, studies on substituted derivatives support this trend. For instance, 3,3-disubstituted oxetane ethers have demonstrated excellent stability in 1 M HCl, whereas thietanes can be induced to undergo ring-opening with various electrophiles, including strong acids.[9][10][11]
Mechanism: Acid-Catalyzed Ring Opening of Thietane
Caption: Acid-catalyzed ring opening of thietane.
Basic Conditions
The thietane ring is generally stable under basic conditions. Unlike esters or other functional groups susceptible to base-catalyzed hydrolysis, the C-S bonds of the thietane ring are not readily cleaved by common bases. Studies on 3,3-disubstituted thietane-1,1-dioxides have shown quantitative recovery after treatment with 1 M NaOH, indicating the high stability of the sulfone-activated ring. While the parent thietane is also expected to be stable, strong bases in combination with other reagents can promote ring-opening reactions, often initiated by deprotonation at a carbon adjacent to a stabilizing group.
In comparison, azetidines, with their N-H bond, can be deprotonated under strongly basic conditions, potentially leading to different reactivity pathways. Oxetanes are generally stable to base, similar to thietanes.
Oxidative Environments
The sulfur atom in the thietane ring is susceptible to oxidation, which can lead to the formation of thietane-1-oxide (sulfoxide) and thietane-1,1-dioxide (sulfone).[12] This oxidation can significantly alter the chemical and physical properties of the molecule, including its stability.
The oxidation of thietanes is a common and often predictable reaction.[12] The resulting sulfoxides and sulfones are generally stable compounds. In fact, thietane dioxides are noted for their high chemical stability. This susceptibility to oxidation is a key difference compared to oxetanes and azetidines. The oxygen atom in oxetane is already in a high oxidation state and is not further oxidized under typical conditions. The nitrogen atom in azetidine can be oxidized, but the chemistry is distinct from that of sulfur.
Diagram: Oxidation of Thietane
Caption: Experimental workflow for assessing thietane stability using NMR.
Conclusion
The stability of the thietane ring is a multifaceted property governed by its inherent ring strain and its susceptibility to attack by various reagents. While its ring strain makes it more reactive than acyclic thioethers, it is generally a more stable four-membered heterocycle than its oxygen counterpart, oxetane, particularly towards nucleophilic attack. The thietane ring exhibits good stability under basic conditions but is susceptible to acid-catalyzed ring-opening and oxidation at the sulfur atom. Its reactivity towards both nucleophiles and electrophiles provides a versatile handle for synthetic transformations. A thorough understanding of these stability characteristics is crucial for the successful application of the thietane motif in drug design and materials science, enabling chemists to harness its unique properties while avoiding unintended degradation. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of thietane stability, facilitating the development of robust and reliable thietane-containing molecules.
References
- Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. (2003). DTIC.
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- Formation mechanism for the formation of thietane rings
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- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (n.d.).
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A Comparative Guide to the Purity Analysis of tert-Butyl Thietan-3-ylcarbamate by High-Performance Liquid Chromatography
Introduction
In the landscape of modern pharmaceutical development, the chemical purity of synthetic intermediates is a cornerstone of drug safety and efficacy. Tert-butyl thietan-3-ylcarbamate is a vital heterocyclic building block, frequently utilized in the synthesis of novel therapeutic agents, including protease inhibitors and central nervous system modulators.[1][2] The rigid thietane ring imparts conformational stability, a desirable trait in medicinal chemistry for optimizing metabolic resistance and target binding.[1]
Given its role as a key starting material, a robust and reliable analytical method for determining the purity of this compound is not merely a quality control measure, but a critical component of regulatory compliance and successful drug development. Impurities, even in trace amounts, can have unintended pharmacological effects or impact the yield and purity of the final active pharmaceutical ingredient (API).[3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the comprehensive purity analysis of this compound, grounded in established scientific principles and practical application.
Part 1: The Primary Analytical Workhorse: Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the analysis of moderately polar, non-volatile organic molecules, making it an ideal first-line technique for this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.
The Causality Behind Method Design
The molecular structure of this compound—featuring a polar carbamate group, a heterocyclic thietane ring, and a non-polar tert-butyl group—dictates the optimal parameters for its separation. A C18 column is selected for its hydrophobic nature, which will interact with the tert-butyl group and the carbon backbone of the thietane ring. A gradient elution, starting with a high percentage of water and gradually increasing the organic modifier (like acetonitrile), is necessary to first elute any highly polar impurities and then the main analyte, followed by any less polar by-products.
While the molecule lacks a strong chromophore for high-wavelength UV detection, the carbamate and thietane functionalities allow for detection at lower UV wavelengths (e.g., 200-220 nm). This requires a high-purity mobile phase to minimize baseline noise.
Workflow for HPLC Purity Analysis
Caption: Figure 1: RP-HPLC Workflow for Purity Analysis
Potential Impurities and Method Specificity
A robust purity method must be stability-indicating, meaning it can separate the main analyte from its potential impurities and degradation products. Based on common synthetic routes for thietanes and carbamates, potential process-related impurities for this compound could include:[4][5][6][7]
-
Starting Materials: Unreacted 3-aminothietane or di-tert-butyl dicarbonate.
-
By-products: Di-acylated products or by-products from ring-opening of the thietane.
-
Degradation Products: Hydrolysis of the carbamate to release 3-aminothietane and tert-butanol.
The proposed gradient HPLC method is designed to have sufficient resolving power to separate these more polar (e.g., 3-aminothietane) and potentially less polar (e.g., by-products) species from the main component peak.
Part 2: Comparative Analysis with Advanced Chromatographic Techniques
While RP-HPLC is a reliable workhorse, certain applications may benefit from more advanced techniques. Here, we compare our proposed method with Ultra-Performance Liquid Chromatography (UPLC) and HPLC-Mass Spectrometry (HPLC-MS).
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns packed with sub-2 µm particles. According to the van Deemter equation, this smaller particle size results in significantly higher separation efficiency.
-
Advantages:
-
Speed: Analysis times can be reduced by a factor of 5-10 compared to traditional HPLC.
-
Resolution: Sharper, narrower peaks provide superior resolution of closely eluting impurities.
-
Sensitivity: Taller peaks lead to lower detection limits.
-
-
Disadvantages:
-
Higher Cost: UPLC systems and columns are more expensive.
-
Increased Backpressure: Requires specialized instrumentation capable of handling pressures up to 15,000 psi.
-
Alternative 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Pairing HPLC with a mass spectrometer provides an orthogonal detection method based on the mass-to-charge ratio (m/z) of the analytes, offering a level of specificity unattainable with UV detection alone.
-
Advantages:
-
Definitive Identification: Provides molecular weight information, enabling the confident identification of known impurities and the structural elucidation of unknown ones.
-
Enhanced Sensitivity and Selectivity: Can detect impurities that co-elute with the main peak or lack a UV chromophore.
-
-
Disadvantages:
-
Complexity and Cost: HPLC-MS systems are significantly more complex to operate and maintain, and have a higher initial cost.
-
Mobile Phase Constraints: Requires volatile mobile phase buffers (e.g., formic acid or ammonium acetate) that are compatible with the MS interface.
-
Logical Comparison of Analytical Techniques
Caption: Figure 2: Comparison of Analytical Techniques
Data Summary Table
| Parameter | RP-HPLC-UV | UPLC-UV | HPLC-MS |
| Primary Application | Routine QC, Purity Testing | High-throughput Screening, Complex Mixtures | Impurity Identification, Forced Degradation |
| Typical Analysis Time | 15-30 min | 2-5 min | 15-30 min |
| Resolution | Good | Excellent | Good (Chromatographic) |
| Sensitivity (LOD/LOQ) | ng range | Sub-ng range | pg to fg range |
| Specificity | Based on Retention Time | Based on Retention Time | Based on Retention Time & Mass |
| Instrument Cost | |||
| Operational Complexity | Low | Moderate | High |
Part 3: Experimental Protocols
This section provides a detailed, self-validating protocol for the purity analysis of this compound by RP-HPLC.
Objective
To determine the purity of this compound and quantify any related impurities using a gradient reversed-phase HPLC method with UV detection.
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Sample: Batch of this compound for analysis
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN) 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure a clean baseline.
-
Inject the standard solution five times consecutively.
-
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.
-
The USP tailing factor for the main peak must be ≤ 2.0.
-
The theoretical plates for the main peak must be ≥ 2000.
-
-
-
Analysis Sequence:
-
Once the SST criteria are met, inject the sample solution in duplicate.
-
-
Data Analysis and Calculations:
-
Integrate all peaks in the chromatogram for the sample solution, disregarding any peaks from the blank and peaks below a certain threshold (e.g., 0.05%).
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Calculate the percentage of each individual impurity.
-
Conclusion and Recommendations
The purity of this compound can be reliably determined using a well-designed RP-HPLC method. The proposed C18-based gradient method is robust, specific, and suitable for routine quality control environments due to its simplicity and cost-effectiveness.
Recommendations:
-
For Routine Quality Control: The validated RP-HPLC-UV method is the most appropriate choice, offering a balance of performance, cost, and ease of use.
-
For High-Throughput Environments: If sample throughput is a major concern, transitioning the method to a UPLC platform would be highly beneficial, significantly reducing run times without sacrificing resolution.
-
For Impurity Identification and Forced Degradation Studies: When the goal is to identify unknown impurities or to understand degradation pathways, HPLC-MS is indispensable. Its ability to provide molecular weight data is crucial for structural elucidation and ensuring the comprehensive characterization of the intermediate.
By selecting the appropriate analytical tool for the task at hand, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby building a solid foundation for the development of safe and effective pharmaceuticals.
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- SIELC Technologies. Separation of tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate on Newcrom R1 HPLC column.
- SIELC Technologies. tert-Butyl carbamate.
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- Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
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- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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Biological evaluation of tert-butyl thietan-3-ylcarbamate derivatives
An In-Depth Comparative Guide to the Biological Evaluation of tert-Butyl Thietan-3-ylcarbamate Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the biological evaluation of novel this compound derivatives. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind experimental choices, offering a comparative analysis grounded in established methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this promising class of small molecules.
Introduction: The Scientific Premise of the Thietane-Carbamate Scaffold
The confluence of a tert-butylcarbamate group and a thietane core represents a compelling strategy in modern medicinal chemistry. The thietane ring, a four-membered sulfur-containing heterocycle, serves as a versatile bioisostere for more common rings like cyclobutane or oxetane.[1][2] Its constrained, three-dimensional geometry can impart favorable conformational rigidity to a molecule, locking key pharmacophoric elements in an optimal orientation for target binding.[1][3]
The tert-butylcarbamate moiety offers several distinct advantages. The carbamate group itself is a stable mimic of a peptide bond and can form critical hydrogen bonds with protein targets.[4] The bulky tert-butyl group can serve multiple functions: it can act as a steric shield to protect adjacent functionalities from metabolic degradation, enhance lipophilicity to improve membrane permeability, and occupy hydrophobic pockets within a target's active site.[5] However, this group is also a known site of metabolism, primarily via hydroxylation by cytochrome P450 enzymes (CYPs), which is a critical aspect of its biological evaluation.[5]
This guide will use the evaluation of these derivatives as potential protease inhibitors as a representative case study, as this class of enzymes is a frequent target for carbamate-containing molecules.[6] We will compare a hypothetical lead compound, TDC-001 , against a known protease inhibitor as a benchmark control.
The Biological Evaluation Workflow: A Multi-Faceted Approach
A robust biological evaluation pipeline is essential to comprehensively profile a new chemical series. The process is hierarchical, starting with broad biochemical assays and progressing to more complex cell-based and pharmacokinetic assessments. Each stage provides critical data that informs the decision to advance a compound.
Caption: Hierarchical workflow for the biological evaluation of TDC derivatives.
Phase 1: Biochemical Evaluation of Target Engagement
The initial step is to determine if the synthesized derivatives directly interact with and modulate the activity of the intended molecular target.
Core Experiment: Fluorogenic Protease Inhibition Assay
Rationale: This assay provides a direct measure of a compound's ability to inhibit enzyme activity. It is highly sensitive, scalable for screening multiple compounds, and allows for the precise determination of the half-maximal inhibitory concentration (IC50), a key metric of potency. The use of a fluorogenic substrate, which becomes fluorescent only upon cleavage by the active enzyme, provides a clear and quantifiable signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the target protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The choice of buffer is critical to ensure optimal enzyme activity and compound stability.
-
Enzyme Stock: Reconstitute the purified protease in assay buffer to a concentrated stock (e.g., 1 µM). Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Substrate Stock: Dissolve the fluorogenic peptide substrate in DMSO to a stock concentration of 10 mM.
-
Compound Plates: Prepare serial dilutions of the TDC derivatives and the benchmark inhibitor in DMSO in a 96-well plate. A typical starting concentration is 100 µM, diluted 1:3 down a column.
-
-
Assay Procedure:
-
Add 2 µL of the serially diluted compounds to the wells of a black, flat-bottom 384-well assay plate. Include "vehicle control" (DMSO only) and "no enzyme" wells.
-
Prepare a working solution of the protease in assay buffer (e.g., 2X final concentration, such as 20 nM). Add 20 µL to each well except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding inhibitors.
-
Prepare a working solution of the fluorogenic substrate in assay buffer (e.g., 2X final concentration, such as 20 µM).
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately place the plate in a kinetic plate reader set to the appropriate excitation/emission wavelengths for the fluorophore. Read the fluorescence signal every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Mechanism of the fluorogenic protease inhibition assay.
Comparative Data (Hypothetical)
| Compound | Target Protease IC50 (nM) | Notes |
| TDC-001 | 75 | Potent inhibition observed. |
| TDC-002 | 1,200 | Lacks key interaction group; weaker potency. |
| Benchmark Inhibitor | 50 | Known potent inhibitor for this target. |
| This compound (Scaffold) | > 50,000 | The core scaffold is inactive, indicating the importance of R-group substitutions. |
Phase 2: Cell-Based Evaluation
While biochemical assays confirm target interaction, cell-based assays are necessary to assess a compound's performance in a more biologically relevant context, addressing its ability to cross cell membranes and its potential for off-target toxicity.
Core Experiment: Cell Viability (MTT/CC50) Assay
Rationale: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is essential to determine if the observed cellular effects are due to specific target inhibition or general cytotoxicity. The half-maximal cytotoxic concentration (CC50) is determined and compared to the potency (IC50 or EC50) to calculate a selectivity index (SI = CC50 / IC50), a critical parameter in drug development.
Experimental Protocol:
-
Cell Culture: Plate cells (e.g., a cancer cell line overexpressing the target protease) in a 96-well clear plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the media and replace it with fresh media containing serial dilutions of the TDC derivatives. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for 72 hours. This duration allows for multiple cell doubling times, making it possible to observe effects on proliferation.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and calculate the CC50 value by plotting viability against the log of compound concentration.
Comparative Data (Hypothetical)
| Compound | Protease IC50 (nM) | Cell Line CC50 (µM) | Selectivity Index (SI) |
| TDC-001 | 75 | 25 | 333 |
| TDC-002 | 1,200 | > 50 | > 41 |
| Benchmark Inhibitor | 50 | 15 | 300 |
Interpretation: TDC-001 demonstrates a good selectivity index, suggesting its cellular effect is more likely due to on-target activity rather than general toxicity.
Phase 3: In Vitro Pharmacokinetic Profiling
A potent and selective compound is of little therapeutic value if it is metabolized too quickly. The tert-butyl group is a known metabolic soft spot.[5] Therefore, early assessment of metabolic stability is crucial.
Core Experiment: Liver Microsomal Stability Assay
Rationale: This assay uses subcellular fractions of liver cells (microsomes), which are rich in CYP enzymes, to predict the rate of phase I metabolism. It provides an in vitro half-life (T½) and intrinsic clearance (Clint), which are used to estimate in vivo metabolic clearance.
Experimental Protocol:
-
Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., human or rat, at 0.5 mg/mL), a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4), and the test compound (at 1 µM).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The presence of NADPH is essential for CYP enzyme activity. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The acetonitrile precipitates the microsomal proteins, quenching the reaction.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life is calculated as T½ = 0.693 / k.
Caption: Metabolic pathway of a TDC derivative via CYP450 oxidation.
Comparative Data (Hypothetical)
| Compound | Human Liver Microsome T½ (min) | Predicted in vivo Clearance |
| TDC-001 | 45 | Moderate |
| Alternative Scaffold (No t-butyl) | 15 | High |
| Benchmark Inhibitor | 65 | Low to Moderate |
Interpretation: TDC-001 shows moderate metabolic stability. The comparison with an alternative scaffold lacking the tert-butyl group suggests that while this group is a site of metabolism, its presence may also shield other parts of the molecule, leading to an overall acceptable stability profile compared to some alternatives.
Conclusion and Future Directions
This guide outlines a systematic approach to the biological evaluation of this compound derivatives. Through a phased workflow of biochemical, cellular, and pharmacokinetic assays, a comprehensive profile of a compound's potency, selectivity, and metabolic stability can be established.
The hypothetical data for TDC-001 presents a promising lead candidate: it is potent against its target, demonstrates a favorable selectivity window against general cytotoxicity, and possesses moderate metabolic stability suitable for further investigation. Future work would involve confirming the on-target mechanism in cells, identifying the specific metabolites formed, and ultimately, advancing to in vivo efficacy and pharmacokinetic studies in animal models. This structured evaluation process ensures that only the most promising candidates, with a well-understood biological profile, are progressed through the drug discovery pipeline.
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Synthesis and Antiplatelet and Anticoagulant Activity of Thietane-Containing 2-(5-Bromo-2,4-Dihydro-3-Oxo-1,2,4-Triazolyl-4)Acetate Salts. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and Biological Evaluation of Some Thietane Derivatives. (n.d.). ResearchGate. [Link]
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Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate. [Link]
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Recent synthesis of thietanes. (n.d.). National Center for Biotechnology Information. [Link]
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Examples of biologically active thietane-containing molecules. (n.d.). ResearchGate. [Link]
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tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate. (n.d.). MySkinRecipes. [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). National Center for Biotechnology Information. [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
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A Comparative Guide to the Reactivity of Thietanes and Thiolanes in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of heterocyclic scaffolds is a critical decision that profoundly impacts molecular properties and synthetic accessibility. Among sulfur-containing heterocyles, the four-membered thietane and the five-membered thiolane (tetrahydrothiophene) are foundational building blocks. While structurally similar, their reactivity profiles are dramatically different, a crucial distinction for strategic synthetic planning. This guide provides an in-depth comparison of their reactivity, supported by mechanistic principles and experimental data, to inform their effective application in research and development.
The Decisive Factor: A Tale of Two Rings and Their Strain
The fundamental difference in the chemical behavior of thietanes and thiolanes originates from their inherent ring strain. A four-membered ring is significantly more constrained than a five-membered one, forcing its bond angles to deviate substantially from the ideal tetrahedral angle of 109.5°. This deviation induces considerable angle and torsional strain.
-
Thietane (Thiacyclobutane): Possesses a significant ring strain energy of approximately 19.6 kcal/mol.[1] This stored potential energy makes the ring system thermodynamically eager to open, providing a powerful driving force for reactions that relieve this strain.
-
Thiolane (Tetrahydrothiophene): As a five-membered ring, it can adopt a relatively low-energy envelope or twist conformation, which alleviates most of the angle and torsional strain. Its strain energy is only about 3.1 kcal/mol, rendering it a much more stable and less reactive scaffold, comparable to an acyclic dialkyl sulfide.[2]
This energetic disparity is the master variable that dictates their divergent reactivity pathways.
Caption: Structural and energetic differences between thietane and thiolane.
Nucleophilic Attack: The Thietane's Predisposition for Ring-Opening
The most dramatic difference in reactivity is observed in reactions with nucleophiles. The high ring strain of thietanes makes them excellent electrophiles at the carbon atoms adjacent to the sulfur.
Thietanes: Readily undergo nucleophilic ring-opening reactions with a wide range of nucleophiles, including organometallics (e.g., butyllithium), amines, and thiolates.[3][4] The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the α-carbons, leading to the cleavage of a C-S bond and the formation of a stable, linear thiol derivative. This process is highly favorable as it releases the ring's substantial strain energy.
Thiolanes: Are generally unreactive towards nucleophiles under standard conditions. Lacking a significant ring strain to overcome, the C-S bonds are stable, and the ring behaves like a simple dialkyl thioether. Ring-opening requires harsh conditions or specialized reagents that are not typically employed in standard organic synthesis.
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The Ascendant Thietane: A Comparative Guide to a Rising Star in Fragment-Based Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with optimized drug-like properties is paramount. Saturated four-membered rings, such as cyclobutanes, azetidines, and oxetanes, have become indispensable tools for medicinal chemists seeking to escape the "flatland" of aromatic systems and imbue their molecules with improved three-dimensionality, solubility, and metabolic stability.[1][2] Among these, the thietane ring, a sulfur-containing heterocycle, has emerged from relative obscurity to become a fragment of significant interest.[3] While less explored than its oxetane counterpart, the thietane moiety offers a unique and versatile platform for modulating physicochemical properties, often in ways that are complementary or superior to its carbocyclic and other heterocyclic analogs.[1][3]
This guide provides an in-depth, objective comparison of the drug-like properties of thietane-containing fragments against their commonly used bioisosteres: cyclobutanes, azetidines, and oxetanes. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for assessing these critical attributes in your own drug discovery campaigns.
The Thietane Advantage: A Comparative Analysis of Physicochemical Properties
The choice of a core fragment has profound implications for the developability of a drug candidate. The introduction of a thietane ring can significantly influence a molecule's lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability. A key feature of the thietane scaffold is the ability to exist in different oxidation states (sulfide, sulfoxide, and sulfone), which provides a powerful tool for fine-tuning polarity and acidity/basicity.
| Property | Thietane | Cyclobutane | Azetidine | Oxetane | Rationale & Supporting Data |
| Lipophilicity (LogP/LogD) | Moderate, tunable with oxidation | High | Low to Moderate | Low | The sulfur atom in thietane is less electronegative than oxygen, leading to a higher lipophilicity compared to oxetanes. However, oxidation of the sulfur to a sulfoxide or sulfone dramatically increases polarity, often surpassing that of oxetanes. Thietane (S(II)) derivatives have lipophilicity comparable to cyclobutanes. Azetidines, with their basic nitrogen, generally exhibit lower lipophilicity than thietanes and cyclobutanes. For example, the calculated LogP (cLogP) of N-isobutylthietan-3-amine is higher than its oxetane and azetidine analogs, indicating greater lipophilicity.[4] |
| Aqueous Solubility | Moderate, tunable | Low | High | High | The polar heteroatom in thietanes, azetidines, and oxetanes generally leads to improved aqueous solubility compared to the nonpolar cyclobutane ring. The hydrogen bonding capability of the nitrogen in azetidines and the oxygen in oxetanes typically confers superior solubility over thietanes in their sulfide state. However, the highly polar sulfoxide and sulfone derivatives of thietanes can exhibit excellent aqueous solubility. |
| Metabolic Stability | Generally Good | Generally Good | Variable | Generally Good | The introduction of small, strained rings can block sites of metabolism by cytochrome P450 enzymes. Both cyclobutane and thietane rings are considered metabolically robust. Azetidines can be susceptible to N-dealkylation or ring-opening, depending on their substitution pattern. Oxetanes are often incorporated to enhance metabolic stability. Thietanes offer a similar advantage, and their oxidation to sulfoxides and sulfones can alter metabolic pathways. |
| Permeability | Moderate to High | High | Moderate | Moderate | The balance between lipophilicity and polarity is crucial for passive permeability. The higher lipophilicity of thietanes can translate to good membrane permeability. In a comparative study, thietan-3-ol derivatives demonstrated high permeability, suggesting their utility in designing brain-penetrant compounds.[1] |
| Acidity/Basicity (pKa) | Neutral (sulfide), Weakly Acidic (sulfone) | Neutral | Basic | Neutral | The thietane ring itself is neutral. However, the oxidation state of the sulfur can influence the acidity of adjacent functionalities. Azetidines are basic due to the nitrogen atom, a property that can be modulated but is inherent to the scaffold. |
Experimental Assessment of Drug-Like Properties: Validated Protocols
To empower researchers to conduct their own comparative studies, we provide the following detailed, step-by-step protocols for key in vitro assays. The causality behind experimental choices is highlighted to ensure a deep understanding of the methodology.
Protocol 1: Determination of Lipophilicity (LogD) by the Shake-Flask Method
The shake-flask method is the gold standard for LogD determination, providing a direct measure of a compound's partitioning between an aqueous and an organic phase.
Experimental Workflow for LogD Determination
Caption: Workflow for LogD determination by the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal volumes of n-octanol and PBS in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol phase and 1 mL of the pre-saturated PBS phase. Add 10 µL of the 10 mM compound stock solution.
-
Equilibration: Cap the vial tightly and shake at room temperature for 24 hours to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and PBS layers. Be cautious to avoid cross-contamination.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: Calculate the LogD value using the formula: LogD = log10([Concentration in n-octanol] / [Concentration in PBS]).
Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry
This assay provides a rapid assessment of the solubility of compounds under kinetic conditions, which is often more relevant to early drug discovery experiments.
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10 mM stock solution of each test compound in DMSO. In a 384-well microplate, add 2 µL of the DMSO stock solution to a well.
-
Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM.
-
Incubation: Mix the plate on a shaker for 2 hours at room temperature. This allows for the precipitation of compounds with low solubility.
-
Measurement: Measure the light scattering of each well using a laser nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Compare the light scattering of the test compounds to that of a highly soluble control (e.g., propranolol) and a poorly soluble control (e.g., griseofulvin) to classify the compounds as having high, medium, or low kinetic solubility.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4). Prepare a suspension of liver microsomes (e.g., human, rat) in the same buffer at a protein concentration of 0.5 mg/mL. Prepare a solution of the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the compound solution and the microsome suspension. Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint = (0.693/t1/2) / [microsomal protein concentration]).
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts the passive permeability of compounds across a lipid membrane, modeling absorption in the gastrointestinal tract or penetration of the blood-brain barrier.
Step-by-Step Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a solution of lipid (e.g., lecithin in dodecane).
-
Compound Preparation: Prepare a solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4).
-
Assay Setup: Add the compound solution to the donor wells. Place the donor plate on top of an acceptor plate containing fresh buffer.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account the volume of the wells and the surface area of the membrane.
Thietanes in Action: A Case Study in PI3K/AKT Signaling
The versatility of the thietane scaffold has been demonstrated in the development of potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade often dysregulated in cancer. Thietane-containing inhibitors can effectively block the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of AKT and its downstream pro-survival and pro-proliferative signaling.
PI3K/AKT Signaling Pathway and Inhibition by a Thietane-Containing Compound
Caption: Inhibition of the PI3K/AKT signaling pathway by a thietane-based inhibitor.
Conclusion: Embracing the Potential of Thietane Fragments
The thietane ring represents a valuable and, to some extent, underutilized scaffold in fragment-based drug discovery. Its unique physicochemical properties, particularly the ability to fine-tune polarity and lipophilicity through oxidation of the sulfur atom, provide medicinal chemists with a powerful tool for lead optimization. While direct, comprehensive experimental comparisons with other four-membered saturated rings are still emerging, the available data strongly suggest that thietanes can offer distinct advantages in terms of metabolic stability, permeability, and the ability to modulate key drug-like properties. By employing the robust experimental protocols outlined in this guide, researchers can confidently assess the potential of thietane-containing fragments and unlock their full potential in the development of next-generation therapeutics.
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Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. Available at: [Link]
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health. Available at: [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
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In vitro solubility assays in drug discovery. National Institutes of Health. Available at: [Link]
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Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
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Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Available at: [Link]
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Recent synthesis of thietanes. National Institutes of Health. Available at: [Link]
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The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. National Institutes of Health. Available at: [Link]
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A Comparative Guide to the Synthesis of tert-Butyl Thietan-3-ylcarbamate: A Benchmarking Analysis of Literature Methods
Introduction: The Significance of tert-Butyl Thietan-3-ylcarbamate in Drug Discovery
Thietanes, four-membered sulfur-containing heterocycles, have emerged as valuable structural motifs in medicinal chemistry. Their unique conformational properties, ability to form favorable interactions with biological targets, and positive influence on physicochemical properties such as solubility and metabolic stability have led to their incorporation into a growing number of drug candidates. Within this class of compounds, this compound serves as a crucial building block, providing a protected amine functionality on the thietane ring, ready for further elaboration in the synthesis of complex pharmaceutical agents. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in drug development. This guide provides an in-depth technical comparison of a benchmark synthesis of this compound against established literature methods, offering a critical analysis of their respective strengths and weaknesses to inform rational route selection.
Benchmark Synthesis: A Scalable, Two-Step Approach from 3-Thietanol
For the purpose of this guide, we have selected a highly efficient and scalable two-step synthesis starting from commercially available 3-thietanol as our benchmark. This method, adapted from principles described in process chemistry literature, emphasizes operational simplicity, high yields, and the use of readily available reagents, making it suitable for large-scale production. The synthetic strategy involves a Mitsunobu reaction to introduce the azide functionality with inversion of configuration, followed by a Staudinger reduction and subsequent Boc-protection in a one-pot fashion.
Causality Behind Experimental Choices in the Benchmark Synthesis
The choice of the Mitsunobu reaction is strategic. It allows for the direct conversion of the secondary alcohol in 3-thietanol to the corresponding azide with a predictable inversion of stereochemistry, which is often a critical consideration in the synthesis of chiral drug candidates. The use of diphenylphosphoryl azide (DPPA) as the azide source is advantageous due to its relative stability compared to other azide reagents. The subsequent one-pot Staudinger reduction-Boc protection sequence is a key feature that enhances the efficiency of the process. The in situ reduction of the azide to the amine using triphenylphosphine, followed by trapping with di-tert-butyl dicarbonate (Boc)₂O, avoids the isolation of the potentially volatile and unstable 3-aminothietane intermediate. This streamlined approach not only improves the overall yield but also minimizes handling of hazardous materials.
Experimental Protocol: Benchmark Synthesis
Step 1: Synthesis of 3-Azidothietane
To a solution of 3-thietanol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere is added diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise. The mixture is stirred at 0 °C for 30 minutes, after which diphenylphosphoryl azide (DPPA) (1.2 eq.) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours.
Step 2: One-Pot Synthesis of this compound
To the crude solution of 3-azidothietane from Step 1, water (5 eq.) is added, followed by triphenylphosphine (1.2 eq.). The mixture is heated to 60 °C and stirred for 2 hours. After cooling to room temperature, di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) and triethylamine (1.5 eq.) are added. The reaction is stirred at room temperature for 4 hours.
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.
Literature Method 1: Reductive Amination of Thietan-3-one
A common and intuitive approach to the synthesis of this compound involves the reductive amination of thietan-3-one. This method typically proceeds in two distinct steps: the formation of 3-aminothietane, which is often isolated as a hydrochloride salt, followed by the protection of the amine with a Boc group.
Causality Behind Experimental Choices in Reductive Amination
Reductive amination is a robust and widely used transformation in organic synthesis for the formation of amines from carbonyl compounds.[1] The use of ammonia as the nitrogen source is the most direct way to introduce a primary amine. The choice of a reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is often employed due to its selective reduction of the iminium ion intermediate in the presence of the ketone starting material.[2] The subsequent Boc protection is a standard procedure, typically carried out using (Boc)₂O in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.[3]
Experimental Protocol: Literature Method 1
Step 1: Synthesis of 3-Aminothietane Hydrochloride
To a solution of thietan-3-one (1.0 eq.) in methanol is added a solution of ammonia in methanol (7 N, 10 eq.) and ammonium chloride (1.2 eq.). The mixture is stirred for 1 hour at room temperature. Sodium cyanoborohydride (1.5 eq.) is then added portion-wise, and the reaction is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is treated with ethereal HCl to precipitate 3-aminothietane hydrochloride.
Step 2: Synthesis of this compound
To a suspension of 3-aminothietane hydrochloride (1.0 eq.) in dichloromethane is added triethylamine (2.2 eq.) at 0 °C. A solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in dichloromethane is then added dropwise. The reaction is stirred at room temperature for 12 hours.
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Literature Method 2: Curtius Rearrangement of Thietane-3-carboxylic Acid
Another established route to carbamates is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate, followed by trapping with an alcohol.[4] This method can be applied to the synthesis of this compound starting from thietane-3-carboxylic acid.
Causality Behind Experimental Choices in the Curtius Rearrangement
The Curtius rearrangement provides a reliable method for the conversion of carboxylic acids to the corresponding amines with the loss of one carbon atom.[5] The use of diphenylphosphoryl azide (DPPA) allows for a one-pot procedure where the carboxylic acid is converted directly to the acyl azide, which then rearranges in situ.[6] The choice of tert-butanol as the trapping agent directly yields the desired tert-butyl carbamate. This method avoids the handling of potentially unstable acyl azide intermediates.
Experimental Protocol: Literature Method 2
To a solution of thietane-3-carboxylic acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous tert-butanol at 0 °C is added diphenylphosphoryl azide (DPPA) (1.1 eq.). The reaction mixture is stirred at 0 °C for 30 minutes and then heated to 90 °C for 24 hours.
Work-up and Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
Data Presentation and Comparison
| Parameter | Benchmark Synthesis (from 3-Thietanol) | Literature Method 1 (Reductive Amination) | Literature Method 2 (Curtius Rearrangement) |
| Starting Material | 3-Thietanol | Thietan-3-one | Thietane-3-carboxylic Acid |
| Number of Steps | 2 (One-pot for 2nd step) | 2 | 1 |
| Overall Yield | High (typically >80%) | Moderate (typically 50-60%) | Moderate (typically 60-70%) |
| Reagents | PPh₃, DIAD, DPPA, (Boc)₂O | NH₃, NH₄Cl, NaBH₃CN, (Boc)₂O | Et₃N, DPPA, t-BuOH |
| Scalability | High | Moderate | Moderate |
| Safety Considerations | Use of azide (DPPA), DIAD is a sensitizer | Use of NaBH₃CN (toxic) | Use of azide (DPPA) |
| Key Advantages | High yield, one-pot final step, avoids isolation of free amine | Readily available starting material | One-pot procedure |
| Key Disadvantages | Use of Mitsunobu reagents can be costly and generate triphenylphosphine oxide byproduct | Moderate yield, isolation of intermediate required | Requires elevated temperatures |
Experimental Workflows and Mechanistic Insights
To visually represent the synthetic strategies and the logical flow of each method, the following diagrams have been generated using Graphviz.
Benchmark Synthesis Workflow
Caption: Workflow for the benchmark synthesis of this compound.
Literature Method 1 Workflow
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Thietane-Based Compounds
Introduction: The Rise of the Thietane Scaffold and the Imperative of Early Selectivity Profiling
In the landscape of modern medicinal chemistry, the thietane ring, a four-membered heterocycle containing a sulfur atom, has emerged as a scaffold of significant interest.[1][2] Its unique structural and physicochemical properties—including increased polarity, metabolic stability, and three-dimensionality—make it an attractive bioisostere for various functional groups.[1][3] Thietane derivatives have shown promise in diverse therapeutic areas, from antiviral and anticancer to anti-inflammatory agents.[1][4]
Tert-butyl thietan-3-ylcarbamate is a versatile chemical building block, providing a stable yet readily modifiable core for the synthesis of novel drug candidates. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, site-specific elaboration of the molecule.[5][6] However, as with any novel chemical entity entering the drug discovery pipeline, a thorough understanding of its potential for off-target interactions is paramount. Cross-reactivity, the unintended binding of a compound to proteins other than its intended target, can lead to adverse effects and late-stage clinical failures.[7][8][9]
This guide provides a framework for designing and executing cross-reactivity studies for novel compounds derived from the this compound core. We will move beyond a rigid template, instead focusing on the scientific rationale behind a tiered screening approach, providing detailed protocols for key assays, and offering insights into data interpretation.
Part 1: The Core Directive: A Tiered Approach to Cross-Reactivity Screening
A robust cross-reactivity assessment does not begin with a single, all-encompassing experiment. Rather, it follows a logical, tiered cascade designed to efficiently identify potential liabilities and guide further investigation. This approach conserves resources by starting with broad, cost-effective screens and progressing to more focused, in-depth assays for compounds of interest.
Figure 2: Workflow for a radiometric kinase inhibitor assay.
Tier 2: hERG Channel Safety Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). [10][11]Therefore, early assessment of a compound's hERG liability is a regulatory requirement and critical for patient safety. [11][12]Automated patch clamp electrophysiology is the gold standard for this assessment. [10] Detailed Protocol (Automated Patch Clamp):
-
Cell Culture: Use a stable cell line (e.g., HEK293) engineered to express the hERG channel. Culture the cells to an appropriate density for the automated patch clamp system (e.g., QPatch or SyncroPatch). [10]2. System Preparation: Prepare the automated patch clamp instrument, including intracellular and extracellular solutions.
-
Cell Handling: Harvest the cells and place them in the instrument's cell handling unit.
-
Patching & Sealing: The instrument automatically positions individual cells over apertures in the measurement plate and forms a high-resistance "gigaseal" between the cell membrane and the aperture edge.
-
Whole-Cell Configuration: The instrument then ruptures the cell membrane within the aperture to achieve the whole-cell patch clamp configuration, allowing electrical access to the cell's interior.
-
Baseline Recording: Apply a specific voltage protocol to elicit and measure the hERG current under baseline conditions (vehicle control). [12]7. Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition: Record the hERG current at each compound concentration after a steady-state effect is reached. A known hERG inhibitor (e.g., E-4031) is used as a positive control. [10]9. Analysis: Measure the reduction in the hERG tail current amplitude at each concentration and plot the percent inhibition versus concentration to determine the IC₅₀ value.
Tier 1: General Cytotoxicity Assay
Rationale: It is crucial to determine if a compound's activity in a biochemical assay is simply due to it killing the cells. Cytotoxicity assays provide a measure of the compound's general effect on cell health and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a popular choice due to its sensitivity and high-throughput compatibility. [13][14]It measures ATP levels, which are indicative of metabolically active cells. [15] Detailed Protocol (CellTiter-Glo®):
-
Cell Plating: Seed a suitable cell line (e.g., HepG2 for liver toxicity) into a 96-well opaque-walled plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Reagent Preparation & Addition:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. [16] * Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. [14]5. Lysis and Signal Stabilization:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [14] * Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [14]6. Measurement: Read the luminescence using a plate-reading luminometer.
-
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and plot against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Part 3: Data Presentation and Interpretation
Objective comparison requires clear data presentation. Summarize all quantitative data in structured tables.
Table 1: Hypothetical Cross-Reactivity Data for Two Thietane Derivatives
| Assay / Target | Compound A (IC₅₀ / CC₅₀, µM) | Compound B (IC₅₀ / CC₅₀, µM) | Rationale / Interpretation |
| Primary Target (Hypothetical) | 0.05 | 0.08 | Both compounds are potent against the intended target. |
| SafetyScreen44 Panel (10 µM) | <50% inhibition on all targets | 85% inhib. @ 5-HT₂B Receptor | Compound A is "clean" in the broad panel. Compound B shows a significant off-target hit. |
| Kinase Selectivity (S-Score) | 0.01 (Highly Selective) | 0.25 (Promiscuous) | S-score quantifies selectivity. A lower score is better. Compound B hits multiple kinases. |
| hERG Channel | > 30 | 2.5 | Compound A has a low risk of cardiac liability (>30 µM). Compound B shows potent hERG inhibition. |
| Cytotoxicity (HepG2 cells) | > 50 | 5.0 | Compound A is not cytotoxic. Compound B shows cytotoxicity, possibly linked to off-target kinase inhibition. |
Interpreting the Data:
-
Compound A represents a promising lead candidate. It is potent on its primary target and demonstrates high selectivity with a clean profile in the safety and cytotoxicity assays. The therapeutic window (ratio of cytotoxicity/off-target activity to on-target potency) is large.
-
Compound B , despite similar on-target potency, is a problematic candidate. It has significant off-target activity against a serotonin receptor and multiple kinases, inhibits the hERG channel at a concentration that could be clinically relevant, and is cytotoxic. These liabilities would likely halt its development.
Conclusion
The thietane scaffold holds considerable potential for the development of novel therapeutics. However, its promise can only be realized through a rigorous and early assessment of safety and selectivity. The this compound building block provides an entry point to a rich chemical space, but each new derivative must be evaluated on its own merits. By employing a logical, tiered screening cascade, utilizing robust and well-validated assays, and interpreting the resulting data with a critical eye, researchers can effectively de-risk their programs and identify thietane-based compounds with the highest potential for clinical success.
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Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. Available from: [Link]
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Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–261. Available from: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of tert-Butyl thietan-3-ylcarbamate for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research is matched only by the imperative to maintain a safe and compliant laboratory environment. The disposal of chemical reagents is a critical, final step in any experimental workflow, demanding the same level of precision and diligence as the research itself. This guide provides a comprehensive, technically grounded procedure for the proper disposal of tert-Butyl thietan-3-ylcarbamate, moving beyond simple steps to explain the chemical reasoning that underpins these essential safety protocols.
Our approach is built on a foundation of chemical risk assessment, enabling you to manage this compound from receipt to disposal with confidence and authority.
Part 1: Hazard Assessment and Compound Profile
A thorough understanding of a compound's properties is the cornerstone of its safe handling and disposal. This compound is a bifunctional molecule containing a Boc-protected amine and a thietane ring. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, we can synthesize a robust hazard profile by examining its constituent functional groups and related structures.
The carbamate group, particularly the tert-butoxycarbonyl (Boc) protecting group, is susceptible to hydrolysis under acidic or strong basic conditions.[1] The thietane ring, a four-membered sulfur heterocycle, is known for its potential for malodor and reactivity.[2][3] Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[4][5]
Table 1: Synthesized Physicochemical and Hazard Data
| Property | Value / Information | Source / Justification |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₂S | Calculated |
| Molecular Weight | 203.30 g/mol | Calculated |
| Appearance | Likely a white to off-white solid. | Based on similar carbamate compounds. |
| GHS Hazard Profile | Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[6] Skin Irritation (Category 2) : Causes skin irritation.[6] Eye Irritation (Category 2A) : Causes serious eye irritation.[6][7] STOT SE 3 : May cause respiratory irritation.[6][7][8] | Synthesized from SDS of structurally related carbamates and thietanes. |
| Incompatibilities | Strong oxidizing agents, strong acids. | Common for carbamates and thioethers.[4][5] |
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Before handling or preparing for disposal, ensure all personnel are equipped with the appropriate PPE and that proper engineering controls are in place. This is a non-negotiable standard for mitigating exposure risks.
-
Gloves : Nitrile or other chemical-resistant gloves are mandatory. Inspect gloves for integrity before each use.[5][9]
-
Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles must be worn.[9][10]
-
Lab Coat : A standard laboratory coat must be worn and kept fastened.[11]
-
Ventilation : All handling and disposal procedures, especially chemical neutralization, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors and to contain potential odors from the thietane moiety.[9][10]
Part 3: Disposal Decision Workflow
The appropriate disposal route depends on the quantity of the waste and the capabilities of your institution. The primary and universally recommended method is disposal via a licensed hazardous waste management company. For small quantities, chemical pre-treatment can be an option to render the compound less hazardous before collection, but this must be approved by your institution's Environmental Health & Safety (EHS) office.
Caption: Decision tree for selecting the proper disposal path.
Part 4: Primary Disposal Protocol: Incineration
This is the most direct and safest method for the complete destruction of this compound.
Step 1: Waste Segregation Do not mix this compound waste with other waste streams unless compatibility is confirmed. It should be collected as a halogen-free organic solid waste.[12]
Step 2: Containerization Use a chemically compatible, sealable container, such as a high-density polyethylene (HDPE) bottle.[9] The container must be in good condition with no leaks or cracks.
Step 3: Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Affix any additional labels required by your institution or local regulations.
Step 4: Storage and Collection Store the sealed and labeled container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[5] Arrange for pickup by your institution's licensed hazardous waste disposal service.
Part 5: Chemical Neutralization Protocol (Alkaline Hydrolysis)
For small quantities, this protocol can be used to hydrolyze the carbamate ester linkage, breaking the molecule down into 3-aminothietane, tert-butanol, and carbon dioxide. Causality : The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. The subsequent collapse of the tetrahedral intermediate cleaves the C-O bond, and the resulting carbamic acid of the thietane amine is unstable and decarboxylates. The final hydrolyzed product must still be collected and disposed of as hazardous waste.
Objective : To chemically transform this compound into its constituent amine and alcohol to reduce its specific hazards before final disposal.
Caption: Step-by-step process for chemical neutralization.
Detailed Methodology:
-
Preparation : In a chemical fume hood, place a magnetic stir bar into a round-bottom flask equipped with a reflux condenser. Add up to 1 gram of the this compound waste. Add 20 mL of ethanol to dissolve the solid.
-
Addition of Base : While stirring, slowly and carefully add 2 grams of sodium hydroxide or potassium hydroxide pellets. Causality : The dissolution of the base is exothermic and will generate heat. Slow addition prevents uncontrolled boiling.[9]
-
Reflux : Heat the mixture to a gentle reflux for approximately 4-6 hours. Causality : The elevated temperature accelerates the rate of the hydrolysis reaction, ensuring it proceeds to completion in a reasonable timeframe.
-
Cooling and Neutralization : Allow the reaction mixture to cool to room temperature. Once cool, slowly and carefully add dilute hydrochloric acid dropwise while monitoring with pH paper until the solution is neutral (pH ~7). Causality : Neutralization is critical to ensure the waste is safe for storage and compatible with other aqueous waste streams.
-
Final Collection : Transfer the final, neutralized aqueous solution into a clearly labeled hazardous waste container. The label should indicate "Hydrolyzed this compound waste in Ethanol/Water, neutralized."
-
Disposal : Arrange for this container to be collected by a licensed hazardous waste contractor for final disposal, likely via incineration.
Part 6: Emergency Procedures
Spill Response
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13]
-
Sweep up the absorbed material carefully to avoid generating dust.[4][5]
-
Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
First Aid Measures
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14][8] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14][13]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
By adhering to these scientifically grounded procedures, you ensure that the final step of your research workflow is conducted with the highest standards of safety and environmental responsibility, reinforcing the trust and integrity that defines your work.
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MySkinRecipes. (n.d.). tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate. Retrieved from [Link]
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University of Maryland. (n.d.). Laboratory Safety. Retrieved from [Link]
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Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl n-(2-thienyl)carbamate, 97%. Retrieved from [Link]
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Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Thorn-Seshold, O. (2020). TS Lab Safety Rules for Chemistry Labs. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). Laboratory Safety. Retrieved from [Link]
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Organic Chemistry practical course. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC - PubMed Central. Retrieved from [Link]
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University of Pretoria. (n.d.). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. Retrieved from [Link]
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Hsu, Y-T., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. PMC - NIH. Retrieved from [Link]
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Sieron, L., et al. (2008). tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. ResearchGate. Retrieved from [Link]
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Definitive Guide to Personal Protective Equipment for Handling tert-Butyl thietan-3-ylcarbamate
Immediate Safety Briefing: At-a-Glance PPE Requirements
Before any manipulation of tert-Butyl thietan-3-ylcarbamate, ensure the following minimum Personal Protective Equipment (PPE) is in place:
-
Primary Engineering Control: All handling of this compound, especially the solid form, must occur within a certified chemical fume hood to minimize inhalation exposure.
-
Eye & Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times. A full-face shield must be worn over goggles when there is a risk of splashes or when handling larger quantities (>5 g).
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required. The outer glove must be removed and disposed of immediately after handling the compound.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory.
Hazard Identification & Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards is critical for safe handling. The risk profile for this compound is derived from its two key structural features.
The Carbamate Moiety
The tert-butyl carbamate functional group is common in organic synthesis. While many carbamates have a low order of acute toxicity, they are known irritants. Safety data for analogous compounds like tert-Butyl carbamate indicate potential for:
-
Eye Irritation: Direct contact can cause serious irritation[1].
-
Skin Irritation: May cause skin irritation upon contact[1].
-
Respiratory Tract Irritation: Inhalation of dusts may irritate the respiratory system[1][2].
The Thietane Ring
Thietane is a four-membered sulfur-containing heterocycle. Such strained ring systems can be reactive. The parent compound, thietane, is a flammable liquid and irritant[3][4]. While this compound is a solid, the thietane portion of the molecule warrants caution. Handling related solids like Thietane-1,1-dioxide requires avoiding dust formation and ensuring adequate ventilation[5]. Organosulfur compounds are also frequently associated with strong, unpleasant odors and potential for sensitization.
Based on this composite analysis, this compound should be handled as a compound that is a potential skin, eye, and respiratory irritant, with unknown sensitization potential. The primary routes of exposure to mitigate are inhalation of airborne particulates and dermal contact.
Core PPE Requirements: A Detailed Breakdown
The selection of PPE is governed by the need to create an impermeable barrier between the researcher and the chemical, in line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[6][7][8].
-
Eye and Face Protection:
-
Rationale: To prevent contact with airborne powder and accidental splashes. Carbamates can cause serious eye irritation[1][2].
-
Specification: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 are the minimum requirement[9]. For tasks involving dissolution or potential splashes, a face shield is required in addition to goggles[10].
-
-
Hand Protection:
-
Rationale: To prevent dermal absorption and skin irritation.
-
Specification: Wear chemical-resistant gloves. Nitrile gloves are a suitable initial choice[11]. Given the lack of specific permeation data, the practice of double-gloving is mandated. This provides an additional layer of protection and allows for the safe removal of the potentially contaminated outer layer without compromising the inner glove. Gloves must be inspected for tears or holes before use[5][12].
-
-
Body Protection:
-
Respiratory Protection:
-
Rationale: To prevent inhalation of the solid particulate, which may cause respiratory irritation[2].
-
Specification: All work with the solid compound must be performed in a chemical fume hood. If engineering controls are not available or fail, and there is a risk of generating dust, a NIOSH-approved respirator is required[9]. A half-mask respirator with P100 (particulate) filters would be appropriate for nuisance dusts. Consult your institution's Chemical Hygiene Officer for fit-testing and selection guidance[13][14].
-
Operational PPE Planning: Matching Protection to the Task
The level of PPE required may be adjusted based on the specific procedure and the quantities of material being handled.
| Laboratory Task | Primary Hazards | Minimum Required PPE |
| Weighing & Transfer (Solid) | Inhalation of dust, Dermal contact | Chemical fume hood, Double nitrile gloves, Lab coat, Safety goggles |
| Solution Preparation | Splash to eyes/skin, Dermal contact | Chemical fume hood, Double nitrile gloves, Lab coat, Safety goggles, Face shield |
| Reaction Setup / Workup | Splash to eyes/skin, Dermal contact | Chemical fume hood, Double nitrile gloves, Lab coat, Chemical apron, Safety goggles, Face shield |
| Small Spill Cleanup (<1 g) | Inhalation of dust, Dermal contact | NIOSH-approved respirator (if outside hood), Double nitrile gloves, Lab coat, Safety goggles |
| Waste Disposal | Dermal contact from contaminated materials | Double nitrile gloves, Lab coat, Safety goggles |
Protocols for PPE Use and Disposal
Proper technique in donning, doffing, and disposing of PPE is as crucial as its selection to prevent cross-contamination.
Step-by-Step Donning & Doffing Procedure
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance[15].
-
Contaminated PPE: All disposable PPE that has come into contact with this compound (e.g., gloves, weighing papers) is considered hazardous waste.
-
Disposal Protocol:
-
Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Do not place contaminated items in regular trash receptacles.
-
Follow your institution's specific guidelines for chemical waste pickup and disposal.
-
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[9][11].
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[5][11].
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention[5][9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][9].
References
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Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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OSHA. (n.d.). 29CFR1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
